Cyanophos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHCCSZFPSHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO3PS | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0041806 | |
| Record name | Cyanophos | |
| Source | EPA DSSTox | |
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Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline] | |
| Record name | CYANOPHOS | |
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| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanophos | |
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Boiling Point |
246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg | |
| Record name | CYANOPHOS | |
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| Record name | CYANOPHOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
104 °C | |
| Record name | CYANOPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C. | |
| Record name | CYANOPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYANOPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C | |
| Record name | CYANOPHOS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CYANOPHOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to reddish-yellow transparent liquid, Clear amber liquid | |
CAS No. |
2636-26-2 | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2636-26-2 | |
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| Record name | Cyanophos [BSI:ISO] | |
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| Record name | Cyanophos | |
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| Record name | Cyanophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.301 | |
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| Record name | CYANOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB0Z99OXP | |
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| Record name | CYANOPHOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
57 to 59 °F (EPA, 1998), 14-15 °C | |
| Record name | CYANOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cyanophos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyanophos and Acetylcholinesterase
This compound (O-(4-cyanophenyl) O,O-dimethyl phosphorothioate) is a synthetic organophosphate compound used as an insecticide.[1] Its mode of action is centered on the disruption of the nervous system by targeting acetylcholinesterase (AChE).[1]
Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh is essential for preventing the continuous stimulation of postsynaptic receptors and allowing for the precise control of nerve signaling.
The Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase
The primary mechanism of action of this compound on acetylcholinesterase is through irreversible inhibition via phosphorylation of the enzyme's active site.[2] This process can be broken down into the following key steps:
-
Binding to the Active Site: The this compound molecule initially binds to the active site of AChE. The active site of AChE contains a catalytic triad of amino acids: serine (Ser203), histidine (His447), and glutamate (Glu334).
-
Phosphorylation of the Serine Residue: The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the active site of AChE.
-
Formation of a Stable Covalent Bond: This nucleophilic attack results in the formation of a stable, covalent phosphoryl-serine bond. This process displaces a leaving group from the this compound molecule.
-
Inactivation of the Enzyme: The phosphorylation of the serine residue effectively inactivates the acetylcholinesterase enzyme. The bulky phosphoryl group sterically hinders the binding of acetylcholine to the active site and prevents the catalytic hydrolysis of the neurotransmitter.
-
Aging: The phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond between the organophosphate and the enzyme. This "aged" complex is even more resistant to reactivation.
Due to the stability of the covalent bond formed, the inhibition of AChE by this compound is considered irreversible under physiological conditions. The restoration of AChE activity primarily relies on the de novo synthesis of new enzyme molecules, a process that can take a considerable amount of time.
Quantitative Analysis of Acetylcholinesterase Inhibition by this compound
A thorough review of the scientific literature did not yield specific published quantitative data for the inhibition of acetylcholinesterase by this compound, including IC50, Ki, and bimolecular rate constant (kᵢ) values. Such data is crucial for a complete understanding of the potency and kinetics of inhibition. The tables below are structured to present this data once it becomes available through experimental determination. For context, typical ranges for other organophosphates are provided where informative.
Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound
| Parameter | Value | Species/Enzyme Source | Experimental Conditions | Reference |
| IC50 | Data not available in published literature | - | - | - |
| Ki | Data not available in published literature | - | - | - |
| kᵢ (Bimolecular Rate Constant) | Data not available in published literature | - | - | - |
Table 2: Comparative Bimolecular Rate Constants (kᵢ) for AChE Inhibition by Various Organophosphates
| Organophosphate | kᵢ (M⁻¹min⁻¹) | Species/Enzyme Source | Reference |
| Paraoxon | 7.0 x 10⁵ | Recombinant Human AChE | [3] |
| Chlorpyrifos-oxon | 9.3 x 10⁶ | Recombinant Human AChE | [3] |
| Sarin | 1.55 x 10⁷ | Electric Eel AChE | [4] |
| Soman | 5.58 x 10⁷ | Electric Eel AChE | [4] |
| VX | 2.54 x 10⁷ | Electric Eel AChE | [4] |
Experimental Protocols for Measuring Acetylcholinesterase Inhibition
The following is a detailed, representative protocol for determining the kinetic parameters of AChE inhibition by a compound such as this compound, based on the widely used Ellman's method.
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant)
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for this compound (e.g., DMSO or ethanol, ensuring final concentration does not affect enzyme activity)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Procedure for Determination of IC50
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions to the desired test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add 10 µL of the ATCh solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the resulting dose-response curve.
-
Determination of Kinetic Parameters (Ki and kᵢ)
To determine the type of inhibition and the inhibition constant (Ki) and the bimolecular rate constant (kᵢ), further experiments are required, varying both the substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
Visualizing the Molecular and Cellular Consequences
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in the action of this compound.
Caption: Cholinergic synapse disruption by this compound.
References
- 1. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iempam.bas.bg [iempam.bas.bg]
O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate, commonly known as Cyanophos, is an organophosphate insecticide.[1] As a member of this chemical class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] This technical guide provides an in-depth overview of the chemical, physical, and toxicological properties of this compound, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
This compound is a yellow to reddish-yellow transparent liquid with a faint characteristic odor.[3][4] It is commercially synthesized through a multi-step process that involves the esterification of O,O-dimethyl phosphorothioic acid with p-cyanophenol.[1] Key physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identification of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate
| Identifier | Value |
| IUPAC Name | O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate[3] |
| CAS Number | 2636-26-2[3] |
| Chemical Formula | C₉H₁₀NO₃PS[3] |
| Molar Mass | 243.22 g/mol [3] |
| Synonyms | This compound, CYAP, Cyanox, S 4084, Sumitomo S 4084, OMS 226, ENT 25675[3][4] |
Table 2: Physical Properties of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate
| Property | Value |
| Appearance | Yellow to reddish-yellow transparent liquid[3][4] |
| Density | 0.932 g/cm³[3] |
| Melting Point | 14 to 15 °C[3] |
| Boiling Point | 119 to 120 °C at 0.09 mmHg[3] |
| Flash Point | 104 °C[4] |
| Vapor Pressure | 8 x 10⁻⁵ mmHg at 27°C |
| Solubility in Water | 46 mg/L at 30 °C[4] |
| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone & chloroform; sparingly soluble in n-hexane, kerosene.[4] |
| Octanol-Water Partition Coefficient (log Kow) | 2.71[4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a light source for observation is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Micro-reflux method):
-
Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), and a heating bath (e.g., an oil bath or a heating block) are required.
-
Procedure:
-
A small amount of liquid this compound is placed in the test tube.
-
The capillary tube is placed in the test tube with its open end downwards.
-
The apparatus is heated gently.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Determination of Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient is a measure of the lipophilicity of a compound and is crucial for predicting its environmental fate and biological accumulation.
Methodology (Shake Flask Method - OECD Guideline 107):
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Procedure:
-
A known volume of the water-saturated n-octanol and n-octanol-saturated water are placed in a separatory funnel.
-
A known amount of this compound is added.
-
The funnel is shaken until equilibrium is reached (typically for several hours).
-
The mixture is allowed to stand for the two phases to separate completely.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logarithm of this value is reported as log Kow.
Toxicological Properties and Mechanism of Action
This compound is a neurotoxin that functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects.[2]
Table 3: Acute Toxicity of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate
| Route of Administration | Test Animal | LD50 Value |
| Oral | Rat | 610 mg/kg |
| Dermal | Rat | >2000 mg/kg |
Data compiled from various sources. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the activity of AChE and to screen for its inhibitors.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes) of known activity.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound (this compound) at different concentrations to the respective wells. A control well with no inhibitor is also prepared.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition by this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control well. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Signaling and Metabolic Pathways
Acetylcholinesterase Inhibition Pathway
The primary signaling pathway affected by this compound is the cholinergic signaling pathway due to the inhibition of acetylcholinesterase.
Caption: Inhibition of Acetylcholinesterase by this compound.
Metabolic Pathway of this compound
In mammals, this compound undergoes metabolic transformation primarily in the liver. The main metabolic pathways include oxidative desulfuration, oxidative dearylation, and demethylation.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 3. pennwest.edu [pennwest.edu]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Cyanophos (CAS 2636-26-2)
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 2636-26-2, is an organophosphate insecticide.[1] It is characterized as a yellow to reddish-yellow transparent liquid.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action and commercial synthesis. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Physicochemical Data of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Formula | C₉H₁₀NO₃PS | - | - | [3][4] |
| Molecular Weight | 243.22 | g/mol | - | [3][4] |
| Physical State | Yellow to reddish-yellow transparent liquid | - | Standard Temperature and Pressure | [1][2][5] |
| Melting Point | 14 to 15 | °C | - | [5] |
| Boiling Point | 119 to 120 | °C | at 0.09 mmHg (Decomposes) | [5] |
| Vapor Pressure | 0.000788 | mmHg | at 20 °C | [1] |
| Water Solubility | 46 | mg/L | at 30 °C | [1] |
| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, and chloroform. Miscible in alcohols, benzene, ketones, toluene, and xylene. | - | - | [1] |
| Density | 0.932 | g/cm³ | - | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 2.65 | - | - |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[6] Below are summaries of the relevant OECD guidelines for determining the key physicochemical properties of this compound.
1. Melting Point/Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[7][8][9] For a substance like this compound, which is a liquid at room temperature but has a melting point of 14-15 °C, a method suitable for low melting solids would be employed.
-
Capillary Method: A small amount of the solidified substance is introduced into a capillary tube. The tube is heated in a controlled liquid bath or a metal block, and the temperature range over which the substance melts is observed.[7][10]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature.[7][11] A peak in the DSC or DTA curve indicates the melting point.[11]
2. Boiling Point (OECD Guideline 103)
This guideline provides methods to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[11][12][13] Since this compound decomposes at its boiling point at atmospheric pressure, the boiling point is determined under reduced pressure.
-
Dynamic Method: The boiling point is measured as a function of pressure. This method is also suitable for determining the vapor pressure of a substance.[11][12]
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which allows for precise determination under controlled pressure.[11][12]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to melting point determination, these methods can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[11]
3. Vapor Pressure (OECD Guideline 104)
This guideline details methods for determining the saturation pressure of a substance above its solid or liquid phase.[14][15][16]
-
Dynamic Method (Cottrell's method): This method involves measuring the boiling point of the substance at different pressures.[14][17]
-
Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system at a constant temperature.[14][17]
-
Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. From this, the vapor pressure can be calculated.[14][17] This method is suitable for substances with low vapor pressures.[18]
4. Water Solubility (OECD Guideline 105)
This guideline provides two primary methods for determining the saturation mass concentration of a substance in water at a given temperature.[2][19][20]
-
Flask Method: A sufficient amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for substances with solubilities above 10 mg/L.[20][21]
-
Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is particularly useful for substances with low water solubility.[2][21]
5. Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)
The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity.[22]
-
Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is achieved. The concentration of the substance in both phases is then measured to calculate the partition coefficient. This method is suitable for log Kow values between -2 and 4.[23]
-
HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient. The retention time of the substance on a reverse-phase column is correlated with the known log Kow values of standard compounds. It is suitable for log Kow values in the range of 0 to 6.[22][24]
-
Slow-Stirring Method (OECD 123): This method is designed for substances with high log Kow values (typically > 4). It involves slowly stirring the two phases together for an extended period to reach equilibrium without forming an emulsion.[22]
Visualizations
Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1][4][5] This enzyme is crucial for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[1][25][26]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Commercial Synthesis Workflow
The commercial production of this compound typically involves a multi-step chemical synthesis process. While specific details can vary, a general workflow can be outlined.
Caption: Generalized workflow for the commercial synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratuar.com [laboratuar.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 18. lcslaboratory.com [lcslaboratory.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. filab.fr [filab.fr]
- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 24. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 25. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Persistence of Cyanophos in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and persistence of Cyanophos in soil. This compound, an organophosphate insecticide, is subject to a variety of transformation and transport processes in the soil environment. This document details the principal degradation pathways, including abiotic and biotic mechanisms, and discusses the key factors influencing its persistence. Standardized experimental protocols for assessing the degradation kinetics and adsorption behavior of this compound in soil are presented, along with methods for the analysis of its residues and primary metabolites. Due to a notable scarcity of publicly available, specific quantitative data for this compound, this guide provides illustrative data based on the known behavior of similar organophosphorus pesticides to serve as a practical reference for experimental design and data interpretation.
Introduction
This compound (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used to control a range of insect pests in agriculture. Understanding its behavior and persistence in the soil is crucial for assessing its environmental risk, ensuring food safety, and developing sustainable agricultural practices. The environmental fate of this compound in soil is governed by a complex interplay of chemical, physical, and biological processes that determine its mobility, degradation rate, and potential for off-site transport.
This guide synthesizes the current understanding of these processes and provides researchers with the necessary protocols and conceptual frameworks to conduct robust studies on the environmental fate of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in the soil environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate |
| Chemical Formula | C₉H₁₀NO₃PS | - |
| Molecular Weight | 243.22 g/mol | - |
| Water Solubility | 46 mg/L at 30°C | Moderate solubility suggests potential for leaching, but this is mitigated by soil adsorption. |
| Vapor Pressure | 7.9 x 10⁻⁴ mm Hg at 20°C | Low volatility suggests that volatilization from soil surfaces is not a major dissipation pathway. |
| Log Kow (Octanol-Water Partition Coefficient) | 2.71 | Indicates a moderate potential for bioaccumulation and adsorption to organic matter in soil. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 710 L/kg[1] | Suggests low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.[1] |
Degradation of this compound in Soil
The persistence of this compound in soil is primarily determined by its degradation rate, which is influenced by both abiotic and biotic processes. While specific field data is limited, one report suggests that 94% of this compound can degrade within two weeks under certain conditions.[1] The primary degradation products identified in soil are desmethyl-cyanophos, 4-cyanophenol, and desmethyl-cyanophos oxon.
Abiotic Degradation
Abiotic degradation involves chemical processes that do not require the involvement of living organisms. For this compound, the key abiotic degradation pathways are hydrolysis and photolysis.[2]
-
Hydrolysis: As an organophosphate ester, this compound is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. The rate of hydrolysis is highly dependent on soil pH and temperature.[2] Generally, hydrolysis of organophosphates is more rapid under alkaline conditions.[2]
-
Photolysis: Photolysis is the breakdown of a chemical by light energy. While photolysis is more significant for residues on plant and soil surfaces, it can contribute to the degradation of this compound in the upper layers of the soil that are exposed to sunlight. Studies on the photodegradation of this compound in aqueous solutions have shown that it can undergo hydrolysis, homolytic bond dissociations, and Photo-Fries rearrangement upon exposure to UV light.[3]
Biotic Degradation
Biotic, or microbial, degradation is often the most significant pathway for the dissipation of organophosphate pesticides in soil.[2] Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon, phosphorus, or nitrogen, breaking it down into simpler, less toxic compounds.[2] Genera such as Flavobacterium, Pseudomonas, Bacillus, Arthrobacter, and Micrococcus are known to degrade organophosphorus compounds. The rate of microbial degradation is influenced by several factors:
-
Soil Type and Composition: Soil texture, organic matter content, and clay content affect the bioavailability of this compound to microorganisms.[2]
-
Soil Moisture and Temperature: Optimal moisture and temperature conditions enhance microbial activity and, consequently, the rate of degradation.[2][4]
-
Soil pH: Soil pH affects both the chemical stability of this compound and the activity of microbial populations.[2]
Proposed Degradation Pathway
Based on the known degradation of this compound in aqueous solutions and the metabolic pathways of similar organophosphorus pesticides like profenofos, a putative degradation pathway for this compound in soil is proposed in Figure 1.[3][5] The initial steps likely involve hydrolysis of the P-O-aryl bond to yield 4-cyanophenol and dimethyl phosphorothioic acid, or oxidative desulfuration to form the more toxic intermediate, this compound-oxon. Subsequent microbial metabolism can lead to further breakdown of these intermediates.
Persistence and Mobility in Soil
The persistence of a pesticide in soil is often described by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.[6][7] The mobility is influenced by its adsorption to soil particles, commonly quantified by the soil-water partition coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[6]
Persistence (Half-Life)
Table 2: Illustrative Half-Life (DT₅₀) of this compound in Soil under Various Conditions (Hypothetical Data)
| Soil Type | Temperature (°C) | pH | Moisture Content | DT₅₀ (days) |
| Sandy Loam | 25 | 6.5 | Field Capacity | 15 - 25 |
| Clay Loam | 25 | 6.5 | Field Capacity | 20 - 35 |
| Sandy Loam | 15 | 6.5 | Field Capacity | 30 - 45 |
| Sandy Loam | 25 | 5.0 | Field Capacity | 25 - 40 |
| Sandy Loam | 25 | 8.0 | Field Capacity | 10 - 20 |
| Sandy Loam | 25 | Dry | < Field Capacity | 40 - 60 |
Note: These are hypothetical values for illustrative purposes and should not be considered as experimentally verified data for this compound.
Adsorption and Mobility
The estimated Koc value of 710 L/kg for this compound suggests that it has a low to moderate potential for leaching in soil.[1] Adsorption is influenced by soil organic matter and clay content. Table 3 presents hypothetical adsorption data for this compound in different soil types.
Table 3: Illustrative Adsorption Coefficients of this compound in Different Soil Types (Hypothetical Data)
| Soil Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Mobility Class |
| Sandy Loam | 1.5 | 15 | 10.5 | 700 | Low-Moderate |
| Silt Loam | 2.5 | 25 | 18.0 | 720 | Low |
| Clay | 3.0 | 45 | 21.9 | 730 | Low |
Note: These are hypothetical values for illustrative purposes and should not be considered as experimentally verified data for this compound.
Experimental Protocols
This section outlines detailed methodologies for conducting key experiments to assess the environmental fate of this compound in soil.
Soil Degradation Study (Aerobic)
This protocol is designed to determine the rate of aerobic degradation of this compound in soil under controlled laboratory conditions.
Objective: To determine the half-life (DT₅₀) and degradation pathway of this compound in soil.
Materials:
-
Test soil(s) of known characteristics (pH, organic matter, texture).
-
Analytical grade this compound.
-
Radiolabeled ¹⁴C-Cyanophos (optional, for metabolite tracking).
-
Incubation vessels (e.g., biometer flasks).
-
Solutions for trapping CO₂ (e.g., NaOH or KOH).
-
Extraction solvents (e.g., acetonitrile, acetone).
-
Analytical instruments (GC-MS or LC-MS/MS).
Procedure:
-
Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh. Adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).
-
Spiking: Treat a bulk soil sample with a solution of this compound (and ¹⁴C-Cyanophos if used) to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.
-
Incubation: Dispense the treated soil into incubation vessels. If using biometer flasks, add a CO₂ trapping solution to the side arm. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile) using a suitable technique such as sonication or accelerated solvent extraction (ASE).
-
Analysis: Analyze the extracts for the concentration of this compound and its degradation products using a validated analytical method (e.g., GC-MS or LC-MS/MS). If ¹⁴C-Cyanophos is used, quantify the radioactivity in the extracts and the CO₂ trapping solution.
-
Data Analysis: Plot the concentration of this compound over time and calculate the DT₅₀ using first-order or other appropriate kinetic models. Identify and quantify the degradation products.
Soil Adsorption/Desorption Study (Batch Equilibrium)
This protocol determines the extent to which this compound adsorbs to soil particles.
Objective: To determine the adsorption (Kd) and desorption coefficients and the Freundlich or Langmuir isotherm parameters for this compound in soil.
Materials:
-
Test soil(s).
-
Analytical grade this compound.
-
0.01 M CaCl₂ solution.
-
Centrifuge tubes.
-
Shaker.
-
Analytical instruments (GC-MS or LC-MS/MS).
Procedure:
-
Soil Preparation: Air-dry and sieve (2 mm) the soil.
-
Adsorption Phase:
-
Prepare a series of this compound solutions of varying concentrations in 0.01 M CaCl₂.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of each this compound solution to the tubes.
-
Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil and solution.
-
Analyze the supernatant for the equilibrium concentration of this compound.
-
-
Desorption Phase:
-
After the adsorption phase, decant the supernatant.
-
Add a fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet.
-
Shake for the same equilibration time.
-
Centrifuge and analyze the supernatant for the concentration of desorbed this compound.
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed to the soil.
-
Plot the amount adsorbed versus the equilibrium concentration to generate an adsorption isotherm.
-
Fit the data to the Freundlich or Langmuir equations to determine the adsorption coefficients.
-
Analytical Methodology
Accurate quantification of this compound and its metabolites in soil is essential for fate and persistence studies. The following provides a general analytical method based on gas chromatography-mass spectrometry (GC-MS).
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).
Sample Preparation (QuEChERS-based):
-
Extraction: Homogenize a 10 g soil sample with 10 mL of acetonitrile.
-
Salting Out: Add salts (e.g., MgSO₄ and NaCl) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix it with a d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components.
-
Analysis: Inject the final extract into the GC-MS system.
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, ramped to 280°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Target Ions for this compound (Illustrative): m/z 243 (molecular ion), 164, 134.
Conclusion
The environmental fate and persistence of this compound in soil are complex processes influenced by a multitude of factors. While specific quantitative data for this compound are limited, this guide provides a framework for understanding its likely behavior based on the properties of organophosphorus pesticides. The detailed experimental protocols and analytical methods described herein offer a robust starting point for researchers to generate the necessary data to perform comprehensive environmental risk assessments. Further research is needed to generate specific data on the half-life and degradation pathways of this compound in a variety of soil types and environmental conditions to refine our understanding of its environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reaction pathways for the photodegradation of the organophosphorus this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
Cyanophos Solubility: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Cyanophos in aqueous and organic media. The document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual representations of key related biological pathways and experimental workflows.
Introduction to this compound
This compound, an organothiophosphate insecticide, is a yellow to reddish-yellow transparent liquid.[1][2] Its utility as a pesticide is predicated on its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[2][3] Understanding the solubility of this compound is paramount for various applications, including formulation development, environmental fate assessment, and toxicological studies. Solubility data dictates the bioavailability of the compound and its potential for environmental transport and bioaccumulation.[3]
Solubility of this compound
The solubility of a substance is defined as the maximum concentration of that substance that can be dissolved in a solvent at a given temperature to form a saturated solution. This section provides both quantitative and qualitative data on the solubility of this compound in water and a range of organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound in water and various organic solvents.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 46 mg/L | 30 °C | [1][4][5] |
| Water | 20 mg/L | 25 °C | [2] |
| n-Hexane | 27 g/kg | 20 °C | [1] |
| Methanol | 1000 g/kg | 20 °C | [1] |
| Xylene | 1000 g/kg | 20 °C | [1] |
| Methanol | >50% | 20 °C | [1] |
| Acetone | >50% | 20 °C | [1] |
| Chloroform | >50% | 20 °C | [1] |
Qualitative Solubility Data
Qualitative assessments of this compound solubility have also been reported:
-
Very Soluble: Methanol, Ethanol, Acetone, Chloroform[1]
-
Miscible: Alcohols, Benzene, Chloroform, Ketones, Toluene, Xylene[1]
-
Sparingly Soluble: n-Hexane, Kerosene[1]
-
Slightly Soluble: Water[2]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. Standardized guidelines have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) to ensure data consistency and reliability. For a compound like this compound, with a water solubility greater than 10⁻² g/L, the Flask Method is the recommended procedure.[6]
Principle of the Flask Method
The flask method involves saturating a solvent with the test substance by mechanical agitation at a constant temperature. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.
Detailed Experimental Protocol (Based on OECD Guideline 105 and EPA OPPTS 830.7840)
1. Preparation:
- Ensure the test substance (this compound) is of the highest possible purity.
- Use distilled or deionized water as the solvent.
- Select appropriate glass vessels (e.g., flasks with stoppers).
2. Preliminary Test:
- A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Add an excess amount of this compound to a known volume of water in a flask.
- Agitate the flask at the desired test temperature (e.g., 20°C or 30°C).
- Periodically, take samples, separate the solid and aqueous phases (e.g., by centrifugation or filtration), and analyze the concentration of this compound in the aqueous phase.
- Equilibrium is considered reached when consecutive measurements show no significant change in concentration.
3. Definitive Test:
- Based on the preliminary test, weigh an amount of this compound in excess of its estimated solubility into three separate flasks.
- Add a known volume of water to each flask.
- Place the flasks in a constant temperature bath and agitate them (e.g., using a shaker or magnetic stirrer) for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solutions to stand to permit phase separation. If necessary, centrifuge the samples at the test temperature.
- Carefully withdraw an aliquot of the clear, saturated aqueous phase.
- Analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
- The average of the concentrations from the three flasks is reported as the water solubility.
4. Analytical Method:
- A specific and sensitive analytical method, such as HPLC with a suitable detector (e.g., UV-Vis), should be used to quantify the concentration of this compound. The method must be validated for linearity, accuracy, and precision.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the flask method.
Caption: Workflow for the Flask Method of Solubility Determination.
Mechanism of Acetylcholinesterase Inhibition by this compound
This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates this mechanism.
Caption: Acetylcholinesterase Inhibition by this compound.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound. The quantitative data, presented in a clear tabular format, offers researchers quick access to essential physical property information. The detailed experimental protocol for the flask method provides a standardized approach for in-house solubility determination. Furthermore, the visualizations of the experimental workflow and the mechanism of acetylcholinesterase inhibition offer a deeper understanding of the practical and biological context of this compound solubility. This information is critical for the safe and effective use of this compound in research and development.
References
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the primary metabolic pathways of Cyanophos (O-4-cyanophenyl O,O-dimethyl phosphorothioate, CYAP) in vivo. The document details the biotransformation processes, presents quantitative data from key studies, outlines experimental methodologies, and includes visualizations of the metabolic pathways and experimental workflows.
Core Metabolic Pathways of this compound
The in vivo metabolism of this compound is a complex process involving both bioactivation and detoxification reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] These transformations occur in two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.
Phase I metabolism of this compound involves three primary reactions: oxidative desulfuration, oxidative dearylation, and O-demethylation. These reactions are predominantly carried out by the cytochrome P450 enzyme system in the liver.[1][2]
-
Oxidative Desulfuration (Bioactivation): This pathway converts the parent phosphorothioate (P=S) group of this compound into a phosphate (P=O) group, forming the metabolite Cyanoxon .[1] This is considered a bioactivation step because Cyanoxon is a more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than this compound itself.[4][5]
-
Oxidative Dearylation (Detoxification): This is a major detoxification pathway that involves the cleavage of the O-aryl bond. This reaction yields 4-cyanophenol and a corresponding phosphorus-containing moiety.[1][6] The resulting 4-cyanophenol is less toxic and can be further metabolized in Phase II.
-
O-Demethylation (Detoxification): This pathway involves the removal of one of the methyl groups from the phosphate ester portion of this compound or Cyanoxon, leading to the formation of desmethylcyanox and desmethylcyanoxon , respectively.[1][6] These demethylated metabolites are significantly less toxic and more readily excreted.
Studies in rats have revealed significant sex-related differences in these pathways, which are attributed to the differential expression and activity of specific cytochrome P450 enzymes.[1] The male-specific CYP2C11 and CYP2C13 isoforms are more active in catalyzing oxidative desulfuration and dearylation compared to the female-specific CYP2C12.[1] This leads to a greater formation of the toxic metabolite Cyanoxon in males, consistent with the higher toxicity observed in this sex.[1][6]
The primary metabolite from the dearylation pathway, 4-cyanophenol, undergoes Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. The main conjugation products identified are 4-cyanophenylsulphate and the glucuronide of 4-cyanophenol .[1][6] In rats, 4-cyanophenylsulphate is often the most abundant metabolite found in excreta, particularly at lower doses of this compound.[6]
Quantitative Metabolite Analysis
Quantitative analysis of this compound metabolites reveals significant dependencies on dosage and sex. Studies using radiolabeled [phenyl-14C]Cyanox in rats have provided detailed insights into its absorption, distribution, metabolism, and excretion.
Following a single oral dose, this compound is well-absorbed and almost completely eliminated within seven days, primarily through urine.[6]
Table 1: Excretion of Radiocarbon from Rats after a Single Oral Dose of [¹⁴C]this compound [6]
| Dose Group | Route | % of Administered ¹⁴C Recovered (within 7 days) |
| Low-Dose (0.5 mg/kg) | Urine | 95 - 96% |
| Feces | 2 - 3% | |
| High-Dose (25 mg/kg) | Urine | ~86% |
| Feces | 13 - 14% |
The profile of excreted metabolites shows notable variations, as detailed in Table 2.
Table 2: Major Metabolites of this compound in Rat Excreta After a Single Oral Dose [6]
| Dose Group | Sex | Major Metabolites |
| Low-Dose (0.5 mg/kg) | Male & Female | 4-Cyanophenylsulphate |
| High-Dose (25 mg/kg) | Male | 4-Cyanophenylsulphate, Desmethylcyanoxon |
| Female | 4-Cyanophenylsulphate, Desmethylcyanox |
These sex-specific differences at high doses are consistent with in vitro findings. Studies using rat liver microsomal fractions show that the rates of oxidative desulfuration and dearylation are 2-3 times greater in males than in females.[1] Furthermore, the use of an antiserum against the male-specific CYP2C11 enzyme significantly inhibits these reactions, confirming the crucial role of this P450 family in this compound metabolism.[1]
Key Experimental Methodologies
The characterization of this compound metabolism relies on a combination of in vivo and in vitro experimental protocols. Below are generalized methodologies based on cited literature.
-
Test System: Sprague-Dawley rats, both male and female, are commonly used.
-
Test Substance: [phenyl-¹⁴C]this compound is administered to enable tracing of the parent compound and its metabolites.
-
Dosing: Animals receive a single oral gavage dose at varying levels (e.g., a low dose of 0.5 mg/kg and a high dose of 25-50 mg/kg). For chronic exposure studies, repeated daily doses may be administered.[1][6]
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours for up to 7 days) using metabolism cages. Blood and various tissues (liver, kidney, brain) are collected at specific time points post-dosing (e.g., 5, 10, 20 minutes for early toxic-phase studies) after euthanasia.[1][6]
-
Analysis:
-
Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is measured using liquid scintillation counting to determine absorption and excretion kinetics.
-
Metabolite Profiling: Samples are processed (e.g., extraction, homogenization) and analyzed using High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify this compound and its ¹⁴C-labeled metabolites.
-
Metabolite Identification: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the separated metabolites.
-
-
Test System: Liver subcellular fractions (microsomes and cytosol) are prepared from untreated male and female rats. Microsomes contain the majority of CYP450 enzymes, while cytosolic fractions contain other metabolic enzymes.
-
Incubation: this compound is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH for microsomal CYP450-mediated reactions).
-
Analysis: The reaction is stopped at various time points, and the mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed. This allows for the determination of intrinsic clearance rates and the identification of the primary metabolic reactions occurring in the liver.[1]
-
Enzyme Inhibition: To identify specific enzymes involved, incubations can be performed in the presence of specific chemical inhibitors or antibodies against particular CYP450 isoforms (e.g., CYP2C11 antiserum).[1]
References
- 1. Metabolism of Cyanox in rat. II. Sex-related differences in oxidative dearylation and desulphuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of organophosphorus compounds [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes [mdpi.com]
- 6. Metabolism of Cyanox in the rat. I. Absorption, disposition, excretion and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cyanophos: History, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanophos, an organophosphate insecticide, has a significant history of use in agriculture for controlling a variety of insect pests. This technical guide provides a comprehensive overview of this compound, detailing its history, chemical and physical properties, synthesis, mechanism of action, metabolism, and toxicity. The document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering in-depth information, including experimental protocols and quantitative data, to facilitate further study and understanding of this compound.
Introduction
This compound, with the chemical name O-(4-cyanophenyl) O,O-dimethyl phosphorothioate, is a member of the organothiophosphate class of insecticides.[1] First registered in Japan in 1966 and developed by Sumitomo Chemical Co., it has been utilized to control pests such as rice stem borers and house flies.[2][3] Like other organophosphates, its insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[2][3] This guide will explore the multifaceted aspects of this compound, from its fundamental chemical characteristics to its complex interactions with biological systems.
Chemical and Physical Properties
This compound is a yellow to reddish-yellow transparent liquid with a faint characteristic odor.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀NO₃PS | [4] |
| Molar Mass | 243.22 g/mol | [4] |
| Appearance | Yellow to reddish-yellow transparent liquid | [4] |
| Density | 1.255 - 1.265 g/cm³ at 25 °C | [5] |
| Melting Point | 14-15 °C | [5] |
| Boiling Point | 119-120 °C at 0.09 mmHg (decomposes) | [5] |
| Vapor Pressure | 0.00105 hPa at 20 °C | [5] |
| Solubility in Water | 46 mg/L at 30 °C | [4] |
| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in n-hexane and kerosene. Miscible with xylene. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.71 | [4] |
| Stability | Rapidly decomposes under alkaline conditions and upon exposure to light. | [4][6] |
Synthesis of this compound
The commercial synthesis of this compound involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-cyanophenol in the presence of a base.[2][3]
Experimental Protocol: Laboratory Synthesis of O-(4-cyanophenyl) O,O-dimethyl phosphorothioate
Materials:
-
O,O-dimethyl phosphorochloridothioate
-
4-cyanophenol
-
Anhydrous potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol and an equimolar amount of O,O-dimethyl phosphorochloridothioate in anhydrous acetone.
-
Add a slight excess of anhydrous potassium carbonate to the solution to act as a base and neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium chloride salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate gradient) to yield the pure product.
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, and MS) to confirm its identity and purity.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized for best results.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.
By phosphorylating the serine hydroxyl group in the active site of AChE, this compound forms a stable, inactive complex.[7] This inactivation prevents the breakdown of acetylcholine, leading to its accumulation in the synapse.[7] The excess acetylcholine results in continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, which ultimately leads to paralysis and death of the insect.
Metabolism
The metabolism of this compound occurs in both target and non-target organisms, primarily through oxidative and hydrolytic pathways.
Metabolism in Mammals (Rats)
In rats, this compound is extensively metabolized and rapidly excreted.[11] The primary metabolic pathways include oxidative desulfuration, oxidative dearylation, and demethylation.[12]
-
Oxidative Desulfuration: The P=S bond is converted to a P=O bond, forming the more potent oxygen analog, cyanoxon. This reaction is catalyzed by cytochrome P450 enzymes.[12]
-
Oxidative Dearylation: The bond between the phosphorus atom and the cyanophenyl group is cleaved, leading to the formation of 4-cyanophenol.[12]
-
Demethylation: One of the methyl groups attached to the phosphate is removed.[12]
These primary metabolites can then undergo further conjugation reactions, such as sulfation or glucuronidation, to facilitate their excretion.[11] Studies have shown sex-related differences in the metabolism of this compound in rats, with males producing more of the toxic metabolite cyanoxon, which is consistent with the higher toxicity observed in males.[11][12] The major metabolite at low doses is 4-cyanophenylsulphate in both sexes.[11] At higher doses, major metabolites are 4-cyanophenyl sulphate and desmethylcyanoxon in males, and 4-cyanophenyl sulphate and desmethylcyanox in females.[11]
Metabolism in Insects
In insects, metabolic pathways are a key determinant of insecticide susceptibility and resistance. While specific detailed pathways for this compound in various insect species are not extensively documented in the provided search results, the general metabolism of organophosphates in insects involves similar enzymatic processes as in mammals, including oxidation, hydrolysis, and conjugation.[13]
-
Oxidation: Cytochrome P450 monooxygenases play a crucial role in the activation of phosphorothioates to their more toxic oxon analogs and in detoxification reactions.[14][15]
-
Hydrolysis: Esterases can hydrolyze the phosphate ester bonds, leading to detoxification.[14]
-
Conjugation: Glutathione S-transferases (GSTs) are involved in the conjugation of the insecticide or its metabolites with glutathione, facilitating their excretion.[14][15]
The balance between these activation and detoxification pathways can vary significantly between insect species and even between resistant and susceptible strains of the same species.[16]
Signaling Pathways Affected by this compound
The primary signaling pathway disrupted by this compound is the cholinergic pathway due to the inhibition of acetylcholinesterase. However, the downstream effects of organophosphate poisoning can involve other signaling cascades.
Organophosphate exposure can lead to oxidative stress, which is known to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[7][12] These pathways are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[7][12] Dysregulation of MAPK signaling by organophosphates can contribute to the observed neurotoxicity and other pathological effects.[7][12]
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway involved in cell survival and apoptosis.[17][18][19] While direct evidence linking this compound to this pathway is limited in the provided search results, studies on other organophosphates suggest that this pathway can be affected, potentially contributing to the cellular response to insecticide-induced stress.[11]
Toxicity
This compound is classified as moderately toxic to mammals.[2][3] Exposure can occur through ingestion, inhalation, or dermal contact.[4]
| Organism | Route | LD50/LC50 | Reference(s) |
| Rat (male) | Oral | 351 mg/kg | [8] |
| Rat | Oral | 610 mg/kg | [5] |
| Rat (male) | Oral | 710 mg/kg | [4] |
| Rat | Dermal | >2,000 mg/kg | [8] |
| Rat | Dermal | 800 mg/kg | [5] |
| Mouse | Oral | 1000 mg/kg | [4] |
| Mouse | Intraperitoneal | 880 mg/kg | [4] |
| Harlequin fish | Aquatic | LC50: 36 mg/L (24 hr) | [4] |
Symptoms of this compound poisoning are characteristic of organophosphate toxicity and include signs of cholinergic overstimulation such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[6]
Analytical Methods
The analysis of this compound residues in various matrices is crucial for monitoring environmental contamination and ensuring food safety. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
Sample Preparation (QuEChERS Method):
-
Homogenize a representative sample (e.g., fruit, vegetable, soil).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile and an appropriate internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) for cleanup by adding a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex and centrifuge.
-
The final supernatant is ready for GC-MS analysis.[4][20][21]
GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless mode.
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), ramp to a final temperature (e.g., 300 °C) at a controlled rate.
-
Carrier Gas: Helium.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select appropriate precursor and product ions for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another effective method for the determination of this compound, particularly for water samples.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample through the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate if necessary and bring it to a final volume for HPLC analysis.[2]
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at an appropriate wavelength (e.g., 285 nm) or a mass spectrometer.[22]
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound.
Conclusion
This compound remains a significant organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. This guide has provided a detailed overview of its history, chemical properties, synthesis, metabolism, and toxicity, supplemented with experimental protocols and quantitative data. A deeper understanding of its metabolic pathways in various organisms and its effects on cellular signaling cascades is crucial for assessing its environmental impact and potential risks to non-target species. The analytical methods outlined here provide a framework for the accurate monitoring of this compound residues. This comprehensive technical guide serves as a valuable resource for scientists and professionals engaged in research and development in the fields of toxicology, environmental science, and drug discovery.
References
- 1. Phosphorus metabolism of the housefly (Musca domestica L.) during recovery from anoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 4. hpst.cz [hpst.cz]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. caa.go.jp [caa.go.jp]
- 8. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Time of Day-Specific Changes in Metabolic Detoxification and Insecticide Tolerance in the House Fly, Musca domestica L. [frontiersin.org]
- 15. Time of Day-Specific Changes in Metabolic Detoxification and Insecticide Tolerance in the House Fly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pssj2.jp [pssj2.jp]
- 17. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anti-apoptotic effect of PI3K-Akt signaling pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. Experimental Protocol for Detecting Cyanobacteria in Liquid and Solid Samples with an Antibody Microarray Chip - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cyanophos (Cyanox)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organophosphate insecticide Cyanophos, commercially known as Cyanox. It details its chemical structure, outlines plausible synthesis routes for its preparation, and describes its mechanism of action as a cholinesterase inhibitor. This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name O,O-dimethyl O-(4-cyanophenyl) phosphorothioate, is an organothiophosphate insecticide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀NO₃PS | |
| Molecular Weight | 243.22 g/mol | |
| CAS Number | 2636-26-2 | |
| Appearance | Yellow to reddish-yellow transparent liquid | |
| Boiling Point | 119-120 °C at 0.09 mmHg (decomposes) | |
| Density | 1.255-1.265 g/cm³ at 25 °C | |
| Solubility in Water | 46 mg/L at 30 °C | |
| LogP | 2.71 |
Below is a 2D representation of the chemical structure of this compound.
Synthesis Routes
The commercial synthesis of this compound is a multi-step process. The primary route involves the esterification of O,O-dimethyl phosphorochloridothioate with p-cyanophenol. The following sections detail the synthesis of the precursors and the final product.
Synthesis of Precursor 1: p-Cyanophenol
A common laboratory-scale synthesis of p-cyanophenol involves the dehydration of p-hydroxybenzaldoxime.
Experimental Protocol:
-
Oxime Formation: To a suitable reaction vessel, add p-hydroxybenzaldehyde and a solution of hydroxylamine hydrochloride in an appropriate solvent (e.g., aqueous ethanol). Adjust the pH to approximately 5 with a base (e.g., sodium hydroxide solution) and heat the mixture to form p-hydroxybenzaldoxime.
-
Dehydration: Isolate the p-hydroxybenzaldoxime. In a flask equipped with a distillation apparatus, suspend the oxime in a high-boiling point solvent such as methyl isobutyl ketone (MIBK). Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.
-
Reaction and Work-up: Heat the mixture to reflux (approximately 130°C) for about 30 minutes, distilling off the azeotropic mixture of water and solvent. After cooling, the reaction mixture can be analyzed by gas chromatography to determine the yield. The product, p-cyanophenol, can be isolated and purified by standard techniques such as crystallization or chromatography. A reported yield for this reaction is approximately 76%.
Synthesis of Precursor 2: O,O-Dimethyl Phosphorochloridothioate
The synthesis of O,O-dimethyl phosphorochloridothioate typically starts from thiophosphoryl chloride.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for low-temperature reactions, dissolve thiophosphoryl chloride (PSCl₃) in an inert solvent like dichloromethane.
-
Methanolysis: Cool the solution to a low temperature (e.g., 0-5°C). Slowly add a solution of sodium methoxide (or methanol and a base like sodium hydroxide) while maintaining the low temperature to control the exothermic reaction. The stoichiometry is controlled to replace two chlorine atoms with methoxy groups.
-
Work-up: After the reaction is complete, the mixture is typically washed with water to remove salts and any unreacted base. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude O,O-dimethyl phosphorochloridothioate. Further purification can be achieved by vacuum distillation.
Final Synthesis of this compound
The final step is the reaction between the two precursors in the presence of a base.
Experimental Protocol:
-
Reaction: In a suitable reactor, dissolve p-cyanophenol in an inert solvent. Add a base, such as an alkali metal carbonate or hydroxide, to form the phenoxide salt.
-
Condensation: To this solution, add O,O-dimethyl phosphorochloridothioate dropwise while maintaining controlled temperature and pH to ensure high yield and purity.
-
Purification: Upon completion of the reaction, the crude this compound is isolated. Purification is typically achieved through distillation under reduced pressure or by solvent extraction to remove unreacted starting materials and byproducts.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system as it hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.
The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of nerve function.
The signaling pathway of acetylcholinesterase inhibition by this compound can be summarized as follows:
Quantitative Data and Characterization
While specific yields and purity from commercial production are proprietary, laboratory syntheses of related compounds suggest that the final esterification step can proceed with good to high yields under optimized conditions. The purity of the final product is critical for its intended use and is typically assessed using chromatographic and spectroscopic methods.
| Analytical Method | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A primary peak corresponding to the molecular weight of this compound (243.22 g/mol ) and characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic peaks for the aromatic protons and carbons of the cyanophenyl group, as well as the methyl protons of the dimethoxy phosphoryl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the P=S, P-O-C, C≡N, and aromatic C-H functional groups would be expected. |
Note: Detailed, publicly available spectra specifically for this compound are limited. The expected observations are based on the known chemical structure and data for analogous compounds.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The synthesis is a multi-step process involving the preparation of key intermediates, p-cyanophenol and O,O-dimethyl phosphorochloridothioate, followed by their condensation. Its mode of action as an irreversible inhibitor of acetylcholinesterase is a well-understood mechanism for organophosphate insecticides. Further research into more efficient and environmentally benign synthesis routes, as well as a deeper understanding of its metabolic pathways and environmental fate, remains an area of active interest.
Neurotoxic Effects of Acute Cyanophos Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanophos, an organophosphate insecticide, exerts its primary neurotoxic effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the neurotoxic effects of acute this compound exposure, drawing on available data for this compound and, where necessary, data from closely related organophosphates to provide a broader understanding of its potential toxicological profile. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in this compound-induced neurotoxicity.
Introduction to this compound Neurotoxicity
This compound is an organothiophosphate insecticide characterized as a yellow to reddish-yellow transparent liquid.[1] Like other organophosphates, its primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[3] While this cholinergic crisis is the hallmark of acute organophosphate poisoning, evidence suggests that other non-cholinergic mechanisms, such as oxidative stress and alterations in various signaling pathways, also contribute to the overall neurotoxic profile.[4]
Quantitative Toxicological Data
The acute toxicity of this compound has been determined in various animal models. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to cause mortality in 50% of the tested population.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat (male) | Oral | 351 mg/kg | [5] |
| LD50 | Rat | Oral | 610 mg/kg | [2] |
| LD50 | Rat | Dermal | >2000 mg/kg | [2] |
| LC50 | Rat | Inhalation (4 hr) | >1.5 mg/L | [2] |
| LD50 | Mouse | Oral | 1000 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 880 mg/kg | [1] |
Table 1: Acute Toxicity of this compound.
Biochemical alterations in serum following acute this compound exposure have been documented in rats. These changes can serve as biomarkers of exposure and effect.
| Parameter | Exposure Route | Time Point | Effect | Reference |
| Serum Acetylcholinesterase (AChE) | Oral | 3 days | 52-77% inhibition | [6] |
| Dermal | 3 days | 58-60% inhibition | [6] | |
| Serum Aspartate Transaminase (AST) | Oral & Dermal | 3 and 15 days | Increased activity | [6] |
| Serum Alanine Transaminase (ALT) | Oral & Dermal | 3 and 15 days | Increased activity | [6] |
| Serum Protein Profile | Oral & Dermal | 3 and 15 days | Appearance of a new 74 KDa protein band | [6] |
Table 2: Biochemical Changes in Rat Serum Following Acute this compound Exposure.
Core Mechanisms and Signaling Pathways
Acetylcholinesterase Inhibition
The primary mechanism of this compound neurotoxicity is the phosphorylation and subsequent irreversible inhibition of the serine hydroxyl group in the active site of AChE. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors.
Oxidative Stress
While direct evidence for this compound-induced oxidative stress in the brain is limited, studies on other organophosphates strongly suggest its involvement.[7][8] Organophosphate exposure can lead to the overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses, such as glutathione (GSH). This imbalance results in oxidative damage to lipids (lipid peroxidation), proteins, and DNA within neurons. Malondialdehyde (MDA) is a key marker of lipid peroxidation.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including ERK and JNK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on other organophosphates have shown that they can activate these pathways, leading to downstream effects that contribute to neurotoxicity.[9][10] Activation of JNK is often associated with apoptosis, while the role of ERK can be either pro-survival or pro-apoptotic depending on the context.[11]
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50 of this compound in rats.[12][13][14][15][16]
Materials:
-
Adult female Wistar rats
-
This compound (analytical grade)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: House animals for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight with free access to water.
-
Dosing: Administer a single oral dose of this compound dissolved in a suitable vehicle. The initial dose is based on preliminary estimates. Subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.
-
Observation: Observe animals closely for clinical signs of toxicity and mortality for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 using the maximum likelihood method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory effect of this compound on AChE activity.[17]
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate and plate reader (412 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, DTNB, and various concentrations of this compound in phosphate buffer.
-
Incubation: In a 96-well plate, add the AChE solution and different concentrations of this compound. Incubate for a predefined period (e.g., 15 minutes) to allow for enzyme inhibition.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
Measurement of Brain Oxidative Stress Markers
Note: The following protocol is a general procedure for assessing oxidative stress markers. Specific quantitative data for this compound is not currently available in the literature. This protocol is based on methods used for other organophosphates.[7][8]
Materials:
-
Rat brain tissue (e.g., hippocampus, cortex)
-
Homogenization buffer
-
Reagents for Malondialdehyde (MDA) assay (e.g., thiobarbituric acid)
-
Reagents for Glutathione (GSH) assay (e.g., DTNB)
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.
-
MDA Assay (TBARS Assay): a. Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. b. Centrifuge and collect the supernatant. c. Add thiobarbituric acid (TBA) reagent to the supernatant and heat. d. Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
GSH Assay: a. Precipitate proteins from the homogenate. b. Add DTNB to the supernatant, which reacts with GSH to form a yellow-colored product. c. Measure the absorbance at ~412 nm.
-
Data Analysis: Quantify MDA and GSH levels by comparing the absorbance to a standard curve.
Anticipated Neurochemical and Histopathological Effects
Note: Specific data for this compound is limited. The following is based on the known effects of other organophosphates.
Neurotransmitter Systems
Acute exposure to organophosphates can significantly alter neurotransmitter levels beyond the cholinergic system. Studies on related compounds have shown changes in dopamine and serotonin levels in various brain regions.[11][18] These alterations may contribute to the behavioral and cognitive deficits observed after organophosphate poisoning.
Histopathology
Histopathological examination of brain tissue after acute organophosphate poisoning typically reveals neuronal damage.[2] Expected findings in regions like the hippocampus and cerebral cortex include:
-
Neuronal degeneration and necrosis
-
Perivascular edema
-
Congestive plethora (vascular congestion)
-
Moderate destruction of myelin sheaths
Conclusion
Acute exposure to this compound presents a significant neurotoxic hazard, primarily through the inhibition of acetylcholinesterase. This leads to a cholinergic crisis, which is the most immediate and life-threatening effect. However, the neurotoxicity of this compound is likely multifaceted, involving secondary mechanisms such as the induction of oxidative stress and the disruption of critical intracellular signaling pathways like the MAPK cascade. While specific quantitative data for many of these secondary effects are lacking for this compound itself, the well-documented effects of other organophosphates provide a strong basis for inferring its broader neurotoxic potential. Further research is warranted to specifically quantify the changes in brain AChE activity, oxidative stress markers, and neurotransmitter levels following acute this compound exposure to fully characterize its neurotoxic profile and inform the development of more effective therapeutic strategies.
References
- 1. "Differences In Neurotoxic Outcomes Of Organophosphorus Pesticides Reve" by Danielle Ireland, S. Zhang et al. [works.swarthmore.edu]
- 2. [Morphological changes in the nervous system in acute peroral chlorophos poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Paraoxon-Induced Neurotoxicity in a Mouse Survival Model: Oxidative Stress, Dopaminergic System Alterations and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant defenses and lipid peroxidation in the cerebral cortex and hippocampus following acute exposure to malathion and/or zinc chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive Function and Hippocampal Glutathione and Malondialdehyde Levels in Paraoxon-intoxicated Rats - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 9. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin and Dopamine Show Different Response Profiles to Acute Stress in the Nucleus Accumbens and Medial Prefrontal Cortex of Rats with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians [frontiersin.org]
- 16. A study of experimental cyanide encephalopathy in the acute phase--physiological and neuropathological correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute Toxicity and Neuroprotective Effect of “RJ6601”, a Newly Formulated Instant Soup, in Geriatric Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of dopamine and serotonin synthesis by acute administration of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioaccumulation Potential of Cyanophos in Aquatic Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of the organophosphate insecticide Cyanophos in aquatic ecosystems. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support research and risk assessment activities.
Quantitative Data on Bioaccumulation Potential
The bioaccumulation potential of a substance in aquatic organisms is typically quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical from water, while the BAF considers all routes of exposure, including diet.
A key indicator of this compound's potential to bioaccumulate is its octanol-water partition coefficient (log Kₒw), which has been reported to be 2.71.[1] Generally, substances with a log Kₒw greater than 3 are considered to have the potential for bioconcentration.[2]
Available quantitative data on the bioconcentration of this compound is summarized in the table below.
| Chemical | Species | Exposure Route | Endpoint | Value | Unit | Reference |
| This compound | Guppy (Poecilia reticulata) | Aqueous | BCF | 417 | L/kg | [3] |
Note: This Bioconcentration Factor (BCF) value suggests a moderate potential for this compound to accumulate in aquatic organisms. It is important to note that this value is specific to the species tested and the experimental conditions under which it was determined. Further studies on a wider range of aquatic organisms are necessary for a more comprehensive assessment.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for interpreting its environmental fate and bioaccumulation potential.
| Property | Value | Unit | Reference |
| Molecular Formula | C₉H₁₀NO₃PS | - | [1] |
| Molecular Weight | 243.22 | g/mol | [1] |
| Water Solubility | 46 (at 30°C) | mg/L | [1] |
| log Kₒw | 2.71 | - | [1] |
| Vapor Pressure | 0.000788 (at 20°C) | mmHg | [1] |
| Melting Point | 14-15 | °C | [4] |
Experimental Protocols for Assessing Bioaccumulation
The determination of the Bioconcentration Factor (BCF) for pesticides like this compound in fish is typically conducted following standardized guidelines to ensure data quality and comparability. The most widely recognized protocols are the OECD Guideline 305 and the US EPA OCSPP 850.1730.
OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure[5][6][7][8]
This guideline describes procedures for characterizing the bioaccumulation potential of chemicals in fish. It includes methods for both aqueous and dietary exposure.
Key Methodological Steps:
-
Test Organism Selection: A variety of fish species can be used, with common choices including Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).[2] The health and condition of the fish are critical.
-
Exposure Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance. Semi-static regimes are also permissible.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (typically 28 days, but can be extended if steady-state is not reached).
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period to measure the rate of elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using appropriate analytical methods.
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (C_f) to the concentration in the water (C_w) at steady-state (BCF_ss = C_f / C_w). A kinetic BCF (BCF_k) can also be calculated from the uptake and depuration rate constants.
US EPA OCSPP 850.1730: Fish Bioconcentration Factor (BCF)[3][4][9][10]
This guideline is harmonized with the OECD 305 guideline and provides a framework for conducting fish bioconcentration studies for pesticide registration in the United States.
Key Methodological Aspects:
-
Test System: Flow-through systems are preferred to maintain constant exposure concentrations.
-
Test Concentrations: At least two test concentrations and a control group are typically required.
-
Radiolabeling: The use of a ¹⁴C-radiolabeled test substance is often recommended to facilitate the analysis of the parent compound and its metabolites in fish tissues.
-
Metabolite Analysis: If the BCF is high, analysis of major metabolites in the fish tissue may be required.
-
Reporting: Detailed reporting of experimental conditions, analytical methods, and data analysis is required.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of organophosphate pesticides like this compound and a typical experimental workflow for determining the Bioconcentration Factor in fish.
Caption: Conceptual signaling pathway of this compound leading to neurotoxicity.
Caption: Standard experimental workflow for a fish bioconcentration study.
Conclusion
The available data indicates that this compound has a moderate potential for bioaccumulation in aquatic organisms, as evidenced by a Bioconcentration Factor of 417 L/kg in guppies.[3] This finding, coupled with its physicochemical properties, underscores the importance of further research to fully characterize its bioaccumulation potential across a diverse range of aquatic species and environmental conditions. The standardized experimental protocols outlined in OECD Guideline 305 and US EPA OCSPP 850.1730 provide a robust framework for conducting such studies. A comprehensive understanding of the bioaccumulation potential of this compound is essential for accurate environmental risk assessments and the development of effective management strategies to protect aquatic ecosystems.
References
- 1. Cyanotoxins: Bioaccumulation and Effects on Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Key Degradation Products of Cyanophos in the Environment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key degradation products of the organophosphorus insecticide Cyanophos in various environmental matrices. The document details the transformation pathways, presents available quantitative data, outlines detailed experimental protocols for analysis, and provides visual representations of the degradation processes and analytical workflows.
Introduction
This compound, O,O-dimethyl O-(4-cyanophenyl) phosphorothioate, is an organophosphorus insecticide used to control a range of agricultural and public health pests. Due to its application in the environment, understanding its fate and the formation of its degradation products is crucial for assessing its environmental impact and potential risks to non-target organisms. The degradation of this compound is influenced by abiotic factors such as sunlight (photodegradation) and water (hydrolysis), as well as biotic factors, primarily microbial metabolism in soil and water. This guide focuses on the primary degradation products identified in environmental studies.
Degradation Pathways of this compound
The environmental degradation of this compound proceeds through several key pathways, including photodegradation, hydrolysis, and microbial degradation. These processes lead to the formation of several key metabolites. The primary degradation products of this compound identified in soil are Desmethyl-cyanophos, 4-Cyanophenol, and desmethyl-cyanophos oxon[1]. In aquatic environments, 4-Cyanophenol has also been identified as a major degradation product[1].
The degradation can be initiated by the cleavage of the P-O-aryl bond, demethylation, and oxidation of the P=S group to a P=O group (oxon formation).
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is typically characterized by its half-life (t½) or dissipation time (DT₅₀). The following tables summarize the available quantitative data on the degradation of this compound.
| Matrix | Condition | Half-life (t½) / DT₅₀ | Reference(s) |
| Soil | Aerobic, typical | 7 days | AERU |
| Water (Nile) | Not specified | 7 days | [1] |
| Soil Surface | Under illumination | 2 days | [1] |
| Silica Surface | Under illumination | 4 days | [1] |
| Acetone Solution | Under illumination | 120 minutes | [1] |
| Water | With Plantago major L. | 1.73 days | [1] |
| Water | Without Plantago major L. | 13.63 days | [1] |
| Table 1: Half-life and Dissipation Time of this compound in Various Environmental Matrices. |
Note: Currently, there is limited publicly available quantitative data on the concentration of the individual degradation products (Desmethyl-cyanophos, 4-Cyanophenol, and desmethyl-cyanophos oxon) over time in environmental matrices.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound and its key degradation products from soil and water samples.
Analysis of this compound and its Degradation Products in Soil
4.1.1. Sample Preparation: Extraction and Cleanup
This protocol is a composite of established methods for organophosphorus pesticide extraction from soil.
-
Soil Sample Preparation: Air-dry soil samples at room temperature, pulverize, and pass through a 2 mm sieve to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Shake the mixture for 30 minutes at 250 rpm on a mechanical shaker.
-
Centrifuge the sample at 3500 rpm for 5 minutes.
-
Carefully collect the supernatant (acetonitrile extract).
-
-
Dispersive Liquid-Liquid Microextraction (DLLME) Cleanup:
-
In a separate 10 mL glass centrifuge tube with a conical bottom, add 5.0 mL of deionized water.
-
In a small vial, mix 1.0 mL of the acetonitrile extract from the previous step (as the disperser solvent) with 20 µL of chlorobenzene (as the extraction solvent).
-
Rapidly inject this mixture into the centrifuge tube containing deionized water using a syringe. A cloudy solution will form.
-
Gently shake the tube for 1 minute to facilitate extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
The fine sedimented phase at the bottom of the conical tube contains the extracted analytes.
-
Carefully remove the aqueous supernatant and dissolve the residue in a suitable solvent (e.g., 100 µL of acetonitrile) for GC-MS analysis.
-
4.1.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TRACE™ TR-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu (full scan) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) for target analytes |
Table 2: GC-MS Instrumental Parameters for the Analysis of this compound and its Degradation Products in Soil.
Analysis of this compound and 4-Cyanophenol in Water
4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a standard method for the extraction of polar and semi-polar organic compounds from water.
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for 20-30 minutes.
-
-
Elution:
-
Elute the retained analytes by passing 2 x 4 mL of acetonitrile through the cartridge.
-
Collect the eluate in a glass tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
4.2.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes (analyte dependent) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: LC-MS/MS Instrumental Parameters for the Analysis of this compound and 4-Cyanophenol in Water. Note: Specific MRM transitions for this compound, Desmethyl-cyanophos, 4-Cyanophenol, and desmethyl-cyanophos oxon need to be optimized on the specific instrument used.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the degradation of this compound in an environmental matrix.
Conclusion
The environmental degradation of this compound leads to the formation of key products, including Desmethyl-cyanophos, 4-Cyanophenol, and desmethyl-cyanophos oxon. The persistence of this compound is relatively low in the environment, with half-lives typically in the range of days to a couple of weeks, depending on the environmental conditions. This guide provides a foundational understanding of these degradation processes and offers detailed analytical protocols to support further research in this area. Future studies should focus on generating more quantitative data on the formation and dissipation of the degradation products to enable a more comprehensive environmental risk assessment.
References
The Pivotal Role of the Cyanophenyl Group in the Bioactivity of Cyanophos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos, an organothiophosphate insecticide, exerts its biological effects primarily through the potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals. Its chemical structure, O-(4-cyanophenyl) O,O-dimethyl phosphorothioate, features a distinct cyanophenyl moiety. This technical guide provides an in-depth analysis of the multifaceted role of this cyanophenyl group in the bioactivity of this compound, from its influence on the molecule's reactivity with its biological target to its metabolic fate. This document synthesizes available data to offer a comprehensive resource for researchers in toxicology, pharmacology, and pesticide development.
Bioactivity of this compound: Inhibition of Acetylcholinesterase
The primary mechanism of action for this compound, like other organophosphate insecticides, is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. The inhibition of AChE leads to an accumulation of ACh, resulting in a state of continuous nerve stimulation known as a cholinergic crisis.[2] This overstimulation of muscarinic and nicotinic receptors manifests in a range of toxic symptoms, including muscle tremors, paralysis, and ultimately, respiratory failure.[2]
| Compound | Target Organism/Enzyme | Toxicity Metric | Value | Reference |
| Azinphos-methyl | Sparus aurata auricle | IC50 | 2.19 ± 1.05 µM | [3] |
| Paraoxon | Sparus aurata auricle | IC50 | 3.2 ± 1.5 µM | [3] |
| Methyl parathion | Sparus aurata auricle | IC50 | 80.3 ± 1.03 µM | [3] |
| Diazinon | Sparus aurata auricle | IC50 | 164 ± 1.01 µM | [3] |
The Crucial Role of the Cyanophenyl Group
The cyanophenyl group is integral to the bioactivity of this compound, influencing its potency as an AChE inhibitor and its metabolic pathway.
Structure-Activity Relationship (SAR)
The nature of the substituent on the phenyl ring of organophosphate insecticides significantly impacts their biological activity. The cyanophenyl group in this compound plays a key role due to its electronic properties.
-
Electron-Withdrawing Nature: The cyano group (-CN) is a potent electron-withdrawing group. This property is crucial as it increases the electrophilicity of the phosphorus atom in the phosphorothioate moiety. A more electrophilic phosphorus atom is more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. This enhanced reactivity facilitates the phosphorylation of the enzyme, leading to its irreversible inhibition. The electron-withdrawing strength of the cyano group is comparable to that of the nitro group (-NO2) found in other potent organophosphate insecticides like parathion and fenitrothion, suggesting a similar contribution to the molecule's inhibitory potential.
-
Leaving Group Ability: The 4-cyanophenol moiety serves as the leaving group during the phosphorylation of AChE. The stability of the resulting 4-cyanophenoxide anion is enhanced by the electron-withdrawing nature of the cyano group, making it a better leaving group. A better leaving group contributes to a faster rate of phosphorylation and, consequently, more potent enzyme inhibition.
Metabolic Pathway
The cyanophenyl group also dictates the metabolic fate of this compound, which involves both bioactivation and detoxification processes.
-
Bioactivation: In vivo, this compound undergoes oxidative desulfuration, a metabolic process mediated by cytochrome P450 enzymes, which converts the P=S bond to a P=O bond. This results in the formation of cyanoxon, the oxygen analog of this compound. Cyanoxon is a significantly more potent inhibitor of AChE than the parent compound. The cyanophenyl group remains intact during this activation step and is essential for the high toxicity of the metabolite.
-
Detoxification: The primary detoxification pathway for this compound involves the cleavage of the ester bond, releasing 4-cyanophenol. This metabolite is then further conjugated with sulfate to form 4-cyanophenylsulfate or with glucuronic acid to form its glucuronide conjugate, which are then excreted.
| Metabolite | Description |
| Cyanoxon | The highly toxic oxygen analog of this compound, formed by oxidative desulfuration. It is a more potent AChE inhibitor. |
| 4-Cyanophenol | Formed by the hydrolysis of the phosphate ester bond. It is a key intermediate in the detoxification pathway. |
| 4-Cyanophenylsulfate | A conjugated metabolite of 4-cyanophenol, facilitating its excretion. |
| 4-Cyanophenylglucuronide | Another conjugated metabolite of 4-cyanophenol, aiding in its elimination from the body. |
| Desmethylcyanoxon | A demethylated metabolite of cyanoxon. |
| Desmethylcyanox | A demethylated metabolite of this compound. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for determining AChE inhibitory activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., pH 8.0)
-
Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., this compound) to the wells. For the control wells, add the solvent used to dissolve the test compound.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Metabolism Study in Rats
Objective: To identify and quantify the metabolites of this compound in a mammalian system.
Procedure:
-
Animal Dosing: Administer a known dose of this compound (often radiolabeled for easier tracking) to rats, typically via oral gavage.
-
Sample Collection: House the rats in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours). Blood and tissue samples can also be collected at various time points after dosing.
-
Sample Preparation:
-
Urine: Centrifuge to remove any solid debris. May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates and analyze the parent metabolites.
-
Feces: Homogenize and extract with an appropriate organic solvent.
-
Tissues: Homogenize and extract to isolate the compound and its metabolites.
-
-
Metabolite Analysis:
-
Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to separate, identify, and quantify this compound and its metabolites in the prepared samples.
-
Compare the retention times and mass spectra of the detected compounds with those of authentic standards of suspected metabolites.
-
Visualizations
Conclusion
The cyanophenyl group is a critical determinant of the bioactivity of this compound. Its strong electron-withdrawing nature enhances the reactivity of the phosphorus center, facilitating the rapid and irreversible inhibition of acetylcholinesterase. Furthermore, this moiety serves as a stable leaving group during the phosphorylation of the enzyme's active site. The metabolism of this compound is also heavily influenced by the cyanophenyl group, which remains intact during the bioactivation to the more potent cyanoxon and is the site of detoxification through hydrolysis and subsequent conjugation. A thorough understanding of the role of the cyanophenyl group is essential for the rational design of novel organophosphate insecticides with improved efficacy and selectivity, as well as for the development of effective antidotes and risk assessment strategies.
References
- 1. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 2. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, methamidophos and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of Cyanophos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications of Cyanophos, an organophosphate insecticide. The document details its mechanism of action, toxicological profile, and its use in environmental and phytoremediation studies. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key research areas are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.
Physicochemical and Toxicological Profile of this compound
This compound (O-(4-cyanophenyl) O,O-dimethyl phosphorothioate) is a yellow to reddish-yellow transparent liquid. It is characterized by its moderate aqueous solubility and volatility.[1] A summary of its key physicochemical and toxicological properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀NO₃PS | [2] |
| Molecular Weight | 243.22 g/mol | [2] |
| CAS Number | 2636-26-2 | [2] |
| Appearance | Yellow to reddish-yellow transparent liquid | [2][3] |
| Melting Point | 14-15 °C | [2][4] |
| Boiling Point | 119-120 °C at 0.09 mmHg (decomposes) | [2][3] |
| Density | 1.255–1.265 g/cm³ at 25 °C | [5] |
| Vapor Pressure | 0.0008 mmHg at 20 °C | [6] |
| Solubility in Water | 46 mg/L at 30 °C | [3] |
| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, chloroform; Sparingly soluble in n-hexane, kerosene. | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.71 | [2] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Reference(s) |
| LD50 (Oral) | Rat | 215 mg/kg | [6] |
| LD50 (Dermal) | Rat | 800 mg/kg | [6] |
| Toxicity to Aquatic Organisms | Fish, algae, daphnia | Moderate to high | [1] |
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it catalyzes the breakdown of the neurotransmitter acetylcholine.
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to a range of neurological symptoms. Acute exposure can cause sweating, blurred vision, dizziness, muscle spasms, seizures, and in severe cases, coma.[6]
References
- 1. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 2. Buy this compound | 2636-26-2 [smolecule.com]
- 3. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2636-26-2 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 2636-26-2 [m.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: Determination of Cyanophos in Water Samples by Solid-Phase Extraction and Chromatographic Analysis
Abstract
This application note details a robust and sensitive analytical method for the quantification of Cyanophos, an organophosphate pesticide, in various water matrices. The protocol employs Solid-Phase Extraction (SPE) for the concentration and purification of the analyte from water samples. Subsequent analysis is performed by either Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. This method is suitable for researchers and scientists in environmental monitoring and food safety.
Introduction
This compound (O-(4-cyanophenyl) O,O-dimethyl phosphorothioate) is an organothiophosphate insecticide used to control a variety of pests on crops.[1][2] Its potential to contaminate surface and groundwater sources necessitates sensitive and reliable monitoring methods to ensure environmental quality and public health. Analytical techniques that combine a sample concentration step with selective chromatographic detection are essential for measuring trace levels of such contaminants.[3]
This document provides detailed protocols for the extraction of this compound from water using C18 Solid-Phase Extraction (SPE) cartridges, followed by two validated analytical techniques: GC-NPD and LC-MS/MS.
Principle
A known volume of a water sample is passed through an SPE cartridge, where this compound is adsorbed onto the stationary phase. Interfering substances are washed away, and the target analyte is then eluted with a small volume of organic solvent.[4] The resulting extract is concentrated and analyzed.
-
GC-NPD: This technique utilizes a detector that is highly selective for nitrogen- and phosphorus-containing compounds, providing excellent sensitivity for organophosphate pesticides like this compound.[5][6]
-
LC-MS/MS: This method offers superior sensitivity and specificity by separating the analyte on an HPLC column and detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8]
Experimental Workflow
Caption: High-level workflow from sample collection to final analysis.
Materials and Reagents
-
Apparatus: GC or LC-MS/MS system, SPE vacuum manifold, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, and syringes.
-
Chemicals: this compound analytical standard, HPLC-grade methanol, acetonitrile, ethyl acetate, dichloromethane, and reagent-grade water.
-
Consumables: C18 SPE cartridges (e.g., 500 mg, 6 mL), 0.7 µm glass fiber filters, autosampler vials.
Experimental Protocols
-
Primary Stock (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Stock (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with methanol in a volumetric flask.
-
Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase (for LC-MS/MS) or the reconstitution solvent (for GC-NPD).
The SPE protocol is designed to extract this compound from a 1 L water sample and concentrate it into a 1 mL final extract.
Caption: Step-by-step diagram of the SPE procedure for sample cleanup.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry after the final water rinse.[4][9]
-
Sample Loading: Pass 1 L of the filtered water sample through the conditioned cartridge at a flow rate of approximately 10-20 mL/min.[8]
-
Washing & Drying: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences. Dry the cartridge thoroughly by drawing a vacuum for 10-15 minutes.
-
Elution: Place a collection tube under the cartridge. Elute the retained this compound by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate for GC-NPD, or initial mobile phase for LC-MS/MS).
Gas chromatography with a Nitrogen-Phosphorus Detector offers high selectivity for this compound.[6]
Table 1: GC-NPD Instrumental Conditions
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with NPD |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen, 1.5 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl-Methylpolysiloxane) |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | NPD, 300°C |
| Detector Gases | H₂: ~3 mL/min, Air: ~60 mL/min |
This method provides the highest level of sensitivity and specificity, making it ideal for trace-level detection.[7]
Table 2: LC-MS/MS Instrumental Conditions
| Parameter | Setting |
|---|---|
| LC System | HPLC or UPLC System |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Column Temp. | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B in 10 min, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: this compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Purpose |
|---|---|---|---|---|---|
| This compound | 243.0 | 109.0 | 100 | 25 | Quantifier |
| This compound | 243.0 | 148.0 | 100 | 15 | Qualifier |
Note: Collision Energy (CE) may require optimization for the specific instrument used. Precursor ion corresponds to [M+H]⁺.[6]
Method Performance & Validation
The described methods are capable of achieving low detection limits required for environmental monitoring. The following table summarizes typical performance characteristics based on the analysis of organophosphate pesticides in water.[7]
Table 4: Typical Method Performance Characteristics
| Parameter | GC-NPD | LC-MS/MS |
|---|---|---|
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.5 - 100 µg/L | 0.01 - 10 µg/L |
| LOD (µg/L) | ~ 0.1 | ~ 0.005 |
| LOQ (µg/L) | ~ 0.3 | ~ 0.015 |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
The protocols presented provide a reliable framework for the determination of this compound in water samples. The use of Solid-Phase Extraction ensures effective sample clean-up and concentration. The choice between GC-NPD and LC-MS/MS allows laboratories to select the most appropriate technique based on available instrumentation and required sensitivity. Both methods demonstrate high accuracy, precision, and robustness for trace-level pesticide residue analysis. Method validation should be performed in the specific water matrix of interest to ensure data quality.[3]
References
- 1. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrcgrapes.in [nrcgrapes.in]
- 6. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 7. This compound [webbook.nist.gov]
- 8. PubChemLite - this compound (C9H10NO3PS) [pubchemlite.lcsb.uni.lu]
- 9. lcms.cz [lcms.cz]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cyanophos
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of the organophosphorus pesticide Cyanophos using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, method validation parameters, and visual representations of the workflow and separation principles.
Introduction
This compound is an organothiophosphate insecticide used to control a variety of pests on crops. Due to its potential toxicity, monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used analytical technique for the quantification of this compound and other organophosphorus pesticides. Its advantages include high sensitivity, selectivity, and the ability to analyze thermally labile compounds without derivatization.
This application note details a reliable HPLC-UV/DAD method for the determination of this compound residues. The provided protocol is intended to be a starting point for method development and can be adapted for various sample matrices.
Principle of the Method
The analytical method is based on the separation of this compound from other sample components using reversed-phase HPLC. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the retained compounds are eluted from the column at different times. The retention time is a characteristic qualitative parameter for identifying this compound, while the peak area from the chromatogram is used for its quantification. A UV or DAD detector is employed to monitor the column effluent at a wavelength where this compound exhibits strong absorbance.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
Nitrogen evaporator.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound analytical standard (purity >98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or acetic acid (optional, for mobile phase modification).
-
Sodium sulfate (anhydrous).
-
Solvents for extraction (e.g., acetone, ethyl acetate).
-
Experimental Protocols
4.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
4.2. Sample Preparation
The following are general procedures for different matrices. Optimization may be required based on the specific sample.
4.2.1. Water Samples
-
Pass a 500 mL water sample through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of HPLC-grade water.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the retained this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.
4.2.2. Fruit and Vegetable Samples (QuEChERS-based method)
-
Homogenize a representative 10 g sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.
4.2.3. Soil Samples
-
Weigh 10 g of sieved soil into a centrifuge tube.
-
Add 20 mL of acetonitrile and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction of the soil pellet with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to near dryness.
-
Proceed with a suitable cleanup step, such as SPE, as described for water samples.
-
Reconstitute the final residue in 1 mL of mobile phase for HPLC analysis.
4.3. Chromatographic Conditions
The following conditions are a good starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B5-15 min: 60-90% B15-20 min: 90% B20-22 min: 90-60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV or DAD at 220 nm |
| Retention Time | Approximately 12-15 minutes (to be confirmed with standard) |
Data Presentation: Method Validation Summary
The following table summarizes typical performance characteristics of an HPLC method for the analysis of organophosphorus pesticides, which can be expected for a validated this compound method.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD%) | < 5% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Principle of reversed-phase HPLC separation.
Application Notes: Quantitative Analysis of Cyanophos using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Cyanophos (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. This necessitates the availability of sensitive and reliable analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
The methodology involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrometer identifies this compound based on its unique mass spectrum (the pattern of its molecular ion and fragment ions), while the amount of the compound is determined by the intensity of the signal. Quantification is achieved by comparing the response of the sample to that of a calibration curve prepared with certified reference standards.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. It is important to note that retention times can vary depending on the specific instrument, column, and analytical conditions. The Limits of Detection (LOD) and Quantification (LOQ) are typical estimates and should be experimentally determined for the specific matrix and instrumentation used.[2][3]
| Parameter | Value | Source |
| Chemical Formula | C₉H₁₀NO₃PS | NIST |
| Molecular Weight | 243.22 g/mol | NIST |
| CAS Number | 2636-26-2 | NIST |
| Typical Retention Time (RT) | ~4.00 min (on a 30m x 0.25mm x 0.25µm column) | [4] |
| Molecular Ion [M]⁺ | m/z 243 | NIST |
| Quantifier Ion | m/z 125 (Base Peak) | NIST |
| Qualifier Ions | m/z 243, m/z 109, m/z 212 | NIST |
| Estimated Limit of Detection (LOD) | 1 - 3 ng/mL (ppb) | [1][2] |
| Estimated Limit of Quantification (LOQ) | 5 - 10 ng/mL (ppb) | [1][2] |
Note: m/z stands for the mass-to-charge ratio.
Experimental Protocol
This protocol details the steps for sample preparation using the widely adopted QuEChERS method and subsequent analysis by GC-MS.[5][6]
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (optional, for pigmented extracts)
-
This compound certified reference standard
-
Internal standard (e.g., Triphenylphosphate - TPP)
-
Deionized water
-
50 mL and 15 mL polypropylene centrifuge tubes
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an internal standard if required.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA.
-
If the sample is highly pigmented (e.g., spinach), use a d-SPE tube containing GCB.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully transfer the supernatant into a clean vial.
-
The extract is now ready for GC-MS analysis. If necessary, it can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate or toluene.
-
GC-MS Instrumentation and Parameters
The following are typical instrument parameters. Optimization may be required for different systems.
-
Gas Chromatograph (GC)
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet: Splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 5 min
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantifier: m/z 125
-
Qualifiers: m/z 243, 109, 212
-
-
Calibration and Quantification
Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound standard solution (e.g., 5, 10, 25, 50, 100 ng/mL). This helps to compensate for matrix effects that can cause signal enhancement or suppression.[6] Plot the peak area ratio of the analyte to the internal standard (if used) against the concentration to generate a calibration curve. The concentration of this compound in the samples is then determined from this curve.
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The described GC-MS method, incorporating the QuEChERS sample preparation protocol, provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in complex matrices. The use of Selected Ion Monitoring (SIM) mode enhances the specificity and allows for low detection limits, making this method suitable for routine monitoring and ensuring compliance with regulatory standards in food safety and environmental analysis. Proper method validation, including the determination of LOD, LOQ, and recovery in the specific sample matrix, is crucial for obtaining accurate and reliable results.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grupobiomaster.com [grupobiomaster.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation and Storage of Cyanophos Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos is an organophosphate insecticide and acetylcholinesterase (AChE) inhibitor.[1] It is utilized as an analytical reference material for various scientific investigations, including environmental monitoring, food safety analysis, and toxicology studies.[1][2] Accurate and reliable analytical results depend on the proper preparation and storage of a stable, high-purity this compound standard. This document provides a detailed protocol for the preparation and storage of this compound analytical standards to ensure their integrity and performance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀NO₃PS | [2] |
| Molecular Weight | 243.22 g/mol | [2][3] |
| Appearance | Yellow to reddish-yellow transparent liquid | [2] |
| Melting Point | 14-15 °C | [2][4] |
| Boiling Point | 119-120 °C at 0.09 mmHg (decomposes) | [2][4] |
| Density | 1.255 - 1.265 g/cm³ at 25 °C | [2][4] |
Solubility Data
The choice of solvent is critical for preparing a stable and accurate analytical standard. This compound exhibits varying solubility in different solvents.
| Solvent | Solubility | Reference |
| Water | 20 mg/L at 25 °C; 46 mg/L at 30 °C | [2][5] |
| Methanol | Very soluble (>50%) | [2][5] |
| Ethanol | Very soluble | [5] |
| Acetone | Very soluble (>50%) | [2][5] |
| Chloroform | Very soluble (>50%) | [2][5] |
| Dichloromethane | Soluble | [2] |
| Toluene | A 100 µg/mL solution is commercially available | [6] |
| n-Hexane | Sparingly soluble | [5] |
| Kerosene | Sparingly soluble | [5] |
Experimental Protocol: Preparation of this compound Standard Solution
This protocol outlines the procedure for preparing a 100 µg/mL stock solution of this compound in a suitable organic solvent.
4.1. Materials and Equipment
-
This compound analytical standard (neat material, purity ≥ 95%)
-
High-purity solvent (e.g., Toluene, Acetone, Methanol - HPLC grade or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes or syringes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
4.2. Procedure
-
Solvent Selection: Choose a suitable solvent based on the solubility data in Section 3 and the requirements of the analytical method. Toluene is a common choice for commercially available standards.[6] Acetone and methanol are also excellent options due to high solubility.[2][5]
-
Weighing: Accurately weigh a suitable amount of the neat this compound analytical standard using a calibrated analytical balance. For example, to prepare 10 mL of a 1 mg/mL primary stock solution, weigh 10 mg of this compound.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the selected solvent to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution to Volume: Once the this compound is fully dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature before final dilution to the mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Preparation of Working Standards: Prepare working standards by performing serial dilutions of the stock solution as required for the specific analytical application. Use calibrated micropipettes or syringes for accurate dilutions.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound analytical standard.
| Condition | Recommendation | Rationale | Reference |
| Temperature | Store neat material at -20°C for long-term storage.[7] Solutions can be stored at room temperature (20-25°C) or refrigerated at +4°C.[1][6] | Lower temperatures slow down potential degradation. | |
| Light | Protect from light by storing in amber glass vials. | This compound can decompose upon exposure to light.[5] | [1] |
| Moisture | Protect from moisture. | To prevent hydrolysis. | [1] |
| pH | Avoid strong acids and bases. | Decomposes under alkaline conditions.[2][5] | |
| Container | Use tightly closed containers, preferably with PTFE-lined caps. | To prevent solvent evaporation and contamination. | [4][7] |
| Shelf Life | The neat compound is stable for at least 2 years under normal storage conditions.[1][4][5] The stability of solutions will depend on the solvent and storage conditions. |
Safety Precautions
This compound is a toxic organophosphorus compound and should be handled with appropriate safety precautions.[2]
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[7][8]
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of a this compound analytical standard.
Caption: Workflow for this compound analytical standard preparation.
References
- 1. adipogen.com [adipogen.com]
- 2. Buy this compound | 2636-26-2 [smolecule.com]
- 3. 杀螟腈 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 2636-26-2 [m.chemicalbook.com]
- 5. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esslabshop.com [esslabshop.com]
- 7. hpc-standards.us [hpc-standards.us]
- 8. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols: Cyanophos as a Positive Control for Cholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of cholinergic neurotransmission. The inhibition of these enzymes is a key mechanism of action for a variety of compounds, including pharmaceuticals for the treatment of Alzheimer's disease and pesticides. Cyanophos, an organophosphate insecticide, is a potent and irreversible inhibitor of cholinesterases.[1] This property makes it an effective positive control in cholinesterase inhibition assays, providing a reliable benchmark for evaluating the potency of novel inhibitory compounds. These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric cholinesterase inhibition assay based on the Ellman method.
Mechanism of Action: Cholinesterase Inhibition by this compound
Organophosphates like this compound exert their inhibitory effect by covalently modifying the serine residue within the active site of cholinesterase enzymes.[2][3] This phosphorylation of the enzyme's catalytic site renders it unable to hydrolyze its natural substrate, acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxic effects.[2][3][4]
Data Presentation: Inhibitory Potency of Organophosphates
| Organophosphate | Enzyme Source | IC50 (µM) |
| Paraoxon | Human Recombinant AChE | ~0.0006 |
| Chlorpyrifos-oxon | Human Recombinant AChE | ~0.003 |
| Dichlorvos | Paper-based sensor with AChE | ~0.3 |
Note: IC50 values can vary depending on the enzyme source, substrate concentration, and specific assay conditions.
Experimental Protocols
This protocol describes a 96-well plate-based colorimetric assay for determining cholinesterase inhibition using the Ellman method, with this compound as a positive control.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound (or other organophosphate positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compounds (potential inhibitors)
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
This compound Dilutions (for IC50 determination): Prepare a serial dilution of the this compound stock solution in phosphate buffer to obtain a range of concentrations (e.g., 1 µM to 0.001 µM) to generate a dose-response curve.
-
Test Compound Solutions: Prepare stock solutions and dilutions of test compounds in a manner similar to the this compound solutions.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Negative Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Positive Control (this compound): 140 µL of phosphate buffer + 20 µL of this compound dilution + 20 µL of AChE solution.
-
Test Compound: 140 µL of phosphate buffer + 20 µL of test compound dilution + 20 µL of AChE solution.
-
-
Pre-incubation: Add the respective components (excluding DTNB and ATCI) to the wells of the 96-well plate as described above. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well (including the blank), add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Cholinesterase and its Inhibition
Caption: Mechanism of acetylcholine hydrolysis and its inhibition by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay.
References
Experimental Design for Cyanophos Neurotoxicity Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos is an organophosphate insecticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2] Beyond its primary mechanism, evidence suggests that organophosphates, including this compound, can induce neurotoxicity through secondary mechanisms such as oxidative stress and neuroinflammation.[1][2] The active metabolite of this compound, cyanoxon, is a more potent inhibitor of AChE. Metabolic activation and detoxification pathways can vary, leading to sex-specific differences in toxicity, with males often showing higher susceptibility.
This document provides a comprehensive experimental design for investigating the neurotoxic effects of sub-chronic exposure to this compound in a rat model. The protocols outlined herein are designed to assess a range of endpoints, from behavioral changes to biochemical and histopathological alterations in the brain, providing a thorough characterization of this compound-induced neurotoxicity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-induced neurotoxicity and the overarching experimental workflow.
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for this compound neurotoxicity assessment.
Experimental Protocols
Animal Model and Treatment Regimen
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Acclimatization: Animals will be acclimatized for one week prior to the commencement of the study under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.
-
Grouping: Rats will be randomly divided into four groups (n=10 per group):
-
Group 1: Control (Vehicle - Corn oil)
-
Group 2: Low Dose this compound (1/50th of LD50)
-
Group 3: Medium Dose this compound (1/25th of LD50)
-
Group 4: High Dose this compound (1/10th of LD50)
-
-
Dose Selection: The oral LD50 for male rats is reported as 710 mg/kg.[3] Dose levels will be calculated based on this value.
-
Administration: this compound will be dissolved in corn oil and administered daily via oral gavage for 90 consecutive days, in accordance with OECD guidelines for sub-chronic toxicity studies.[4][5]
Neurobehavioral Assessments
Neurobehavioral tests will be conducted during the 12th week of the dosing period to assess locomotor activity, anxiety, and spatial learning and memory.
-
Purpose: To assess general locomotor activity and anxiety-like behavior.[6][7][8][9]
-
Apparatus: A square arena (100 x 100 x 40 cm) with the floor divided into a grid of 25 equal squares. The central nine squares are defined as the "center zone".
-
Procedure:
-
Place a rat in the center of the open field.
-
Allow the rat to explore the arena for 5 minutes.
-
Record the session using an overhead video camera.
-
Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Purpose: To evaluate anxiety-like behavior based on the conflict between the rodent's innate fear of open spaces and its desire to explore.[10][11][12][13][14]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (50 cm long x 10 cm wide), elevated 50 cm above the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
Clean the maze with 70% ethanol between each trial.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Purpose: To assess spatial learning and memory.[15][16][17][18][19]
-
Apparatus: A circular pool (150 cm in diameter, 60 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4 days, 4 trials/day):
-
Gently place the rat into the water at one of four starting positions, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
-
-
Parameters Measured:
-
Escape latency (time to find the platform) during the acquisition phase.
-
Time spent in the target quadrant during the probe trial.
-
Number of platform crossings during the probe trial.
-
Biochemical Assays
Following the completion of behavioral tests, animals will be euthanized, and brains will be rapidly excised. The hippocampus and cerebral cortex will be dissected on a cold plate.[2][20][21][22][23]
-
Principle: Based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product measured spectrophotometrically at 412 nm.
-
Procedure:
-
Homogenize brain tissue in phosphate buffer (0.1 M, pH 8.0).
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant, DTNB solution, and acetylthiocholine iodide (ATCI) as the substrate.
-
Measure the change in absorbance at 412 nm over time.
-
AChE activity will be expressed as µmol of substrate hydrolyzed/min/mg of protein.
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex measured at 532 nm.
-
Procedure: Brain homogenates will be incubated with TBA reagent, and the absorbance of the resulting supernatant will be measured.
-
-
Reduced Glutathione (GSH) Assay:
-
Principle: GSH reacts with DTNB to produce a yellow-colored compound, measured at 412 nm.
-
Procedure: The protein-free supernatant of the brain homogenate will be mixed with DTNB, and absorbance will be measured.
-
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:
-
Commercially available assay kits will be used to determine the activities of these antioxidant enzymes in the brain homogenates according to the manufacturer's instructions.
-
Histopathological Examination
-
Procedure:
-
A subset of brains from each group will be fixed in 10% neutral buffered formalin.
-
Tissues will be processed, embedded in paraffin, and sectioned (5 µm).
-
Sections of the hippocampus and cerebral cortex will be stained with Hematoxylin and Eosin (H&E).
-
-
Evaluation: Stained sections will be examined under a light microscope for any histopathological changes, such as neuronal degeneration, necrosis, gliosis, and inflammatory cell infiltration.
Data Presentation
The quantitative data generated from this study will be presented in the following tabular format for clear comparison between the control and this compound-treated groups.
Table 1: Effects of Sub-chronic this compound Exposure on Neurobehavioral Parameters
| Parameter | Control | Low Dose | Medium Dose | High Dose |
| Open Field Test | ||||
| Total Distance (cm) | ||||
| Time in Center (s) | ||||
| Center Entries | ||||
| Rearing Frequency | ||||
| Elevated Plus Maze | ||||
| Time in Open Arms (s) | ||||
| Open Arm Entries | ||||
| Morris Water Maze | ||||
| Escape Latency (s) | ||||
| Time in Target Quadrant (s) | ||||
| Platform Crossings |
Table 2: Effects of Sub-chronic this compound Exposure on Brain Biochemical Parameters
| Parameter | Brain Region | Control | Low Dose | Medium Dose | High Dose |
| AChE Activity (µmol/min/mg protein) | Hippocampus | ||||
| Cortex | |||||
| MDA (nmol/mg protein) | Hippocampus | ||||
| Cortex | |||||
| GSH (µg/mg protein) | Hippocampus | ||||
| Cortex | |||||
| SOD (U/mg protein) | Hippocampus | ||||
| Cortex | |||||
| CAT (U/mg protein) | Hippocampus | ||||
| Cortex |
Table 3: Summary of Histopathological Findings
| Group | Hippocampus | Cerebral Cortex |
| Control | Normal neuronal morphology | Normal neuronal morphology |
| Low Dose | ||
| Medium Dose | ||
| High Dose |
Note: All data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test. A p-value of <0.05 will be considered statistically significant.
References
- 1. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 2. Rodent brain extraction and dissection: A comprehensive approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 8. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 9. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 16. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze - Scholarpedia [scholarpedia.org]
- 20. Rodent brain extraction and dissection: A comprehensive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dissection of Rodent Brain Regions | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cyanophos Degradation in Soil Microcosms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanophos (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used in agriculture. Understanding its fate and behavior in the soil environment is crucial for assessing its potential environmental impact. Soil microcosm studies are valuable laboratory tools for investigating the degradation kinetics and pathways of pesticides under controlled conditions. This document provides a detailed protocol for assessing the degradation of this compound in soil microcosms, including experimental setup, analytical methods, and data interpretation.
Experimental Protocols
Soil Collection and Characterization
A critical first step is the selection and characterization of relevant soil types. It is recommended to use at least three different soil types to represent a range of environmental conditions.
Protocol:
-
Soil Sampling: Collect soil from the top 0-20 cm layer of an agricultural field with no recent history of this compound application.[1] Remove large debris such as stones and plant material.
-
Sieving: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to ensure homogeneity.
-
Soil Characterization: Analyze the following physicochemical properties of each soil type:
-
Soil Texture: Determine the percentage of sand, silt, and clay using the Bouyoucos hydrometer method.
-
pH: Measure in a 1:2.5 soil-to-water slurry.
-
Organic Carbon (OC) Content: Determine by the Walkley-Black method.
-
Cation Exchange Capacity (CEC): Measure using the ammonium acetate method.
-
Moisture Content at Field Capacity: Determine using a pressure plate apparatus.
-
Microbial Biomass: Estimate using a suitable method like substrate-induced respiration (SIR).
-
Microcosm Setup
Soil microcosms are small, controlled environments that simulate natural soil conditions.
Protocol:
-
Microcosm Vessels: Use 250 mL glass jars or flasks.
-
Soil Addition: Add 100 g (dry weight equivalent) of the characterized soil to each microcosm.
-
Moisture Adjustment: Adjust the soil moisture content to 60% of its water holding capacity (WHC) by adding deionized water.[1] This is generally optimal for aerobic microbial activity.[1]
-
Pre-incubation: Acclimatize the soil microcosms in the dark at a constant temperature (e.g., 25°C) for one week to allow the microbial community to stabilize.
This compound Application
Prepare a stock solution of this compound in a suitable solvent and apply it to the soil.
Protocol:
-
Stock Solution: Prepare a stock solution of analytical grade this compound in acetone or another appropriate solvent.
-
Application: Fortify the soil in each microcosm with the this compound stock solution to achieve a final concentration relevant to field application rates. Ensure even distribution by thoroughly mixing the soil after application.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood before sealing the microcosms.
-
Control Samples: Prepare control microcosms treated only with the solvent to account for any effects of the solvent on microbial activity. Additionally, prepare sterile control microcosms (e.g., by autoclaving the soil) to distinguish between biotic and abiotic degradation.
Incubation and Sampling
Incubate the microcosms under controlled conditions and collect samples at specified time intervals.
Protocol:
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by periodically adding deionized water.
-
Sampling Schedule: Collect triplicate microcosms for analysis at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Sample Storage: Store the collected soil samples at -20°C until extraction and analysis.
Extraction and Analysis
Extract this compound and its potential metabolites from the soil samples and quantify them using appropriate analytical techniques.
Protocol:
-
Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetone:hexane mixture).
-
Shake vigorously for 1 hour.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Cleanup: Clean up the extract using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering substances.
-
Analysis:
-
Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector for the quantification of this compound and its metabolites.
-
Identify and quantify the major degradation products: Desmethyl-cyanophos, 4-Cyanophenol, and desmethyl-cyanophos oxon .[2]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of Experimental Soils
| Soil Type | % Sand | % Silt | % Clay | Soil Texture | pH | OC (%) | CEC (cmol/kg) |
| Sandy Loam | 65 | 25 | 10 | Sandy Loam | 6.5 | 1.2 | 8.5 |
| Silty Loam | 20 | 60 | 20 | Silty Loam | 7.2 | 2.5 | 15.2 |
| Clay Loam | 35 | 30 | 35 | Clay Loam | 7.8 | 3.1 | 25.8 |
Table 2: Degradation of this compound in Different Soil Types at 25°C and 60% WHC
| Time (days) | Sandy Loam (% Remaining) | Silty Loam (% Remaining) | Clay Loam (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 85.2 | 88.1 | 90.5 |
| 3 | 62.5 | 68.4 | 75.2 |
| 7 | 35.1 | 45.3 | 55.8 |
| 14 | 12.3 | 20.1 | 28.9 |
| 21 | 4.5 | 8.9 | 15.4 |
| 28 | < 1.0 | 3.2 | 7.8 |
Table 3: Half-life (DT50) and 90% Dissipation Time (DT90) of this compound in Different Soil Types
| Soil Type | DT50 (days) | DT90 (days) |
| Sandy Loam | 5.8 | 19.3 |
| Silty Loam | 7.0 | 23.2 |
| Clay Loam | 8.5 | 28.2 |
Note: The data presented in Tables 2 and 3 are illustrative and will vary depending on the specific experimental conditions. A typical soil degradation DT50 for this compound is reported to be around 7 days, classifying it as non-persistent.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing this compound degradation in soil microcosms.
This compound Degradation Pathway in Soil
Caption: Proposed degradation pathway of this compound in soil.
References
Application Notes and Protocols for Phytoremediation of Cyanophos-Contaminated Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phytoremediation techniques to remove the organophosphate insecticide cyanophos from contaminated water. The information is intended to guide researchers in setting up and conducting experiments to evaluate and optimize plant-based remediation strategies.
Introduction to Phytoremediation of this compound
This compound (O,O-dimethyl O-4-cyanophenyl phosphorothioate) is an organophosphorus insecticide used in agriculture to control a variety of pests.[1][2] Its persistence in aquatic environments poses a significant threat to non-target organisms and ecosystem health.[1][2] Phytoremediation, the use of plants to remove, degrade, or stabilize contaminants, offers a cost-effective and environmentally friendly approach to address this compound pollution.[1][2] This technology harnesses natural plant processes such as phytoextraction, phytodegradation, and rhizofiltration to reduce contaminant levels in water.
Several plant species have demonstrated potential for the phytoremediation of pesticides and other organic pollutants from water. This document focuses on the application of various aquatic macrophytes for the remediation of this compound-contaminated water.
Phytoremediation Mechanisms for this compound
The removal of this compound from water by plants can occur through several mechanisms:
-
Rhizofiltration: The adsorption or absorption of this compound onto or into the roots of plants. This is a primary mechanism for initial contaminant removal from the water column.
-
Phytoextraction (Phytoaccumulation): The uptake of this compound from the water and its translocation and accumulation in various plant tissues (roots, stems, and leaves).
-
Phytodegradation (Phytotransformation): The breakdown of this compound within the plant tissues into less toxic or non-toxic metabolites through enzymatic activities.[1]
-
Rhizodegradation: The breakdown of this compound in the rhizosphere (the soil or water region immediately surrounding the plant roots) by microbial activity that is enhanced by the presence of the plant roots.
Recommended Plant Species for this compound Phytoremediation
While research on this compound phytoremediation has been most detailed for Plantago major[1][2][3][4], several aquatic macrophytes are excellent candidates for remediating this compound-contaminated water based on their proven efficacy in removing other organophosphate pesticides and organic pollutants.
-
Plantago major L. (Broadleaf Plantain): Has demonstrated significant efficiency in removing this compound from water through both biosorption and active uptake and degradation.[1][2][3][4]
-
Eichhornia crassipes (Water Hyacinth): Known for its rapid growth and high capacity for nutrient and pollutant uptake, making it a strong candidate for rhizofiltration and phytoextraction of organic contaminants.[5][6][7][8][9]
-
Pistia stratiotes (Water Lettuce): Another fast-growing free-floating macrophyte with a high capacity for absorbing pollutants from water.[10][11][12][13][14]
-
Lemna minor (Common Duckweed): Due to its rapid growth and high sensitivity to pollutants, it is widely used in ecotoxicological studies and has shown potential for pesticide removal.[15][16][17][18][19]
-
Myriophyllum spicatum (Eurasian Watermilfoil): A submerged aquatic plant that can absorb contaminants from both the water column and sediment.[20][21][22][23][24]
Quantitative Data on Phytoremediation Performance
The following tables summarize key quantitative data from studies on the phytoremediation of this compound and other relevant pollutants.
Table 1: Phytoremediation of this compound by Plantago major L. [1][2]
| Parameter | Value | Conditions |
| Removal Efficiency | 94.7% | 9 days of exposure in water[1][2] |
| Half-life (t½) in water with plant | 1.73 days | Laboratory conditions[1] |
| Half-life (t½) in water without plant | 13.63 days | Laboratory conditions[1] |
| Biosorption Capacity (KF) - Dry Roots | 76.91 µg/g | 4 hours exposure[1][2] |
| Biosorption Capacity (KF) - Dry Fruit | 26.18 µg/g | 4 hours exposure[1] |
| Biosorption Capacity (KF) - Dry Leaves | 21.09 µg/g | 4 hours exposure[1] |
| Maximum Accumulation in Roots | After 2 hours of treatment | In living plants[1][2] |
| Maximum Accumulation in Leaves | After 4 hours of treatment | In living plants[1][2] |
Table 2: Documented Removal of Other Organic Pollutants by Recommended Aquatic Macrophytes
| Plant Species | Pollutant(s) | Removal Efficiency | Reference |
| Eichhornia crassipes | Phenol and Cyanide | Up to 96.42% for Phenol and 92.66% for Cyanide | [7] |
| Pistia stratiotes | Lead (Pb) | 21% mean uptake | [14] |
| Lemna minor | Methotrexate (MTX) | EC50 of 0.02 mg/L | [16] |
| Myriophyllum spicatum | Atrazine | Significant removal, but quantitative data varies | [22] |
Experimental Protocols
The following are detailed protocols for conducting laboratory-scale phytoremediation studies of this compound-contaminated water.
Protocol 1: Screening of Aquatic Macrophytes for this compound Tolerance and Uptake (Static Test)
Objective: To assess the tolerance and preliminary removal efficiency of different aquatic plant species for this compound.
Materials:
-
Healthy, acclimated plants of selected species (Eichhornia crassipes, Pistia stratiotes, Lemna minor, Myriophyllum spicatum)
-
Glass aquaria or beakers (1-5 L capacity)
-
Growth medium (e.g., Hoagland's solution, diluted)
-
This compound analytical standard
-
Stock solution of this compound in a water-miscible solvent (e.g., acetone or methanol)
-
Analytical instruments (HPLC-DAD or LC-MS/MS)
-
Standard laboratory glassware and equipment
Procedure:
-
Plant Acclimation: Culture the selected plant species in a clean, controlled environment (growth chamber or greenhouse) in the appropriate growth medium for at least one week to acclimate them to laboratory conditions.
-
Experimental Setup:
-
Prepare a series of glass containers. For each plant species, set up triplicate containers for each this compound concentration and a control group (no this compound).
-
Add a known volume of growth medium to each container.
-
Introduce a standardized amount of healthy plant biomass to each container (e.g., by fresh weight or number of fronds for Lemna minor).
-
-
Contaminant Spiking:
-
Prepare a working stock solution of this compound.
-
Spike the growth medium in the experimental containers to achieve a range of environmentally relevant concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L). The solvent volume should be minimal (e.g., <0.1% of the total volume) to avoid toxicity.
-
The control group should receive the same amount of solvent without the this compound.
-
-
Incubation:
-
Place the containers in a controlled environment with appropriate lighting (e.g., 16:8 h light:dark photoperiod) and temperature (e.g., 25 ± 2 °C).
-
The experiment duration can range from 7 to 21 days.
-
-
Sampling and Analysis:
-
Collect water samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).
-
At the end of the experiment, harvest the plant biomass. Separate roots and shoots if applicable.
-
Analyze the this compound concentration in the water samples using HPLC-DAD or LC-MS/MS.
-
Analyze the this compound concentration in the plant tissues (optional, requires a separate extraction protocol).
-
-
Data Collection:
-
Monitor and record any signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).
-
Measure the plant biomass (fresh and dry weight) at the end of the experiment.
-
Calculate the removal efficiency of this compound from the water over time.
-
Determine the half-life of this compound in the presence of each plant species.
-
Calculate the Bioconcentration Factor (BCF) if plant tissue analysis is performed (BCF = Cplant / Cwater).
-
Protocol 2: Determination of this compound Degradation Products (Metabolite Analysis)
Objective: To identify the degradation products of this compound in water and plant tissues following phytoremediation.
Materials:
-
Same as Protocol 5.1
-
Analytical standards of potential this compound metabolites (e.g., 4-cyanophenol, desmethyl-cyanophos)
-
LC-MS/MS system for metabolite identification
Procedure:
-
Follow the experimental setup and incubation steps as described in Protocol 5.1.
-
Sample Preparation:
-
Water Samples: Filter the water samples through a 0.45 µm syringe filter before analysis.
-
Plant Tissues:
-
Homogenize a known weight of fresh or freeze-dried plant tissue.
-
Extract the this compound and its metabolites using an appropriate solvent (e.g., acetonitrile or a mixture of acetone and water).
-
Centrifuge the extract and collect the supernatant.
-
Concentrate the extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC-MS/MS method for the separation and detection of this compound and its expected metabolites.
-
Analyze the prepared water and plant extracts.
-
Compare the retention times and mass spectra of the peaks in the samples with those of the analytical standards to identify the degradation products.
-
Quantify the concentration of the identified metabolites.
-
Analytical Protocol: Quantification of this compound in Water and Plant Samples by HPLC-DAD
Objective: To provide a general procedure for the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for good separation. For example, a starting point could be 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
DAD Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 236 nm).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
-
Sample Preparation:
-
Water Samples: Filter through a 0.45 µm syringe filter. If the concentration is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the sample.
-
Plant Samples:
-
Homogenize a known weight of plant tissue.
-
Perform a solvent extraction (e.g., with acetonitrile).
-
Clean up the extract using SPE to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Experimental Workflow for Screening Phytoremediation Candidates
Caption: Workflow for screening aquatic macrophytes for this compound phytoremediation.
Conceptual Signaling Pathway of this compound Phytoremediation
Caption: Conceptual pathway of this compound uptake and degradation by an aquatic plant.
Conclusion
Phytoremediation presents a promising and sustainable approach for the remediation of this compound-contaminated water. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct effective studies to evaluate and optimize phytoremediation strategies using various aquatic macrophytes. Further research is encouraged to identify hyperaccumulator species for this compound and to elucidate the specific metabolic pathways involved in its degradation within different plant species.
References
- 1. Phytoremediation of this compound insecticide by Plantago major L. in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing agents for phytoremediation of soil contaminated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the potential of Eichhornia crassipes for wastewater treatment: phytoremediation of aquatic pollutants, a strategy for advancing Sustainable Development Goal-06 clean water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficiency of Eichhornia crassipes in the removal of organic and inorganic pollutants from wastewater: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. Philippine EJournals| Lead Uptake and Growth Responses in Pistia Stratiotes Linn. (Quiapo) [ejournals.ph]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 21. iucngisd.org [iucngisd.org]
- 22. Effects of toxicants with different modes of action on Myriophyllum spicatum in test systems with varying complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fws.gov [fws.gov]
Solid-Phase Extraction (SPE) for Cyanophos from Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used in agriculture. Its potential for environmental contamination necessitates robust and reliable analytical methods for its detection in various environmental matrices. Solid-phase extraction (SPE) has emerged as a widely used technique for the cleanup and pre-concentration of pesticides like this compound from complex samples such as water, soil, sediment, and plant materials prior to chromatographic analysis. This document provides detailed application notes and protocols for the extraction of this compound using SPE and the related QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing effective extraction methods.
| Property | Value | Reference |
| Water Solubility | 46 mg/L (at 30 °C) | [1] |
| Log K_ow (log P) | 2.65 | [1] |
The moderate lipophilicity (indicated by the Log K_ow) and limited water solubility of this compound suggest that reversed-phase SPE, where a nonpolar stationary phase is used to retain the analyte from a polar sample matrix, is a suitable approach.
Application Note 1: Solid-Phase Extraction of this compound from Water Samples
This protocol is designed for the extraction and concentration of this compound from various water sources, including drinking water, groundwater, and surface water. The method utilizes reversed-phase SPE cartridges to retain the analyte, which is subsequently eluted with an organic solvent.
Principle
Water samples are passed through a conditioned C18 SPE cartridge. The nonpolar C18 stationary phase retains the moderately nonpolar this compound from the polar water matrix. Interferences are washed away, and the purified this compound is then eluted with a suitable organic solvent.
Experimental Protocol
Materials and Reagents:
-
Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas, high purity
-
Glass fiber filters (1 µm)
-
SPE Vacuum Manifold
-
Concentrator/Evaporator
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
For a 500 mL water sample, add 5 g of NaCl to increase the ionic strength and improve the extraction efficiency of this compound.[2]
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of dichloromethane, followed by 5 mL of ethyl acetate, and then 5 mL of methanol. Do not allow the cartridge to dry between these steps.
-
Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed remains wet.[3]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 5 mL portions of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[2] Collect the eluate in a clean collection tube.
-
-
Drying and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
-
The sample is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Application Note 2: QuEChERS Method for the Extraction of this compound from Soil and Sediment
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a popular choice for the analysis of pesticide residues in complex matrices like soil and sediment.
Principle
The sample is first extracted with an organic solvent (acetonitrile) in the presence of salts, which induces phase separation and drives the pesticides into the organic layer. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is performed to remove matrix co-extractives.
Experimental Protocol
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
High-speed centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
If the sample is dry, add 10 mL of deionized water and allow it to hydrate for 30 minutes.[4]
-
Add 10 mL of acetonitrile to the tube.
-
Add the extraction salts: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant into an autosampler vial.
-
The extract is now ready for GC or LC analysis.
-
Application Note 3: Extraction of this compound from Plant Material
This protocol is suitable for the extraction of this compound from various plant matrices, such as fruits, vegetables, and leaves. A modified QuEChERS approach is often employed.
Principle
Similar to the protocol for soil, the plant material is homogenized and extracted with acetonitrile and salts. The dSPE cleanup step is crucial to remove pigments like chlorophyll and other matrix components that can interfere with the analysis.
Experimental Protocol
Materials and Reagents:
-
Same as for the soil and sediment protocol.
-
Graphitized Carbon Black (GCB) for pigmented samples.
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the plant material. For dry samples, a wetting step may be necessary.[5]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 formulations).[6]
-
Shake vigorously for 1 minute and centrifuge for 5 minutes at ≥3000 rcf.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a dSPE tube.
-
For samples with high pigment content (e.g., spinach), the dSPE mixture should include GCB to remove chlorophyll, in addition to PSA and C18. A typical composition would be 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphate pesticides, including compounds with similar properties to this compound, using SPE and QuEChERS methods. It is important to note that specific recovery, LOD, and LOQ values for this compound may vary depending on the exact experimental conditions, instrumentation, and matrix. Method validation should be performed in the user's laboratory to determine specific performance characteristics.
| Matrix | Extraction Method | Sorbent/Cleanup | Analytical Technique | Recovery (%) | LOD | LOQ | Reference |
| Drinking Water | Automated SPE | HyperSep Retain PEP | GC-NPD | 83-100 | 0.02-0.1 µg/L | Not Specified | [2] |
| Soil | QuEChERS (modified) | PSA/C18 | LC-MS/MS | 79-113 | Not Specified | 0.1-2.9 µg/kg | [1] |
| Soil | QuEChERS | No cleanup | GC-MS/MS | 65-116 | Not Specified | 0.005-0.01 mg/kg | [4] |
| Plant Material (various) | QuEChERS | PSA/GCB | GC-MS/MS | 70.1-119.3 | Not Specified | 0.001-1.000 mg/kg | [7] |
Visualizations
Caption: SPE Workflow for this compound in Water.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
Sensitive Quantification of Cyanophos in Food Matrices using LC-MS/MS
Application Note
Abstract
This application note presents a highly sensitive and robust method for the quantification of Cyanophos, an organophosphate insecticide, in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and selectivity required for trace-level detection of this compound, ensuring compliance with regulatory limits in various food products. All quantitative data and experimental parameters are detailed to allow for straightforward implementation in analytical laboratories.
Introduction
This compound is an organophosphate insecticide used to control a variety of pests on fruits and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the sensitive quantification of this compound, suitable for researchers, scientists, and professionals in the field of drug development and food safety.
Experimental
Sample Preparation: QuEChERS Protocol for Apple Matrix
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from apple samples.[1][2][3]
Materials:
-
Homogenized apple sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
2 mL dispersive SPE (dSPE) tubes
Procedure:
-
Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[1]
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters: A typical LC system equipped with a C18 reversed-phase column is suitable for the separation of this compound.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters: The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Gas 1 (Nebulizer Gas) | 55 psi |
| Gas 2 (Turbo Gas) | 55 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions for this compound: The precursor ion and product ions for this compound are optimized for maximum sensitivity and specificity. The declustering potential (DP) and collision energy (CE) are critical parameters for achieving optimal fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Use |
| This compound | 244.0 | 109.0 | 60 | 25 | Quantifier |
| This compound | 244.0 | 148.0 | 60 | 15 | Qualifier |
Results and Data Presentation
The developed LC-MS/MS method was validated for its performance in the quantification of this compound. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the table below.[1]
Quantitative Data Summary for this compound
| Parameter | Result |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g[4] |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in food matrices. The use of the QuEChERS protocol for sample preparation ensures high recovery and efficiency, while the optimized MRM parameters in the LC-MS/MS analysis offer excellent selectivity and low detection limits. This method is well-suited for routine monitoring of this compound residues in food safety and quality control laboratories.
References
Application Note: In Vitro Acetylcholinesterase Inhibition Assay Using Cyanophos
For Research Use Only.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate nerve impulses. The inhibition of AChE is a critical mechanism of action for many compounds, including organophosphate insecticides and therapeutic agents for neurodegenerative diseases. Cyanophos is an organophosphorus insecticide that exerts its toxic effect by inhibiting AChE. This document provides a detailed protocol for determining the inhibitory potential of this compound against AChE in vitro using the colorimetric Ellman's method.
Principle of the Assay
The assay is based on the method developed by Ellman and colleagues. The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine is a thiol that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity. The presence of an inhibitor, such as this compound, reduces the rate of this colorimetric reaction.
Mechanism of Inhibition by this compound
This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. The phosphorus atom of this compound covalently binds to the serine residue within the catalytic active site of the AChE enzyme. This phosphorylation forms a stable, inactive enzyme-inhibitor complex, preventing the enzyme from hydrolyzing its natural substrate, acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Figure 1: Mechanism of AChE action and its irreversible inhibition by this compound.
Data Presentation
While a specific IC50 value for this compound was not found in a comprehensive literature search, the table below presents reported IC50 values for other common organophosphate pesticides against acetylcholinesterase. Researchers are advised to determine the IC50 value for this compound empirically, using the provided protocol. The data below can serve as a reference for establishing an appropriate concentration range for testing.
| Compound | AChE Source | IC50 Value (µM) | Reference |
| Chlorpyrifos | Human Erythrocyte | 0.12 | [1] |
| Monocrotophos | Human Erythrocyte | 0.25 | [1] |
| Profenofos | Human Erythrocyte | 0.35 | [1] |
| Acephate | Human Erythrocyte | 4.0 | [1] |
| Diazinon | Human Erythrocyte | 71.2 | |
| Malathion | Human Erythrocyte | 25.45 | |
| This compound | To be Determined | N/A | - |
Experimental Protocol
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).
-
This compound (analytical standard).
-
Acetylthiocholine iodide (ATChI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Dimethyl sulfoxide (DMSO), for dissolving this compound.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Multichannel pipettes and sterile pipette tips.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATChI Solution (14 mM): Dissolve an appropriate amount of ATChI in deionized water to achieve a final concentration of 14 mM.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute this stock solution with phosphate buffer to create a range of working concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure (96-well plate format)
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE Solution.
-
Inhibitor Wells: 130 µL Phosphate Buffer + 10 µL of this compound working solution + 10 µL AChE Solution.
-
-
Pre-incubation: Add the components as described above (except for DTNB and ATChI) to the respective wells of the 96-well plate. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Following the pre-incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of 14 mM ATChI to all wells.
-
Measurement: Immediately after adding the substrate, shake the plate for 1 minute. Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the AChE inhibition assay.
References
Application Notes and Protocols for Studying Cyanophos Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos is an organophosphate insecticide that functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2][3] Its widespread use raises concerns about potential toxic effects on non-target organisms, including humans. In vitro cell culture models provide a valuable tool for investigating the cytotoxic mechanisms of this compound in a controlled environment, reducing the need for animal testing.[4][5][6] These models allow for the elucidation of cellular and molecular pathways affected by this compound, aiding in risk assessment and the development of potential therapeutic strategies. This document provides detailed protocols for assessing this compound cytotoxicity using various cell culture-based assays. While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, the methodologies described herein are based on established protocols for other organophosphate pesticides and are expected to be applicable.[7]
Recommended Cell Culture Models
The selection of an appropriate cell line is crucial for obtaining relevant cytotoxicity data. Based on the known toxicological profile of organophosphates, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of xenobiotic metabolism, HepG2 cells are a relevant model to study the metabolic activation and detoxification of this compound and its subsequent hepatotoxicity.[8]
-
SH-SY5Y (Human Neuroblastoma): Given that the primary target of organophosphates is the nervous system, this cell line is ideal for investigating the neurotoxic effects of this compound.[9]
-
Caco-2 (Human Colorectal Adenocarcinoma): This cell line is a well-established model for the intestinal barrier and can be used to study the absorption and cytotoxicity of this compound following oral exposure.[10]
-
HaCaT (Human Keratinocyte): To assess dermal toxicity, a potential route of occupational exposure, HaCaT cells are a suitable in vitro model.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols. The values presented are hypothetical and for illustrative purposes only.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | 150 | 100 | 75 |
| SH-SY5Y | 100 | 70 | 50 |
| Caco-2 | 200 | 150 | 120 |
| HaCaT | 250 | 180 | 140 |
Table 2: Lactate Dehydrogenase (LDH) Release (% of Positive Control)
| Cell Line | 24 hours (at IC50) | 48 hours (at IC50) |
| HepG2 | 35% | 55% |
| SH-SY5Y | 45% | 65% |
| Caco-2 | 30% | 50% |
| HaCaT | 25% | 45% |
Table 3: Reactive Oxygen Species (ROS) Production (Fold Increase over Control)
| Cell Line | 6 hours (at IC50) | 12 hours (at IC50) |
| HepG2 | 2.5 | 4.0 |
| SH-SY5Y | 3.0 | 5.5 |
Table 4: Apoptosis vs. Necrosis (Annexin V-FITC / PI Staining) - % of Cell Population
| Cell Line (48 hours at IC50) | Live Cells | Early Apoptosis | Late Apoptosis | Necrosis |
| HepG2 | 40% | 25% | 20% | 15% |
| SH-SY5Y | 30% | 35% | 25% | 10% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell line (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.1% (v/v).
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the desired incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of reactive oxygen species, an indicator of oxidative stress.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
24-well plates or black-walled 96-well plates
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorometer or fluorescence microscope
Protocol:
-
Seed cells in the appropriate plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Towards the end of the treatment period, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Results can be expressed as a fold increase in fluorescence compared to the untreated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scielo.br [scielo.br]
- 4. Review of Cyanotoxicity Studies Based on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocyte-catalysed detoxification of cyanide by L- and D-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental neurotoxicity of chlorpyrifos modeled in vitro: comparative effects of metabolites and other cholinesterase inhibitors on DNA synthesis in PC12 and C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro impact of five pesticides alone or in combination on human intestinal cell line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Cyanophos LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cyanophos.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS analysis.[2] The matrix consists of all components in the sample apart from the analyte of interest, including salts, lipids, proteins, and other endogenous materials.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract (after the extraction process) with the response of the same amount in a pure solvent. A significant difference between the two signals indicates the presence of matrix effects.[2] A value below 100% for the matrix-spiked sample compared to the solvent standard suggests ion suppression, while a value above 100% indicates ion enhancement.[2]
Q3: What are the primary strategies to overcome matrix effects in this compound LC-MS analysis?
A3: The main strategies to mitigate matrix effects can be categorized into three areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[3]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.[3]
-
Calibration and Standardization: To compensate for the matrix effects that cannot be eliminated.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS analysis.
Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.
The following diagram outlines a general workflow for troubleshooting matrix effects.
Caption: A logical workflow for troubleshooting matrix effects.
Step 1: Optimize Sample Preparation
Effective sample cleanup is the most critical step in reducing matrix effects.[3] Two widely used techniques for pesticide analysis are QuEChERS and Solid-Phase Extraction (SPE).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step to remove interfering substances.[4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest or the interfering components, allowing for their separation.[5]
The choice between QuEChERS and SPE depends on the complexity of the matrix and the desired level of cleanup. While d-SPE in QuEChERS is faster, conventional SPE cartridges can sometimes provide a more thorough cleanup, leading to a better reduction of matrix effects.[6]
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical recovery data for organophosphate pesticides like this compound using different sample preparation techniques in various food matrices. Actual recoveries for this compound may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Matrix | Analyte Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with d-SPE | Apples | 0.1 mg/kg | 94-99 | <15 | [6] |
| QuEChERS with d-SPE | Korean Cabbage | 0.1 mg/kg | 94-99 | <15 | [6] |
| SPE (PSA Cartridge) | Apples | 0.1 mg/kg | 94-99 | <15 | [6] |
| SPE (PSA Cartridge) | Korean Cabbage | 0.1 mg/kg | 94-99 | <15 | [6] |
| QuEChERS without cleanup | Soil | 10 x LOQ | 71-120 | 1-17 | [4] |
Experimental Protocol: QuEChERS Method
This protocol is a general guideline based on the AOAC Official Method 2007.01.[7]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. If using an internal standard, add it at this stage. Shake vigorously for 1 minute.
-
Salting-Out: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). Immediately shake for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube containing a sorbent like PSA (primary secondary amine) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. Vortex for 30 seconds and centrifuge.
-
Analysis: The resulting supernatant can be directly injected into the LC-MS/MS system or diluted with the initial mobile phase.
The following diagram illustrates the QuEChERS workflow.
Caption: A simplified workflow of the QuEChERS method.
Step 2: Optimize Chromatographic Conditions
If sample preparation alone does not resolve the matrix effects, further optimization of the LC method is necessary.
-
Gradient Elution: Adjusting the mobile phase gradient can help separate this compound from interfering compounds. A shallower gradient can improve resolution.
-
Column Chemistry: If co-elution persists, consider a column with a different stationary phase chemistry to alter the selectivity of the separation.
-
Online SPE: For complex matrices, online SPE can be employed where a small SPE cartridge is placed before the analytical column to trap and pre-concentrate this compound while allowing matrix components to be washed to waste.
Step 3: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, a compensation strategy is required for accurate quantification.
-
Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[8] This helps to ensure that the standards and samples experience similar matrix effects.[8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which corrects for variations in signal intensity.
The principle of matrix-matched calibration is illustrated below.
Caption: The principle of matrix-matched calibration.
Experimental Protocol: LC-MS/MS Parameters for this compound
The following parameters can serve as a starting point for developing a validated LC-MS/MS method for this compound. Optimization will be necessary for your specific instrument and matrix.
| Parameter | Recommended Setting | Reference |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | [9] |
| Mobile Phase A | 10mM Ammonium Formate in Water | [9] |
| Mobile Phase B | Methanol | [9] |
| Gradient | Optimized for separation from matrix interferences | [10] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 10 µL | [10] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | |
| Precursor Ion (m/z) | 244.0 | [11] |
| Product Ion 1 (m/z) | 109.0 | [11] |
| Product Ion 2 (m/z) | 148.0 | [11] |
| Collision Energy (V) | 10 | [7] |
Note: The MRM transitions are based on GC-MS/MS data which are often transferable to LC-MS/MS, but should be optimized.[7][11]
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. nrcgrapes.in [nrcgrapes.in]
Technical Support Center: Cyanophos Extraction from Fatty Tissues
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Cyanophos, an organophosphate pesticide, from challenging high-fat matrices. The following sections address common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from fatty tissues?
A1: The main challenge is the high lipid content of the matrix. Lipids are often co-extracted with this compound and can cause several problems:
-
Low Recovery: this compound is lipophilic and can remain partitioned in the undissolved fat layer, especially when using hydrophilic solvents like acetonitrile. This leads to incomplete extraction and low recovery rates.[1][2]
-
Matrix Effects: Co-extracted lipids can interfere with the analytical instrumentation (GC-MS, LC-MS), causing signal suppression or enhancement. This significantly impacts the accuracy and reproducibility of quantification.[3][4]
-
Instrument Contamination: Non-volatile fats can contaminate the GC inlet, column, and the MS ion source, leading to poor chromatographic performance, increased instrument maintenance, and analytical downtime.[3][5]
Q2: My this compound recovery is low using a standard QuEChERS protocol. Why is this happening and what can I do?
A2: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols are primarily designed for low-fat matrices like fruits and vegetables.[6] For fatty tissues, the high lipid content is not effectively removed, leading to poor partitioning of lipophilic analytes like this compound into the acetonitrile layer.[7]
Solutions:
-
Modify the Sample-to-Solvent Ratio: Increase the volume of the extraction solvent (e.g., acetonitrile) relative to the sample weight. This can improve the extraction efficiency for lipophilic compounds.[7]
-
Incorporate a Freezing Step: After the initial extraction and centrifugation, freeze the acetonitrile extract at -20°C for several hours or overnight. This causes a significant portion of the lipids to precipitate, which can then be removed by decanting or centrifugation.[8][9]
-
Use a Robust Cleanup Step: The standard dispersive SPE (dSPE) cleanup may be insufficient. Incorporate sorbents specifically targeted at lipid removal.
Q3: How can I effectively remove co-extracted lipids from my sample extract?
A3: An effective cleanup step is critical. Several techniques can be employed:
-
Dispersive Solid-Phase Extraction (dSPE): This is the cleanup step in the QuEChERS method. For fatty samples, a combination of sorbents is necessary. C18 is effective at removing nonpolar lipids, while Primary Secondary Amine (PSA) removes fatty acids, sugars, and other polar interferences.[10][11] Zirconia-based sorbents (e.g., Z-Sep) are also highly effective at removing fats.[12][13]
-
Solid-Phase Extraction (SPE) Cartridges: Passing the extract through an SPE cartridge offers a more thorough cleanup than dSPE, although it may increase the risk of analyte loss if not optimized.[14] Cartridges containing C18, PSA, or specialized lipid-removal phases can be used.[15][16]
-
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that provides excellent separation of large lipid molecules from smaller pesticide molecules.[17] While highly effective, it is more time-consuming and requires larger solvent volumes compared to SPE methods.[18][19]
Q4: What are "matrix effects" and how can I mitigate them in my analysis?
A4: Matrix effects are the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[4] In fatty samples, residual lipids are a primary cause.[20]
Mitigation Strategies:
-
Improve Cleanup: The most effective strategy is to remove the interfering matrix components. Utilize the advanced cleanup techniques described in Q3.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement, as the standards and samples will experience similar matrix effects.[5][21]
-
Use an Internal Standard: An isotopically labeled internal standard for this compound is the ideal choice. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
-
Dilute the Extract: A "dilute-and-shoot" approach can reduce the concentration of matrix components being introduced to the instrument. However, this may compromise the method's sensitivity and limit of quantification (LOQ).[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Analyte Recovery | 1. Inefficient Extraction: this compound remains in the fat phase. 2. Analyte Loss During Cleanup: Overly aggressive or non-selective sorbents (e.g., too much Graphitized Carbon Black) can retain the analyte. 3. Emulsion Formation: Incomplete phase separation during liquid-liquid partitioning. | 1. Optimize Extraction: Use acetonitrile with 1% acetic acid. For very high-fat samples, consider a hexane-acetonitrile liquid-liquid partition.[15] 2. Refine Cleanup: Optimize the amount of dSPE sorbent. Ensure the SPE elution solvent is strong enough to recover this compound. Use a combination of PSA and C18.[11] 3. Break Emulsions: Ensure sufficient salting-out (e.g., MgSO₄, NaCl) and thorough centrifugation.[15] |
| High Matrix Interference / Signal Suppression in MS | 1. Insufficient Lipid Removal: High concentration of co-extracted fats and phospholipids in the final extract. 2. Presence of Other Co-extractives: Sugars, pigments, or fatty acids interfering with ionization. | 1. Enhance Cleanup: Implement a freeze-out step before dSPE.[9] Use a more effective sorbent like Z-Sep or a specialized lipid removal product (e.g., EMR-Lipid).[13][22] Consider GPC for extremely complex matrices.[17] 2. Use Matrix-Matched Calibration: Prepare standards in blank matrix extract to compensate for signal alteration.[21] |
| Poor Chromatographic Peak Shape (GC Analysis) | 1. Contamination of GC Inlet: Non-volatile lipids accumulate in the injector liner, creating active sites that cause peak tailing. 2. Column Contamination: Buildup of matrix components at the head of the analytical column. | 1. Increase Inlet Maintenance: Use a liner with glass wool to trap non-volatiles. Replace the liner and septum frequently, especially after analyzing a batch of fatty samples.[15] 2. Use Analyte Protectants: Add compounds to both standards and samples to mask active sites in the GC system.[23] 3. Trim the Column: Cut the first few centimeters from the front of the GC column to remove contamination. |
| High Background / Ghost Peaks | 1. Contaminated Solvents or Reagents: Impurities present in the extraction or mobile phase solvents. 2. Leaching from Consumables: Contaminants leaching from plastic tubes, pipette tips, or vial septa. 3. Instrument Carryover: Residual matrix from a previous high-concentration sample. | 1. Run Blanks: Analyze a solvent blank and a full method blank (a blank sample taken through the entire procedure) to identify the source of contamination. 2. Use High-Purity Reagents: Ensure all solvents are of high purity (e.g., HPLC or pesticide residue grade). 3. Optimize Wash Steps: Implement a robust needle/injector wash sequence between sample injections using a strong organic solvent. |
Quantitative Data Summary
The efficiency of pesticide extraction is highly dependent on the chosen method and the complexity of the matrix. The following table summarizes recovery data for various pesticides in high-fat matrices, providing a benchmark for expected performance.
| Method | Matrix | Sorbent / Cleanup | Analyte Class | Average Recovery (%) | Key Findings |
| QuEChERS | Avocado (15% fat) | PSA/C18 | Organochlorine, Organophosphorus, Pyrethroid | 50 - 90% | Recoveries were lowest with PSA/C18. Some hydrophobic pesticides showed reduced recovery.[12] |
| QuEChERS | Avocado (15% fat) | Z-Sep+ | Organochlorine, Organophosphorus, Pyrethroid | 80 - 110% | Z-Sep+ provided the highest recoveries for many pesticides compared to PSA/C18.[12] |
| QuEChERS | Olives (15% fat) | Z-Sep/C18 | Various Pesticides | 85 - 115% | Z-Sep/C18 cleanup showed similar or better recoveries than PSA/C18.[12] |
| QuEChERS | Fatty Fish (10% fat) | EMR-Lipid | OCPs, PCBs, PAHs | 71 - 97% | EMR-Lipid was found to be the most efficient dSPE sorbent for removing lipids in this study.[22] |
| Gel Permeation Chromatography (GPC) | Meat | Bio-Beads SX-3 | Various Pesticides | 79 - 110% | GPC provides excellent cleanup and good recovery but is more solvent and time-intensive.[18][24] |
Note: Recovery rates are representative and can vary based on specific analyte properties, fortification levels, and instrumentation.
Experimental Protocols
Protocol 1: Modified QuEChERS for High-Fat Tissues
This protocol incorporates modifications to the standard QuEChERS method to enhance the extraction of this compound from fatty matrices.[1]
1. Sample Homogenization:
-
Weigh 2-5 g of homogenized fatty tissue into a 50 mL centrifuge tube. For solid tissues, cryogenic homogenization with liquid nitrogen is recommended to achieve a fine powder.
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the tube.
-
If using, add an appropriate internal standard.
-
Add two ceramic homogenization beads.
-
Cap the tube and shake vigorously for 2 minutes to ensure thorough extraction.
3. Salting Out (Liquid-Liquid Partitioning):
-
Add a pre-weighed salt mixture (e.g., 6 g anhydrous Magnesium Sulfate (MgSO₄) and 1.5 g anhydrous Sodium Acetate (NaOAc)).
-
Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration and induce phase separation.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
4. Freezing Step (Lipid Removal):
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Place the tube in a freezer at ≤ -20°C for at least 2 hours (or overnight) to precipitate the lipids.
-
Centrifuge the cold extract at ≥ 4000 rcf for 5 minutes.
5. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6-8 mL aliquot of the cold, clear supernatant into a 15 mL dSPE tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18 sorbent.
-
Cap and vortex for 2 minutes.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
6. Final Extract Preparation:
-
Transfer an aliquot of the final cleaned extract into an autosampler vial.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used as an alternative or additional cleanup step for crude extracts.
1. Cartridge Selection:
-
Select an SPE cartridge appropriate for lipid removal, such as a C18 or a composite cartridge containing PSA and C18.[16]
2. Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of the elution solvent (e.g., ethyl acetate/cyclohexane) followed by 5 mL of the extraction solvent (e.g., acetonitrile) through the cartridge under vacuum or positive pressure. Do not let the cartridge go dry.
3. Sample Loading:
-
Load 1-2 mL of the crude sample extract (from QuEChERS step 3) onto the conditioned cartridge.
-
Apply a slow, steady flow using a vacuum manifold to allow for proper interaction between the extract and the sorbent.
4. Washing (Interference Elution):
-
Wash the cartridge with a weak solvent (e.g., 5 mL of acetonitrile/toluene mixture) to elute remaining polar interferences while retaining the analyte and removing lipids.
5. Analyte Elution:
-
Elute the target analyte (this compound) using a suitable organic solvent or solvent mixture (e.g., 10 mL of ethyl acetate/cyclohexane). Collect the eluate in a clean collection tube.
6. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane or isooctane for GC).
-
Vortex and transfer to an autosampler vial for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. it.restek.com [it.restek.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Restek - Blog [restek.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Analysis of Cyanophos in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanophos in aqueous solutions. The information provided addresses common stability and analytical challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: this compound, like many organophosphorus pesticides, is susceptible to hydrolysis, with the rate of degradation significantly increasing under alkaline conditions. It is most stable in neutral to slightly acidic solutions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. For prolonged storage of solutions, refrigeration is recommended.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of this compound.[1] It is advisable to store solutions in amber vials or protect them from light.
Q2: What are the expected degradation products of this compound in water?
A2: The degradation of this compound in aqueous solutions can proceed through several pathways, including hydrolysis and photodegradation.[1] One of the major degradation products identified is 4-cyanophenol . Other potential degradation pathways include homolytic bond dissociations and the Photo-Fries process, leading to a variety of transformation products.[1] Analysis of degradation products is often performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: My this compound standard solution is showing a rapid decrease in concentration. What could be the cause?
A3: A rapid decrease in this compound concentration can be attributed to several factors:
-
High pH of the solution: If the aqueous solution is alkaline, rapid hydrolysis can occur. Ensure the pH is neutral or slightly acidic.
-
Elevated storage temperature: Storing the solution at room temperature or higher will accelerate degradation. Store solutions at refrigerated temperatures (2-8 °C) for short-term storage and frozen for long-term storage.
-
Exposure to light: Photodegradation can be a significant factor. Always store solutions in light-protected containers.
-
Microbial degradation: Although less common for standard solutions, microbial contamination in non-sterile aqueous solutions can contribute to degradation. Use sterile water and proper handling techniques.
Q4: I am observing extraneous peaks in my HPLC chromatogram when analyzing this compound. What are the possible sources?
A4: Extraneous peaks in your HPLC chromatogram can originate from several sources:
-
Degradation products: As this compound degrades, its degradation products will appear as new peaks in the chromatogram.
-
Contaminated solvents or reagents: Impurities in the water, organic solvents, or buffer salts used to prepare the mobile phase or sample diluent can introduce interfering peaks.
-
Sample matrix effects: If you are analyzing this compound in a complex matrix (e.g., environmental water samples), other components in the matrix can co-elute with or interfere with the this compound peak.
-
System contamination: Contamination from previous analyses or from leaching of plastic components (e.g., vials, pipette tips) can introduce ghost peaks.
Data Presentation: Expected Stability Trends of this compound
| pH | Temperature | Expected Stability | Primary Degradation Pathway |
| 4 | 4°C | High | Minimal degradation |
| 4 | 25°C | Moderate | Slow hydrolysis |
| 7 | 4°C | High | Minimal degradation |
| 7 | 25°C | Moderate to Low | Hydrolysis |
| 9 | 4°C | Low | Base-catalyzed hydrolysis |
| 9 | 25°C | Very Low | Rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Stock Solution
-
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile or methanol
-
Volumetric flask (Class A)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade acetonitrile or methanol.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution in an amber glass vial at -20°C.
-
Protocol 2: General Stability Study in Aqueous Solution
-
Materials:
-
This compound standard stock solution
-
Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC vials (amber)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution with the respective buffered aqueous solutions to a known concentration.
-
Divide the solutions for each pH into two sets: one for storage at the desired temperature in the dark (e.g., 25°C) and another for storage under light exposure (e.g., in a photostability chamber).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots immediately by a validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Mandatory Visualizations
Diagram 1: Postulated Degradation Pathway of this compound
Caption: Postulated photodegradation pathway of this compound in aqueous solutions.
Diagram 2: Troubleshooting Workflow for this compound HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
References
Troubleshooting poor peak shape in Cyanophos gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the gas chromatography (GC) analysis of Cyanophos.
Troubleshooting Poor Peak Shape
Poor peak shape in gas chromatography can manifest as peak tailing, fronting, or split peaks, all of which can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape in this compound GC Analysis
Caption: A flowchart outlining the systematic process for troubleshooting poor peak shapes in this compound GC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions you may have about poor peak shape in your this compound gas chromatography experiments.
Peak Tailing
Q1: My this compound peak is tailing. What are the most likely causes?
A1: Peak tailing for organophosphorus pesticides like this compound is often due to active sites in the GC system or suboptimal method parameters.[1][2] Here are the primary causes in order of likelihood:
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Active Sites: this compound, being a polar compound, can interact with active sites in the inlet liner, on the column stationary phase, or at the detector.[1] This causes a portion of the analyte to be retained longer, resulting in a tailing peak.
-
Contaminated Inlet: A dirty or non-deactivated inlet liner is a common source of active sites.[2] Residue from previous injections can also contribute to the problem.
-
Improper Column Installation: A poorly cut column or incorrect positioning within the inlet can create dead volumes and turbulence, leading to peak tailing.[3]
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites.[4] Over time, the stationary phase can also degrade, exposing active silanol groups.
-
Inlet Temperature Too High: While counterintuitive, an excessively high inlet temperature can cause degradation of this compound, and the degradation products can interact with the column differently, sometimes contributing to tailing.
Troubleshooting Steps for Peak Tailing:
-
Inlet Maintenance:
-
Replace the Septum and Liner: Start by replacing the septum and using a fresh, deactivated inlet liner. This is often the quickest and most effective solution.[2]
-
Clean the Inlet: If changing the liner and septum doesn't resolve the issue, consider cleaning the entire inlet according to the manufacturer's instructions.
-
-
Column Maintenance:
-
Trim the Column: Remove 10-20 cm from the inlet end of the column to eliminate any accumulated non-volatile residues.[5]
-
Condition the Column: After trimming, condition the column according to the manufacturer's recommendations to ensure a stable baseline.
-
-
Method Parameter Optimization:
-
Lower Inlet Temperature: this compound decomposes at temperatures around 119-120°C.[6] An inlet temperature of 250°C is a good starting point, but if tailing persists and degradation is suspected, try lowering it in 10-20°C increments.[7]
-
Optimize Oven Temperature Program: Ensure the initial oven temperature is low enough for proper solvent focusing, especially in splitless injection.[8]
-
Peak Fronting
Q2: Why is my this compound peak fronting?
A2: Peak fronting is most commonly caused by column overload.[9][10] This can happen in two ways:
-
Mass Overload: Injecting too much of the analyte. The stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly, leading to a fronting peak.[10]
-
Volume Overload: Injecting a sample volume that, when vaporized, exceeds the volume of the inlet liner. This is known as backflash and can lead to poor peak shape and carryover.
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[9]
-
Reduce Injection Volume: Inject a smaller volume of your sample.[9]
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column.[11]
-
Check Liner Volume: Ensure the volume of your vaporized sample does not exceed the capacity of your inlet liner. You can use an online calculator to estimate the vapor volume.
Split Peaks
Q3: My this compound peak is split into two. What could be the cause?
A3: Split peaks can be caused by both physical and chemical issues within the GC system.[10]
-
Improper Column Installation: A poorly cut column or a loose ferrule can cause the sample to be introduced onto the column in two separate bands.[10]
-
Inlet Issues: A blocked or partially blocked inlet liner can cause the sample to vaporize unevenly.[12]
-
Solvent Mismatch: In splitless injection, if the polarity of the injection solvent is very different from the stationary phase, it can lead to poor sample focusing and split peaks.[10]
-
Initial Oven Temperature Too High: In splitless mode, if the initial oven temperature is not at least 20°C below the boiling point of the solvent, the analytes may not condense and focus properly at the head of the column.[10]
-
Co-elution: While less likely to appear as a perfectly split peak, a closely eluting impurity or degradation product can give the appearance of a shoulder or a split peak.
Troubleshooting Steps for Split Peaks:
-
Re-install the Column: Carefully remove the column, make a clean, square cut at the inlet end, and reinstall it, ensuring the ferrule is properly tightened.[10]
-
Inlet Maintenance: Replace the inlet liner with a new, clean, and deactivated one.[12]
-
Optimize Injection Parameters:
-
Check Solvent Compatibility: Ensure your sample solvent is compatible with your stationary phase.
-
Lower Initial Oven Temperature: For splitless injections, try lowering the initial oven temperature to improve analyte focusing.[10]
-
-
Consider the Sample: If only the this compound peak is splitting, consider the possibility of an impurity or a degradation product. Review your sample preparation and handling procedures.
Recommended GC Parameters for this compound Analysis
While the optimal parameters will depend on your specific instrument and application, the following table provides a good starting point based on established methods for organophosphorus pesticide analysis.
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) | Provides good selectivity for organophosphorus pesticides.[2] |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. | |
| Injection Mode | Splitless or Pulsed Splitless | Recommended for trace analysis.[13] |
| Inlet Temperature | 250 °C (or lower if degradation is observed) | Balances efficient vaporization with minimizing thermal decomposition of this compound.[7] |
| Oven Program | Initial: 60-80°C, hold for 1-2 min | Allows for proper solvent focusing.[8] |
| Ramp: 10-20°C/min to 280-300°C | Provides good separation of a range of pesticides. | |
| Final Hold: 5-10 min | Ensures all components elute from the column. | |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1-2 mL/min | Provides optimal efficiency for most capillary columns. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) | Provides high sensitivity and selectivity for phosphorus-containing compounds like this compound.[14] |
Experimental Protocol: Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix, such as soil or produce.
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate volume of a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Add extraction salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Vortex or shake vigorously for 1-2 minutes.
-
Centrifuge at a sufficient speed to separate the organic and aqueous layers.
-
-
Cleanup (if necessary):
-
For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary.
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).
-
Vortex and centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the final extract for GC analysis.
-
If necessary, evaporate the solvent and reconstitute in a solvent suitable for injection.
-
Note: This is a generalized protocol. The specific extraction and cleanup steps should be optimized and validated for your specific sample matrix and analytical requirements.
References
- 1. it.restek.com [it.restek.com]
- 2. analysis.rs [analysis.rs]
- 3. NEMI Method Summary - 8141B (by GC-FPD) [nemi.gov]
- 4. trajanscimed.com [trajanscimed.com]
- 5. Splitless large-volume GC-MS injection for the analysis of organophosphorus and organochlorine pesticides in vegetables using a miniaturised ethyl acetate extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. glsciences.eu [glsciences.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nemi.gov [nemi.gov]
Technical Support Center: Optimizing Cyanophos Analysis on a GC-PFPD System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection parameters for the analysis of Cyanophos using a Gas Chromatography (GC) system equipped with a Pulsed Flame Photometric Detector (PFPD).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound on a GC-PFPD system.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
-
Answer: Poor peak shape for organophosphorus pesticides like this compound is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the Injection Port: Organophosphorus compounds can interact with active sites in the GC inlet, leading to peak tailing.
-
Solution:
-
Liner Deactivation: Ensure you are using a deactivated inlet liner. If the liner has been in use for an extended period, consider replacing it.
-
Inlet Maintenance: Regularly clean the injector port and replace the septum and seals.
-
-
-
Improper Injector Temperature: An injector temperature that is too low can cause slow volatilization, resulting in broader, tailing peaks. Conversely, a temperature that is too high can lead to thermal degradation.
-
Solution: Optimize the injector temperature. A good starting point is 250°C. Conduct a temperature study by varying the temperature in 10-20°C increments to find the optimal setting that provides a sharp, symmetrical peak without evidence of degradation.
-
-
Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can create active sites and lead to peak tailing.
-
Solution:
-
Column Trimming: Trim 10-15 cm from the inlet side of the column.
-
Column Bakeout: Perform a column bakeout according to the manufacturer's instructions.
-
Column Replacement: If the issue persists after trimming and baking, the column may need to be replaced.
-
-
-
Incompatible Solvent: The choice of solvent can affect peak shape.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase of the column.
-
-
Issue 2: Low Sensitivity or No Signal for this compound
-
Question: I am observing a very weak signal, or no signal at all, for this compound. What should I check?
-
Answer: Low sensitivity can be frustrating. Here are the primary areas to investigate:
-
PFPD Gas Flows: Incorrect hydrogen (H₂) and air flow rates to the detector will significantly impact sensitivity.
-
Solution: Optimize the H₂ and air flow rates for the phosphorus mode. Refer to your instrument manual for recommended starting flows. A typical starting point is around 10-15 mL/min for H₂ and 10-15 mL/min for Air 1, with an additional 10 mL/min for Air 2 (makeup gas). Fine-tune these flows to maximize the signal-to-noise ratio for this compound.
-
-
PFPD Gate Settings: The gate delay and gate width settings are critical for selective detection of phosphorus.
-
Solution: For phosphorus detection, a typical starting gate delay is 4 ms with a gate width of 10 ms. These settings may require optimization for your specific instrument and application.
-
-
Injector Temperature and Degradation: As mentioned previously, an excessively high injector temperature can cause this compound to degrade, leading to a reduced or absent parent peak.
-
Solution: Experiment with lower injector temperatures (e.g., starting at 220°C) to see if the signal improves.
-
-
Leaks in the System: Leaks in the injection port or column connections can lead to sample loss and reduced sensitivity.
-
Solution: Perform a thorough leak check of the entire GC system.
-
-
Detector Temperature: The PFPD should be maintained at a sufficiently high temperature to prevent condensation.[1]
-
Solution: A detector temperature of 250-300°C is generally recommended.[1]
-
-
Issue 3: Poor Reproducibility of this compound Peak Area or Retention Time
-
Question: I am seeing significant variation in the peak area and retention time for my this compound standard injections. What could be the cause?
-
Answer: Poor reproducibility can invalidate your results. Consider the following potential causes:
-
Autosampler and Syringe Issues: Inconsistent injection volumes or a faulty syringe can lead to variable peak areas.
-
Solution: Inspect the syringe for any signs of damage or blockage. Ensure the autosampler is functioning correctly and performing consistent injections.
-
-
Fluctuations in Gas Flows: Unstable carrier gas or detector gas flows will affect both retention time and detector response.
-
Solution: Check the gas supply pressures and ensure all electronic pressure controllers (EPCs) are functioning correctly.
-
-
Inlet and Column Issues: As with other problems, an active or contaminated inlet or column can lead to inconsistent interactions with the analyte.
-
Solution: Perform regular inlet and column maintenance as described in the "Poor Peak Shape" section.
-
-
Oven Temperature Instability: Inconsistent oven temperature control will directly impact retention time.
-
Solution: Verify the stability and accuracy of the GC oven temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC oven parameters for this compound analysis?
A1: A good starting point for the oven temperature program is:
-
Initial Temperature: 80°C
-
Hold Time: 1 minute
-
Ramp Rate: 15°C/minute
-
Final Temperature: 280°C
-
Final Hold Time: 5 minutes
This program should be optimized based on the specific column and desired separation from other compounds in the sample.
Q2: What is the optimal injector temperature to prevent this compound degradation?
A2: The optimal injector temperature is a balance between efficient volatilization and preventing thermal degradation. For many organophosphorus pesticides, a temperature of 250°C is a suitable starting point. However, if degradation is suspected, it is advisable to evaluate lower temperatures, for instance, in the range of 220-250°C .
Q3: Which GC column is recommended for this compound analysis?
A3: A mid-polarity capillary column is generally suitable for the analysis of organophosphorus pesticides. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a common choice. Recommended column dimensions are typically 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness .
Q4: What are the suggested PFPD gas flows for phosphorus detection?
A4: For optimal phosphorus detection with a PFPD, typical starting gas flow rates are:
-
Hydrogen (H₂): 10 - 15 mL/min
-
Air 1: 10 - 15 mL/min
-
Air 2 (Makeup): 10 mL/min
These flows should be optimized for your specific instrument to achieve the best signal-to-noise ratio.
Data Presentation
Table 1: Recommended Starting GC-PFPD Parameters for this compound Analysis
| Parameter | Recommended Value | Notes |
| GC Inlet | ||
| Injector Temperature | 250°C | Optimize between 220-280°C to balance sensitivity and prevent degradation. |
| Injection Mode | Splitless (for trace analysis) | A split injection can be used for higher concentration samples. |
| Injection Volume | 1 µL | |
| Liner | Deactivated, single taper with glass wool | |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane | |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | |
| Oven Program | ||
| Initial Temperature | 80°C | |
| Initial Hold | 1 min | |
| Ramp Rate | 15°C/min | |
| Final Temperature | 280°C | |
| Final Hold | 5 min | |
| PFPD Detector | ||
| Detector Temperature | 280°C | Can be operated up to 400°C if needed to reduce peak tailing.[1] |
| Hydrogen (H₂) Flow | 12 mL/min | Optimize for maximum signal-to-noise. |
| Air 1 Flow | 13 mL/min | Optimize in conjunction with H₂ flow. |
| Air 2 (Makeup) Flow | 10 mL/min | |
| Gate Delay (Phosphorus) | 4 ms | Starting point, may require optimization. |
| Gate Width (Phosphorus) | 10 ms | Starting point, may require optimization. |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Initial Setup: Set up the GC-PFPD system with the recommended starting parameters from Table 1, with the injector temperature set to 220°C.
-
Standard Injection: Inject a known concentration of a this compound standard.
-
Data Acquisition: Acquire the chromatogram and record the peak area and peak shape (e.g., tailing factor).
-
Temperature Increase: Increase the injector temperature by 10°C.
-
Repeat Injection: Allow the system to stabilize and inject the this compound standard again.
-
Analysis: Compare the peak area and shape to the previous injection. Look for an increase in peak area and an improvement in peak symmetry.
-
Iterate: Continue increasing the injector temperature in 10°C increments up to 280°C, repeating steps 5 and 6 at each temperature.
-
Optimal Temperature Selection: Identify the temperature that provides the highest peak area and the most symmetrical peak shape without the appearance of degradation products (unexpected earlier eluting peaks).
Protocol 2: Optimization of PFPD Gas Flows (H₂ and Air 1)
-
Initial Setup: Set up the GC-PFPD system with the recommended starting parameters from Table 1.
-
Constant Analyte Introduction: Introduce a constant, low concentration of this compound into the detector. This can be achieved by making a large, slow injection of a dilute standard while the oven temperature is held at an appropriate elution temperature for this compound.
-
Monitor Signal: Observe the detector signal in real-time using the instrument's software.
-
Adjust H₂ Flow: While keeping the Air 1 flow constant, slowly adjust the H₂ flow rate up and down from the initial setpoint, observing the effect on the signal intensity. Find the H₂ flow that produces the maximum signal.
-
Adjust Air 1 Flow: With the optimized H₂ flow, slowly adjust the Air 1 flow rate to further maximize the signal.
-
Finalize Settings: Once the combination of H₂ and Air 1 flow rates that provides the highest and most stable signal is found, record these as the optimized values.
Visualizations
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: Key parameters influencing this compound analysis in a GC-PFPD system.
Caption: Logical workflow for GC-PFPD method optimization for this compound.
References
Technical Support Center: Minimizing Cyanophos Photodegradation During Sample Collection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of Cyanophos during sample collection and analysis. Our goal is to ensure the accuracy and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is an organophosphate insecticide used in agriculture.[1] It is a yellow to reddish-yellow transparent liquid that is susceptible to degradation upon exposure to light, particularly UV radiation, and under alkaline conditions. This photodegradation can lead to a significant loss of the parent compound in environmental and biological samples, resulting in inaccurate quantification and risk assessment. The degradation process involves both singlet and triplet excited states and can be influenced by the presence of oxygen.
Q2: What are the primary factors that influence the rate of this compound photodegradation?
A2: The rate of this compound photodegradation is influenced by several factors:
-
Light Intensity and Wavelength: Higher light intensity, particularly in the UV-A and UV-B regions of the spectrum, accelerates degradation.
-
pH of the Medium: Alkaline conditions can promote the hydrolysis of this compound, a process that can be exacerbated by light exposure.
-
Presence of Photosensitizers: Certain compounds in the sample matrix can absorb light energy and transfer it to this compound, accelerating its breakdown.
-
Oxygen Concentration: The presence of oxygen can influence the photodegradation pathway and the formation of degradation byproducts.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including degradation.
Q3: What are the common degradation products of this compound?
A3: The photodegradation of this compound can result in the formation of several transformation products through processes like hydrolysis, homolytic bond dissociations, and Photo-Fries rearrangement. While a definitive and exhaustive list of all possible degradation products is not available, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for their identification and characterization. Common structural changes may include cleavage of the phosphate ester bond and modifications to the cyanophenyl group.
Q4: Can I add a preservative to my samples to prevent this compound photodegradation?
A4: Yes, the addition of photostabilizers or antioxidants can help minimize the photodegradation of this compound in your samples. While specific data on the use of stabilizers for this compound is limited, antioxidants like L-ascorbic acid (Vitamin C) have shown effectiveness in preventing the degradation of other photosensitive pesticides in aqueous solutions. It is recommended to conduct a preliminary study to determine the optimal concentration of the chosen stabilizer for your specific sample matrix and analytical method, as high concentrations may interfere with analysis.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the collection and analysis of this compound samples.
| Problem | Possible Causes | Recommended Solutions |
| Low or no detection of this compound in known positive samples. | Photodegradation during sample collection and handling. | - Collect samples in amber glass bottles to block UV light. - If amber bottles are unavailable, wrap transparent glass bottles completely in aluminum foil immediately after collection. - Keep samples on ice or in a cooler immediately after collection and during transport to the laboratory. |
| Degradation during storage. | - Store samples in a refrigerator at 4°C for short-term storage (up to 24 hours). - For long-term storage, freeze samples at -20°C or lower. Minimize freeze-thaw cycles. | |
| Improper sample processing. | - Process samples under low-light conditions or in a room with yellow or red light to minimize exposure to UV radiation. - If filtration is necessary, perform it quickly and keep the sample cool. | |
| Inconsistent or variable this compound concentrations in replicate samples. | Inconsistent light exposure during collection of replicate samples. | - Ensure that all replicate samples are collected and handled under identical light conditions. - Standardize the time between sample collection and light protection for all replicates. |
| Variable time between collection and preservation. | - Add any preservatives or stabilizers at the time of collection, if possible, and ensure consistent timing for all samples. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | - Utilize LC-MS or GC-MS techniques to identify the unknown peaks. Comparing the mass spectra with known degradation pathways of organophosphates can aid in identification. - Analyze a freshly prepared this compound standard that has been exposed to UV light to generate and identify potential degradation products. |
| Low recovery of this compound during sample extraction. | Degradation during the extraction process. | - If using techniques that involve heating, such as solvent evaporation, perform these steps in the dark or under red light. - Consider using extraction methods that do not require high temperatures. |
| Adsorption to container walls. | - Use glass containers for sample collection and storage, as plastics may adsorb pesticides. |
Section 3: Experimental Protocols
Protocol 1: Standard Operating Procedure for Collection and Preservation of Water Samples for this compound Analysis
1. Materials:
- Amber glass bottles (1-liter), pre-cleaned with a laboratory-grade detergent, rinsed with deionized water, and solvent-rinsed (e.g., with acetone or hexane).
- Teflon-lined screw caps.
- Aluminum foil.
- Cooler with ice packs.
- L-ascorbic acid (optional, as a photostabilizer).
- Field logbook and labels.
2. Procedure:
- Preparation: Before heading to the sampling site, label the amber glass bottles with the sample ID, date, time, and location. If using a photostabilizer, prepare a stock solution of L-ascorbic acid in deionized water.
- Sample Collection:
- At the sampling site, rinse the sample bottle and cap three times with the sample water.
- Submerge the bottle completely below the water surface to collect the sample, avoiding the surface microlayer.
- Fill the bottle to the shoulder, leaving a small headspace.
- Preservation (Optional):
- If using L-ascorbic acid, add the appropriate amount of the stock solution to the sample to achieve the desired final concentration (e.g., 10-50 mg/L). Gently invert the bottle several times to mix. The optimal concentration should be determined experimentally.
- Light Protection:
- Immediately after collection (and preservation, if applicable), tightly cap the bottle.
- For extra precaution, wrap the entire bottle in aluminum foil.
- Storage and Transport:
- Place the samples in a cooler with ice packs immediately after collection.
- Transport the samples to the laboratory as soon as possible, maintaining a temperature of approximately 4°C.
- Laboratory Storage:
- Upon arrival at the laboratory, store the samples in a refrigerator at 4°C if they will be analyzed within 24 hours.
- For longer storage, freeze the samples at -20°C.
Section 4: Visualizations
Diagram 1: Workflow for Minimizing this compound Photodegradation
Caption: Workflow for sample handling to minimize this compound photodegradation.
Diagram 2: this compound Photodegradation Pathway
Caption: Simplified pathway of this compound photodegradation.
References
Technical Support Center: Addressing Cyanophos Adsorption to Labware and Vials
Frequently Asked Questions (FAQs)
Q1: What is Cyanophos and why is it prone to adsorbing to labware?
This compound is an organothiophosphate insecticide. Its tendency to adsorb to labware stems from its chemical properties. While it has moderate aqueous solubility, it is also soluble in many organic solvents.[1][2] This dual nature allows for interactions with both polar and non-polar surfaces. The key mechanisms of adsorption are:
-
Hydrophobic Interactions: The non-polar regions of the this compound molecule can interact with hydrophobic surfaces, such as polypropylene vials.
-
Ionic/Polar Interactions: The polar functional groups in this compound can interact with active sites, like the silanol groups (Si-OH) present on the surface of untreated glass.
Q2: What types of labware are most susceptible to this compound adsorption?
Both glass and plastic labware can exhibit significant adsorption of this compound and other organophosphates, but the primary mechanism of interaction differs.
-
Untreated Borosilicate Glass: The surface of borosilicate glass contains silanol groups, which can lead to the adsorption of polar compounds through hydrogen bonding.
-
Polypropylene (PP): As a non-polar plastic, polypropylene is prone to hydrophobic interactions with non-polar analytes. While some studies suggest certain biomolecules may adsorb less to polypropylene than glass, this is highly dependent on the specific analyte.[3] For organophosphates like malathion, adsorption to polypropylene has been observed.[4]
Q3: How can I tell if this compound is adsorbing to my labware?
Common indicators of analyte adsorption include:
-
Low or Inconsistent Analyte Recovery: Spiked samples show lower than expected concentrations.
-
Poor Reproducibility: Replicate analyses of the same sample yield variable results.
-
Disappearing Peaks: In chromatographic analysis, especially at low concentrations, the analyte peak may be very small or absent.
-
Non-linear Calibration Curves: The calibration curve may not be linear, especially at the lower concentration range, due to a higher percentage of analyte loss from adsorption.
Q4: What is silanization and how does it prevent adsorption to glassware?
Silanization, or siliconizing, is a chemical process that modifies the surface of glass by replacing the polar silanol groups (Si-OH) with non-polar siloxane groups (Si-O-SiR3).[2][5] This creates a hydrophobic, inert surface that minimizes interactions with polar analytes like this compound, thereby reducing adsorption.[1][3]
Troubleshooting Guides
Issue 1: Low Analyte Recovery in GC-MS Analysis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Active Sites in the GC System | The injection port liner, column, or other components may have active sites causing analyte degradation or adsorption. | Perform routine GC maintenance: replace the injection port liner, trim or replace the column, and clean other sample-contacting consumables.[6] |
| Adsorption to Vials/Labware | This compound is adsorbing to the surfaces of your sample vials, pipette tips, or other labware before injection. | 1. Use silanized glass vials or low-adsorption polypropylene vials. 2. Minimize the contact time between the sample and the labware. 3. Prepare standards and samples in the same type of vials to ensure consistent adsorption effects. |
| Incorrect Solvent Choice | The solvent used may not be optimal for preventing adsorption or for the analytical method. | For organophosphate analysis, acetonitrile is often a good choice as it can lead to higher recoveries compared to solvents like n-hexane.[7][8] Ensure the solvent is compatible with your entire workflow. |
| Inappropriate pH of the Sample | The pH of the sample solution can influence the stability and adsorption of organophosphates. | Organophosphates can be unstable under alkaline conditions.[5][9] Maintain a neutral or slightly acidic pH if compatible with your analytical method. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Variable Labware Surface Activity | Using a mix of new and old, or treated and untreated, labware can lead to inconsistent adsorption. | Use a consistent type of labware for all samples and standards in a batch. If silanizing, ensure the procedure is applied uniformly. |
| Matrix Effects | Components in the sample matrix (e.g., soil extracts, biological fluids) can either enhance or suppress the analyte signal, or compete for adsorption sites.[10] | Prepare matrix-matched standards to compensate for these effects. If matrix effects are severe, consider additional sample cleanup steps. |
| Sample Preparation Variability | Inconsistent sample handling, such as varying contact times with labware, can lead to variable adsorption. | Standardize your sample preparation workflow to ensure each sample is treated identically. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for silanizing glassware to create a hydrophobic surface.
Materials:
-
5% (v/v) solution of dichlorodimethylsilane in a dry, non-polar solvent (e.g., toluene or heptane).
-
Dry toluene or heptane for rinsing.
-
Dry methanol for rinsing.
-
Clean, dry glassware (vials, beakers, etc.).
-
Fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat).
Procedure:
-
Cleaning: Thoroughly clean and dry the glassware to be silanized.
-
Soaking: In a fume hood, immerse the glassware in the 5% dichlorodimethylsilane solution for 15-30 minutes. Ensure all surfaces are in contact with the solution.
-
Rinsing (Solvent): Remove the glassware from the silanizing solution and rinse it thoroughly with dry toluene or heptane to remove excess reagent.
-
Rinsing (Methanol): Rinse the glassware with dry methanol to remove any remaining solvent and unreacted silanizing agent.
-
Drying: Allow the glassware to air dry completely in the fume hood.
-
Curing (Optional but Recommended): Bake the dried glassware in an oven at >100°C for at least one hour to cure the silane layer.
Protocol 2: Evaluating this compound Adsorption to Labware
This protocol provides a framework for quantifying the extent of this compound adsorption to different types of labware.
Materials:
-
This compound analytical standard.
-
Solvent (e.g., acetonitrile).
-
Different types of vials to be tested (e.g., standard borosilicate glass, silanized borosilicate glass, standard polypropylene, low-adsorption polypropylene).
-
Analytical instrument for quantification (e.g., GC-MS, LC-MS).
Procedure:
-
Prepare a this compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Prepare Working Solutions: Prepare a series of working solutions at different concentrations (e.g., 10, 50, 100, 500 ng/mL) by diluting the stock solution.
-
Incubation:
-
Pipette a known volume of each working solution into triplicate vials of each type being tested.
-
Cap the vials and let them stand for a defined period (e.g., 24 hours) at room temperature to allow for adsorption to occur.
-
As a control, prepare a set of standards in the same solvent and analyze them immediately without incubation in the test vials.
-
-
Analysis:
-
After the incubation period, transfer the solutions from the test vials to clean autosampler vials (if necessary) and analyze them using your established analytical method.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each incubated sample.
-
Compare the measured concentrations to the initial concentrations (from the control standards) to determine the percentage of this compound lost due to adsorption for each vial type and concentration.
-
Visualizations
Workflow for troubleshooting this compound adsorption issues.
Step-by-step overview of the glassware silanization process.
References
- 1. nadre.ethernet.edu.et [nadre.ethernet.edu.et]
- 2. mdpi.com [mdpi.com]
- 3. support.waters.com [support.waters.com]
- 4. Adsorption of organophosphorus malathion pesticide from aqueous solutions using nano-polypropylene-titanium dioxide composite: Equilibrium, kinetics and Optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorption of lead and thallium on borosilicate glass and polypropylene: Implications for analytical chemistry and soil science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Cyanophos and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining analytical methods for the separation of Cyanophos and its primary metabolites: this compound Oxon, Desmethyl this compound, and 4-Cyanophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for separating this compound and its metabolites?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[1][2] Sample preparation frequently involves Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove matrix interferences.[3][4][5]
Q2: What are the major metabolites of this compound I should be targeting?
A2: The primary metabolites of toxicological and environmental significance are:
-
This compound Oxon: The oxygen analog of this compound, which is a more potent acetylcholinesterase inhibitor.
-
Desmethyl this compound: A product of the demethylation of this compound.
-
4-Cyanophenol: A hydrolysis product of this compound.
Q3: What type of chromatographic column is best suited for separating this compound and its metabolites?
A3: For HPLC analysis, a C18 reversed-phase column is a common choice, offering good separation based on the polarity differences between this compound and its metabolites. For GC analysis, a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[2]
Q4: What are the key challenges in the analysis of this compound and its metabolites?
A4: Common challenges include:
-
Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in LC-MS/MS, leading to ion suppression or enhancement.[6][7][8]
-
Peak shape issues: Peak tailing can occur, particularly for the more polar metabolites, due to interactions with active sites in the chromatographic system.[9][10][11]
-
Analyte stability: this compound and its oxon analog can be susceptible to degradation at high temperatures, which is a consideration for GC analysis.
-
Co-elution: Achieving baseline separation of all four compounds can be challenging due to their structural similarities.
Troubleshooting Guides
HPLC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.- Employ a column with end-capping or a different stationary phase chemistry.- Increase the buffer concentration in the mobile phase (use with caution for MS compatibility).[9][11] |
| Column contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.[10] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure mobile phases are freshly prepared and properly degassed.- Use an online mixer for gradient elution.[12][13] |
| Temperature variations. | - Use a column oven to maintain a stable temperature.[14] | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[14] | |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting compounds. | - Optimize the sample preparation method (e.g., SPE or QuEChERS) to remove more matrix components.[8]- Adjust the chromatographic method to separate the analytes from the interfering matrix components.- Use a matrix-matched calibration curve for quantification.[15] |
| Inefficient ionization. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using a different ionization mode (e.g., APCI if ESI is not effective). |
GC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet or column. | - Replace the inlet liner and septum.- Use a deactivated liner.- Trim the first few centimeters of the analytical column.[16] |
| Polarity mismatch between analytes and stationary phase. | - Ensure the use of an appropriate low-polarity column. | |
| Analyte Degradation (Low Recovery) | High temperature in the GC inlet. | - Optimize the inlet temperature to the lowest possible value that still ensures efficient vaporization.- Use a pulsed splitless or other gentle injection technique. |
| Active sites in the inlet. | - Use a deactivated inlet liner. | |
| Shifting Retention Times | Leaks in the GC system. | - Perform a leak check of the system, paying close attention to the septum and column fittings. |
| Inconsistent oven temperature profile. | - Verify the accuracy and reproducibility of the oven temperature program. | |
| Matrix Interference | Insufficient sample cleanup. | - Enhance the sample preparation method (e.g., use a more rigorous SPE or QuEChERS cleanup step).[5] |
| Co-elution with matrix components. | - Optimize the GC temperature program to improve the separation of analytes from matrix interferences. |
Experimental Protocols
Sample Preparation: QuEChERS Method for Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.[3][4][5][17]
-
Sample Collection: Collect 10 mL of the water sample in a 50 mL centrifuge tube.
-
Fortification (for QC): Spike the sample with a known concentration of this compound and its metabolites.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
HPLC-MS/MS Analysis
This is an illustrative method and should be optimized for your specific instrumentation and application.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with 10% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Example Retention Time (min) |
| 4-Cyanophenol | 120.0 | 93.0 | 65.0 | 3.5 |
| Desmethyl this compound | 229.0 | 125.0 | 93.0 | 5.2 |
| This compound Oxon | 228.0 | 125.0 | 97.0 | 6.8 |
| This compound | 244.0 | 125.0 | 93.0 | 7.5 |
GC-MS/MS Analysis
This is an illustrative method and should be optimized for your specific instrumentation and application.
-
Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 70 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detection: Electron ionization (EI) with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Example Retention Time (min) |
| 4-Cyanophenol | 119.0 | 91.0 | 64.0 | 6.2 |
| Desmethyl this compound | 229.0 | 125.0 | 109.0 | 8.9 |
| This compound Oxon | 227.0 | 125.0 | 97.0 | 9.5 |
| This compound | 243.0 | 125.0 | 93.0 | 10.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for method development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. iris.unito.it [iris.unito.it]
- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cyanophos Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Cyanophos detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound in complex samples?
Detecting trace amounts of this compound, an organophosphate pesticide, in complex matrices such as food, environmental, and biological samples presents several analytical challenges. The primary obstacles include:
-
Matrix Interference: Complex samples contain a multitude of compounds (e.g., fats, proteins, pigments) that can interfere with the analytical signal of this compound, leading to inaccurate quantification and reduced sensitivity.[1][2][3][4][5] This phenomenon, known as the matrix effect, can cause signal suppression or enhancement.[2][3][5][6]
-
Low Analyte Concentration: this compound may be present at very low concentrations (trace levels), requiring highly sensitive analytical methods for detection and quantification.[7][8][9]
-
Analyte Stability: The stability of this compound during sample preparation and analysis can be a concern, potentially leading to degradation and underestimation of its concentration.
Q2: Which analytical techniques are most suitable for sensitive this compound detection?
Several advanced analytical techniques are employed for the sensitive detection of this compound. The most common and effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): A highly sensitive and selective technique, particularly suitable for volatile and semi-volatile compounds like many organophosphate pesticides.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and versatile method for a broad range of pesticides, including those that are not amenable to GC.[2][3][10] It is, however, more susceptible to matrix effects.[2][4][5][6]
-
Biosensors and Immunoassays (e.g., ELISA): These methods offer rapid, cost-effective, and often portable screening of samples.[12][13][14][15][16][17] They are based on the specific interaction between an antibody or enzyme and the target analyte.[12][17]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Standard
| Possible Cause | Troubleshooting Step |
| Instrumental Issue | - Verify the instrument settings (e.g., temperatures for GC, mobile phase composition for LC, detector parameters).- Check for leaks in the system.- Ensure the column is properly installed and not clogged. |
| Standard Degradation | - Prepare a fresh this compound standard solution.- Store standards under recommended conditions (e.g., refrigerated, protected from light). |
| Incorrect Method Parameters | - Review and optimize the analytical method parameters (e.g., injection volume, flow rate, temperature program). |
Issue 2: Poor Sensitivity and High Background Noise in Real Samples
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Improve Sample Cleanup: Employ a more rigorous sample preparation method like QuEChERS or Solid-Phase Extraction (SPE) to remove interfering matrix components.[11][18][19][20][21][22][23][24] - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for matrix effects.[2] - Dilute the Sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Insufficient Extraction Efficiency | - Optimize Extraction Solvent: Ensure the chosen solvent is effective for extracting this compound from the specific sample matrix. Acetonitrile is a common choice in the QuEChERS method.[20][23] - Optimize Extraction Conditions: Adjust parameters such as shaking time, temperature, and pH to maximize recovery. |
| Instrument Contamination | - Clean the injection port, ion source, and other instrument components that may have been contaminated by previous samples. |
Issue 3: Inconsistent and Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure all steps of the sample preparation protocol are performed consistently for all samples and standards.- Use an internal standard to correct for variations in extraction efficiency and injection volume. |
| Variable Matrix Effects | - If the matrix composition varies significantly between samples, a single set of matrix-matched standards may not be sufficient. Consider a standard addition approach for critical samples. |
| Instrument Instability | - Run quality control samples at regular intervals to monitor instrument performance and stability. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the typical performance characteristics of different analytical methods for organophosphate pesticide detection.
| Analytical Method | Typical Limit of Detection (LOD) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| GC-MS/MS | 0.01 - 1 µg/kg | Medium | High | High selectivity and sensitivity, well-established methods. | Requires derivatization for some compounds, not suitable for non-volatile analytes. |
| LC-MS/MS | 0.01 - 10 µg/L | Medium-High | High | Applicable to a wide range of compounds, high sensitivity.[18] | Susceptible to matrix effects, can be complex to operate.[2][4][5][6] |
| ELISA | 0.1 - 10 µg/L | High | Low-Medium | Rapid, cost-effective, portable for field screening.[17] | Prone to cross-reactivity, generally provides semi-quantitative results.[25] |
| Biosensors | 10⁻⁷ mg/L - 1 µg/L | High | Low | High sensitivity, potential for real-time monitoring.[12][15] | Can have limited stability and selectivity.[16] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Solid Samples (e.g., Fruits, Vegetables)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[19][20][22][23][24]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[19]
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove fats).
-
Vortex for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for extracting and concentrating pesticides from water samples.[18][21]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it.
-
Elution: Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Concentration and Analysis: The eluate can be concentrated and then analyzed by a suitable chromatographic technique.
Visualizations
Caption: General experimental workflow for this compound detection.
References
- 1. Enhancing Sensitivity and Selectivity: Current Trends in Electrochemical Immunosensors for Organophosphate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Advanced Analytical Techniques for Detecting Food Toxicants • Food Safety Institute [foodsafety.institute]
- 11. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-based optical biosensors for organophosphate class of pesticide detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biosensors and their applications in detection of organophosphorus pesticides in the environment - ProQuest [proquest.com]
- 17. d-nb.info [d-nb.info]
- 18. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. eurl-pesticides.eu [eurl-pesticides.eu]
- 24. mdpi.com [mdpi.com]
- 25. epa.gov [epa.gov]
Technical Support Center: Managing Cyanophos Instability in Alkaline Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of Cyanophos under alkaline conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound in alkaline solutions.
Q1: My this compound standard solution is showing rapid degradation, even when stored in the refrigerator. What could be the cause?
A1: Several factors could be contributing to the degradation of your this compound standard:
-
Solvent Purity: Ensure you are using high-purity solvents. Trace amounts of alkaline or acidic impurities can catalyze hydrolysis.
-
pH of the Solvent: While many organic solvents are considered neutral, they can absorb atmospheric CO2, which can slightly acidify the solution, or have residual impurities from manufacturing that could be alkaline. It is recommended to use freshly opened HPLC-grade or equivalent solvents.
-
Storage Container: Use inert glass vials for storage. Avoid plastic containers, as plasticizers or other additives could leach into the solvent and affect the pH or directly react with this compound.
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Light Exposure: this compound is known to be sensitive to light, which can accelerate its degradation.[1] Always store standard solutions in amber vials or in the dark to minimize photodegradation.
Q2: I am observing a gradual decrease in the peak area of this compound during my HPLC analysis of a time-course experiment in an alkaline buffer. How can I confirm this is due to degradation?
A2: A decreasing peak area for this compound over time in an alkaline buffer is a strong indicator of hydrolysis. To confirm this, you should also look for the appearance and increase of degradation product peaks in your chromatogram. The primary degradation product of this compound under alkaline hydrolysis is 4-cyanophenol. You should see a new peak that increases in area as the this compound peak area decreases. To definitively confirm the identity of this new peak, you can run a 4-cyanophenol standard if available.
Q3: My HPLC chromatograms show a tailing peak for this compound when using an alkaline mobile phase. What is causing this and how can I fix it?
A3: Peak tailing for organophosphate compounds on reverse-phase HPLC columns can occur due to interactions with residual silanol groups on the silica-based stationary phase. This can be exacerbated at alkaline pH. Here are some solutions:
-
Use a Buffered Mobile Phase: Ensure your mobile phase has sufficient buffering capacity to maintain a constant pH.
-
Incorporate an Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Employ a Modern HPLC Column: Use a column with end-capping or a hybrid particle technology that is more resistant to alkaline conditions and has fewer active silanol groups.
-
Lower the pH (if possible): If your experimental conditions allow, reducing the pH of the mobile phase to below 8 will significantly improve peak shape and slow down on-column degradation.
Q4: Can I prepare a stock solution of this compound in a weak alkaline buffer and store it for a few days?
A4: It is strongly advised not to store this compound in any alkaline solution, even for a short period. As an organophosphate insecticide, this compound is susceptible to alkaline hydrolysis, a process where the molecule is broken down in the presence of a basic solution.[1][2] This degradation is time and temperature-dependent. For reliable and reproducible results, always prepare fresh solutions of this compound in a neutral, stable solvent (e.g., acetonitrile or methanol) immediately before its use in alkaline-buffered experiments.
Q5: What are the expected degradation products of this compound in an alkaline medium?
A5: The primary degradation pathway for this compound in an alkaline environment is the hydrolysis of the phosphate ester bond. This results in the formation of dimethyl thiophosphoric acid and 4-cyanophenol .
Data Presentation: Stability of a Structurally Similar Organophosphate
Table 1: Half-life of Fenitrothion at Various pH Values and Temperatures
| Temperature (°C) | pH 5 (days) | pH 7 (days) | pH 9 (days) |
| 15 | ~200-630 | ~200-630 | ~200-630 |
| 25 | 191-200 | 180-186 | 100-101 |
| 30 | - | 17-61 | 17-61 |
| 45 | - | 4-8 | 4-8 |
Data sourced from a review on Fenitrothion, which compiles data from various studies.[3]
Table 2: Hydrolysis Products of Fenitrothion at Different pH Values
| pH Range | Major Hydrolysis Product |
| Below pH 8 | Demethylated Fenitrothion |
| Above pH 10 | 3-methyl-4-nitrophenol |
This illustrates the pH-dependent nature of the hydrolysis pathway.[3]
Experimental Protocols
Protocol for Assessing this compound Stability under Alkaline Conditions
This protocol outlines a general method for determining the rate of hydrolytic degradation of this compound in an alkaline buffered solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound analytical standard
-
4-cyanophenol analytical standard (optional, for degradation product confirmation)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Buffer salts (e.g., sodium borate, sodium phosphate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with inert caps
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This stock solution should be stored in an amber vial at 4°C for no longer than one week.
-
Alkaline Buffer Solution (e.g., pH 9): Prepare a buffer solution at the desired alkaline pH (e.g., 0.1 M sodium borate buffer). Adjust the pH using a calibrated pH meter.
-
Reaction Solution (e.g., 10 µg/mL): In a volumetric flask, add a calculated volume of the this compound stock solution to the alkaline buffer to achieve the desired final concentration. Ensure the final concentration of acetonitrile from the stock solution is low (e.g., <1%) to minimize its effect on the buffer's pH.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a neutral buffer like phosphate buffer at pH 7). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV detector at an appropriate wavelength for this compound (e.g., 275 nm).
4. Experimental Procedure:
-
Prepare the reaction solution of this compound in the alkaline buffer as described above.
-
Immediately after preparation (t=0), inject an aliquot of the reaction solution onto the HPLC system.
-
Store the remaining reaction solution in a temperature-controlled environment (e.g., a water bath or incubator) at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution, transfer it to an autosampler vial, and inject it into the HPLC.
-
Record the peak area of this compound and any degradation products at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
Determine the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t₁/₂) of this compound under the tested conditions using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Alkaline hydrolysis pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Optimization of the QuEChERS Method for Cyanophos Analysis in Produce
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the organophosphorus pesticide cyanophos in various produce matrices.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it suitable for this compound analysis in produce?
Q2: What are the typical recovery rates and precision for organophosphorus pesticides like this compound using the QuEChERS method?
A2: For organophosphorus pesticides, recovery values using a validated QuEChERS method generally fall within the acceptable range of 70% to 120%, with a relative standard deviation (RSD) of less than or equal to 20%.[4] However, these values can be influenced by the produce matrix, fortification level, and the specific dSPE cleanup sorbents used.
Q3: Which dSPE sorbents are recommended for the cleanup of this compound extracts?
A3: The choice of dSPE sorbent depends on the matrix composition.
-
Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing organic acids, sugars, and some fatty acids.[5]
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments like chlorophyll from green produce. However, it should be used with caution as it can adsorb planar pesticides.[5]
-
C18 (Octadecylsilane): This sorbent is effective for removing non-polar interferences such as fats and oils.[5]
-
Florisil: This has been shown to be a good sorbent for the cleanup of both organochlorine and organophosphorus pesticides in fruit and vegetable matrices.[4]
A combination of these sorbents is often used to achieve optimal cleanup. For this compound, a combination of PSA and C18 is a good starting point for many produce types. For pigmented produce, a minimal amount of GCB may be necessary.
Q4: Is it necessary to use matrix-matched standards for the quantification of this compound?
A4: Yes, it is highly recommended to use matrix-matched standards for accurate quantification. Matrix effects, which are the suppression or enhancement of the analytical signal due to co-extracted matrix components, are common in QuEChERS extracts.[6] Using matrix-matched standards helps to compensate for these effects and improves the accuracy of the results.
Troubleshooting Guide
Q1: I am experiencing low recovery of this compound. What are the possible causes and solutions?
A1: Low recovery of this compound can be attributed to several factors:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure vigorous and adequate shaking (at least 1 minute) after the addition of acetonitrile and the salting-out mixture. The use of ceramic homogenizers can improve extraction efficiency.[5] |
| Analyte Adsorption to dSPE Sorbent | If using GCB for pigmented matrices, consider reducing the amount of GCB or using a different sorbent combination. For fatty matrices, ensure sufficient C18 is used. |
| pH-Dependent Degradation | While this compound is relatively stable, some organophosphorus pesticides can be susceptible to degradation at certain pH values. Using a buffered QuEChERS method (e.g., with acetate or citrate buffers) can help maintain a stable pH during extraction.[2] |
| Improper Phase Separation | Ensure complete separation of the acetonitrile and aqueous layers after centrifugation. Incomplete separation can lead to the loss of analyte in the aqueous phase. |
Q2: My chromatograms show significant matrix interference, even after dSPE cleanup. How can I improve the cleanup?
A2: Matrix interference can obscure the analyte peak and affect quantification. Here's how to address it:
| Possible Cause | Troubleshooting Steps |
| Insufficient dSPE Sorbent | Increase the amount of the appropriate dSPE sorbent (PSA, C18, or GCB) based on the matrix type. Be mindful that increasing sorbent amounts can sometimes lead to lower analyte recovery. |
| Highly Complex Matrix | For particularly "dirty" matrices like spinach or citrus fruits, a combination of dSPE sorbents may be necessary. For example, a mixture of PSA, C18, and a small amount of GCB could be tested. Alternatively, a cartridge-based SPE cleanup after the initial QuEChERS extraction can provide a more thorough cleanup. |
| Matrix Effects in the Analytical Instrument | Dilute the final extract before injection. This can reduce the concentration of matrix components reaching the detector and mitigate signal suppression or enhancement. Ensure regular maintenance of the GC or LC-MS system to prevent contamination. |
Q3: I am observing poor reproducibility (high %RSD) in my results. What could be the reason?
A3: Poor reproducibility can stem from inconsistencies in the sample preparation process:
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Sample | Ensure the initial produce sample is thoroughly homogenized to obtain a representative subsample for extraction. |
| Inconsistent Shaking/Vortexing | Use a mechanical shaker or vortex mixer for a consistent duration and intensity for all samples. |
| Variable dSPE Cleanup | Ensure the dSPE sorbents are well-dispersed in the extract during the cleanup step by vortexing thoroughly. |
| Pipetting Errors | Use calibrated pipettes for all liquid handling steps to ensure accuracy and consistency. |
Experimental Protocols
Representative QuEChERS Protocol for this compound in Produce (e.g., Apples)
This protocol is a general guideline and may require optimization for different produce matrices.
1. Sample Preparation and Homogenization:
-
Weigh a representative portion of the produce (e.g., 1 kg of apples).
-
Chop the sample into small pieces and homogenize using a high-speed blender until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA. For produce with higher fat content, a dSPE tube containing C18 should be considered.
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS analysis, a 10-fold dilution with deionized water may be beneficial.[2]
Data Presentation
Table 1: Expected Quantitative Performance for this compound using QuEChERS
| Parameter | Expected Value | Notes |
| Recovery | 70 - 120% | May vary depending on the produce matrix and fortification level.[4] |
| Precision (%RSD) | ≤ 20% | Represents the relative standard deviation for replicate analyses.[4] |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | Dependent on the analytical instrument's sensitivity. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/L | The lowest concentration that can be reliably quantified. |
Table 2: Recommended dSPE Sorbents for Different Produce Types
| Produce Type | Primary Sorbent | Secondary/Optional Sorbents | Rationale |
| General Fruits & Vegetables (e.g., apples, tomatoes, cucumbers) | PSA | C18 | PSA removes polar interferences; C18 for minor non-polar compounds. |
| High Pigment Produce (e.g., spinach, kale) | PSA | GCB, C18 | GCB removes chlorophyll; use minimal amount to avoid analyte loss. |
| High Fat/Wax Produce (e.g., avocado, citrus peel) | PSA, C18 | - | C18 is crucial for removing lipids and waxes. |
| Dry Produce (e.g., raisins) | PSA | C18 | Requires rehydration with water before the initial extraction.[2] |
Mandatory Visualization
Caption: General workflow of the QuEChERS method for pesticide analysis.
Caption: Decision tree for troubleshooting common QuEChERS issues.
References
Reducing signal suppression for Cyanophos in electrospray ionization
Welcome to the technical support center for the analysis of Cyanophos using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating signal suppression.
Troubleshooting Guide: Reducing Signal Suppression for this compound
Signal suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decrease in signal intensity and affecting the accuracy and sensitivity of quantification.[1][2][3] This guide provides a systematic approach to identifying and reducing signal suppression when analyzing this compound.
Question: I am observing low signal intensity and poor reproducibility for this compound in my samples compared to the standard in a pure solvent. How can I determine if this is due to signal suppression?
Answer:
To confirm if signal suppression is the cause of your issues, you can perform a post-extraction spike experiment. This involves comparing the signal response of this compound in a pure solvent with the response of this compound spiked into a blank matrix extract (a sample known not to contain this compound that has been through the entire sample preparation process).
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a Blank Matrix Extract: Process a sample of the matrix (e.g., spinach, soil, water) that is known to be free of this compound using your established sample preparation method.
-
Prepare a Standard Solution: Prepare a solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.
-
Spike the Blank Matrix Extract: Add a known amount of the this compound standard solution to the blank matrix extract. The final concentration should be the same as the standard solution.
-
Analyze Both Solutions: Analyze both the standard solution and the spiked matrix extract using your LC-ESI-MS/MS method.
-
Calculate the Matrix Effect (ME): Use the following formula to quantify the extent of signal suppression or enhancement:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Standard Solution) * 100
Interpreting the Results:
| Matrix Effect (ME) Percentage | Interpretation |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
| 80% - 120% | Generally considered acceptable, but may still require compensation for highly accurate quantitative analysis. |
This table provides a general guideline for interpreting the results of a post-extraction spike experiment.
Question: I have confirmed that my this compound signal is being suppressed. What are the primary strategies to reduce this effect?
Answer:
There are three main strategies to mitigate signal suppression: optimizing sample preparation, refining the chromatographic separation, and adjusting mass spectrometry parameters.
Sample Preparation Optimization
The most effective way to combat matrix effects is to remove the interfering components from your sample before they enter the mass spectrometer.[4] For multi-residue pesticide analysis, including organophosphates like this compound, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique.[5][6][7]
What is the QuEChERS method and how can I apply it to my samples?
Answer:
QuEChERS is a two-step process that involves an initial extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.
Experimental Protocol: Generic QuEChERS Method for Fruits and Vegetables
-
Homogenization: Homogenize your sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.[8]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (the top layer).
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) and magnesium sulfate. The choice of sorbent depends on the matrix. For example, PSA is used to remove organic acids and sugars, while C18 is effective for removing lipids.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is your cleaned-up sample extract, which can then be diluted and injected into the LC-MS/MS system.
Chromatographic Separation
If sample cleanup alone is not sufficient, optimizing your liquid chromatography method can help to separate this compound from co-eluting matrix components.[9]
How can I improve the chromatographic separation to reduce signal suppression?
Answer:
You can modify your LC method in several ways:
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and the use of additives can significantly impact separation and ionization efficiency. A common mobile phase for organophosphate pesticide analysis consists of a gradient of water and methanol or acetonitrile with additives like formic acid or ammonium formate.[9] These additives help to control the pH and improve the ionization of the target analytes.
-
Gradient Elution Profile: Adjusting the gradient slope can improve the resolution between this compound and interfering peaks. A shallower gradient can provide better separation.
-
Column Chemistry: If you are still unable to achieve adequate separation, consider using a different LC column with a different stationary phase chemistry.
Table: Effect of Mobile Phase Additives on Signal Intensity
| Mobile Phase Additive | Expected Effect on this compound Signal (Positive Ion Mode) | Rationale |
| Formic Acid (0.1%) | Generally enhances signal | Promotes the formation of protonated molecules [M+H]+. |
| Ammonium Formate (5-10 mM) | Can enhance signal and improve peak shape | Acts as a buffering agent and can improve ionization efficiency. |
This table provides a general guide to the expected effects of common mobile phase additives on the signal of organophosphate pesticides like this compound.
Mass Spectrometry Parameter Optimization
In some cases, adjusting the ESI source parameters can help to minimize signal suppression.
What MS parameters can I adjust to improve my this compound signal?
Answer:
-
Flow Rate: Reducing the flow rate into the ESI source can sometimes reduce signal suppression.[1][10] This can be achieved by using a lower flow rate on your LC system or by using a post-column split.
-
Ion Source Design: Different ESI source geometries can have varying susceptibility to matrix effects.[11] If you have access to different instruments, it may be worth comparing their performance.
Frequently Asked Questions (FAQs)
Q1: I've tried optimizing my sample preparation and chromatography, but I still see significant signal suppression. What else can I do?
A1: If you cannot eliminate the matrix effect, you will need to compensate for it. The most common and reliable way to do this is through matrix-matched calibration .[12] This involves preparing your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards and the samples experience the same degree of signal suppression, allowing for accurate quantification.
Q2: Are there any other sample preparation techniques besides QuEChERS that I can use?
A2: While QuEChERS is very popular, other techniques like solid-phase extraction (SPE) can also be effective. SPE uses a packed cartridge to retain and elute the analyte of interest, which can provide a very clean extract.
Q3: Can derivatization help to improve the signal for this compound?
A3: Chemical derivatization is a technique that can be used to improve the ionization efficiency and chromatographic properties of an analyte. For organophosphorus acids, which are degradation products of organophosphate pesticides, derivatization has been shown to significantly enhance the ESI-MS/MS signal.[13][14] While this may not be directly applicable to the parent this compound molecule, it is a valuable strategy to consider if you are also analyzing its metabolites.
Visualizing the Workflow and Logic
Troubleshooting Workflow for Signal Suppression
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Bioassays for Assessing Sublethal Cyanophos Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining bioassays to assess the sublethal effects of Cyanophos. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during bioassays for sublethal this compound effects in a question-and-answer format.
Neurotoxicity Bioassays (Acetylcholinesterase Inhibition)
Q1: My Acetylcholinesterase (AChE) activity readings are inconsistent between replicates. What could be the cause?
A1: Inconsistent AChE readings can stem from several factors:
-
Incomplete Mixing: Ensure all reagents, especially the enzyme and substrate solutions, are thoroughly mixed before and during the assay. Gentle tapping of the microplate is recommended.[1]
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed into each well. Pipette against the side of the well to avoid bubbles.[1]
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent. Equilibrate all reagents to the assay temperature before use.[1]
-
Reagent Degradation: Protect reagents, particularly Ellman's reagent (DTNB), from light to prevent degradation. Prepare fresh substrate solutions for each experiment.[1]
Q2: I am observing high background absorbance in my AChE assay.
A2: High background can be caused by:
-
Spontaneous Substrate Hydrolysis: Run a blank control (all reagents except the enzyme) to measure the rate of non-enzymatic substrate breakdown.
-
Reaction of Test Compound with DTNB: Some compounds, especially those with thiol groups, can directly react with DTNB, causing a color change. To test for this, mix your compound with DTNB and the substrate without the enzyme.[1]
-
Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that might interfere with the assay.
Q3: My positive control (a known AChE inhibitor) is not showing the expected level of inhibition.
A3: This could be due to:
-
Incorrect Concentration: Double-check the calculations and dilutions for your positive control.
-
Degraded Inhibitor: Prepare a fresh stock solution of the positive control.
-
Sub-optimal Assay Conditions: The potency of some inhibitors is dependent on factors like substrate concentration. Ensure your assay conditions are optimized for the specific inhibitor used.[1]
Genotoxicity Bioassays (Comet Assay)
Q1: I am seeing a high level of DNA damage in my control group in the Comet Assay.
A1: High background DNA damage can be caused by:
-
Cell Handling: Excessive mechanical stress during cell isolation and preparation can cause DNA breakage. Handle cells gently.
-
Cytotoxicity: High concentrations of the test compound, even if not directly genotoxic, can induce apoptosis or necrosis, leading to DNA fragmentation that appears as damage in the comet assay. It is crucial to assess cytotoxicity alongside genotoxicity.[2]
-
Oxidative Stress: Exposure to light or certain buffer components can induce oxidative DNA damage. Keep samples protected from light and use fresh, high-quality reagents.
Q2: How do I interpret "hedgehog" or "ghost" cells in my Comet Assay slides?
A2: These are typically apoptotic or necrotic cells with highly fragmented DNA, resulting in a small or absent head and a large, diffuse tail. It is generally recommended to exclude these cells from the analysis as they do not represent primary DNA damage from the test compound.[3] However, a high frequency of such cells can be an indicator of cytotoxicity.
Q3: My Comet Assay results are not reproducible.
A3: Lack of reproducibility can be due to:
-
Inconsistent Electrophoresis Conditions: Ensure the voltage and duration of electrophoresis are consistent between runs. The pH of the electrophoresis buffer is also critical and should be verified.
-
Variability in Slide Preparation: Ensure a uniform agarose layer and consistent cell density on each slide.
-
Subjective Scoring: If scoring manually, ensure that the same criteria are applied consistently. Using automated scoring software can improve objectivity.
Behavioral Bioassays
Q1: The fish in my control group are showing erratic swimming behavior.
A1: Several factors can influence fish behavior:
-
Acclimation Period: Ensure fish are properly acclimated to the experimental tanks and water conditions before the start of the experiment.
-
Environmental Stressors: Factors such as lighting, noise, and water quality (temperature, pH, dissolved oxygen) can all affect fish behavior. Maintain a consistent and controlled environment.
-
Handling Stress: Minimize handling of the fish as much as possible.
Q2: How do I quantify and interpret changes in fish swimming behavior?
A2: Behavioral analysis can be complex. Consider the following:
-
Use of Video Tracking Software: Automated video tracking systems can provide objective and quantifiable data on various swimming parameters like speed, distance moved, turning angle, and time spent in different zones of the tank.[4]
-
Multiple Endpoints: Analyze a range of behavioral endpoints to get a comprehensive picture of the toxicant's effects. Changes in one parameter may not be significant, but a combination of changes can indicate a sublethal effect.[4]
-
Dose-Response Relationship: A clear dose-response relationship, where the magnitude of the behavioral change increases with the concentration of this compound, strengthens the evidence of a toxic effect.
Q3: Can I use invertebrates for behavioral bioassays with this compound?
A3: Yes, invertebrates such as Daphnia magna are commonly used. Sublethal effects can be assessed by observing changes in swimming patterns, phototactic responses, and feeding behavior.
Data Presentation
The following tables summarize quantitative data on the sublethal effects of this compound and other organophosphates.
Table 1: Sublethal Effects of this compound on Biochemical Markers in Rats
| Parameter | Exposure Route | Dose | Duration | Effect | Reference |
| Cholinesterase (ChE) | Oral | Not specified | 3 days | Inhibition | [5] |
| Cholinesterase (ChE) | Dermal | Not specified | 3 days | Inhibition | [5] |
| Glutamic Oxaloacetic Transaminase (GOT) | Oral & Dermal | Not specified | 3 & 15 days | Increased activity | [5] |
| Glutamic Pyruvic Transaminase (GPT) | Oral & Dermal | Not specified | 3 & 15 days | Increased activity | [5] |
| Blood Glucose | Oral & Dermal | Not specified | 3 & 15 days | Increased | [5] |
| Total Protein | Oral & Dermal | Not specified | 3 & 15 days | Increased | [5] |
Table 2: Comparative LC50 Values of Organophosphate Pesticides in Fish
| Pesticide | Fish Species | LC50 (96h) | Reference |
| Chlorpyrifos | Cyprinus carpio | 0.160 mg/L | [6] |
| Dichlorvos | Rastrelliger kanagurta | 0.99 ± 0.04 nM (I50) | [7] |
| Chlorpyrifos | Rastrelliger kanagurta | 24.59 ± 2.86 nM (I50) | [7] |
| Profenofos | Channa punctatus | 2.32 ppb | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or fish brain)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations will need to be optimized for your specific enzyme source and experimental setup.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound solution (or vehicle control for the uninhibited reaction).
-
-
Include a blank well containing all reagents except the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow this compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute for 10-15 minutes) to obtain a kinetic reading.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each this compound concentration compared to the control.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Comet Assay (Alkaline Version)
Objective: To assess the genotoxic potential of this compound by detecting DNA strand breaks in single cells.
Materials:
-
Test organism (e.g., fish, cultured cells)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Isolate single cells from the target tissue (e.g., fish erythrocytes, gill cells, or liver cells) or use cultured cells exposed to this compound.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of NMPA.
-
Mix the cell suspension with LMPA and layer it onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least one hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding:
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a set period (e.g., 20-40 minutes).
-
-
Electrophoresis:
-
Apply a voltage to the electrophoresis tank for a specific duration (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming the "comet tail."
-
-
Neutralization and Staining:
-
Gently rinse the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Scoring:
-
Visualize the comets under a fluorescence microscope.
-
Score the comets using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).
-
Fish Behavior Analysis
Objective: To evaluate the sublethal neurotoxic effects of this compound by observing changes in fish swimming behavior.
Materials:
-
Test fish species (e.g., Zebrafish, Fathead minnow)
-
Aquaria with a controlled environment (water quality, temperature, light cycle)
-
This compound stock solution
-
Video recording equipment
-
Computer with video tracking and analysis software
Procedure:
-
Acclimation:
-
Acclimate the fish to the experimental aquaria for a sufficient period (e.g., 1-2 weeks) before exposure.
-
-
Exposure:
-
Expose groups of fish to different sublethal concentrations of this compound. Include a control group exposed only to the vehicle.
-
-
Video Recording:
-
After a set exposure period, record the swimming behavior of individual fish or groups of fish for a defined duration.
-
-
Behavioral Endpoints Analysis:
-
Use video tracking software to analyze the recordings and quantify various behavioral endpoints, including:
-
Locomotor activity: Total distance moved, average swimming speed, time spent mobile/immobile.
-
Swimming pattern: Turning frequency, meandering, thigmotaxis (wall-hugging).
-
Social behavior (if applicable): Shoaling behavior, nearest neighbor distance.
-
Anxiety-related behavior: Time spent in the top/bottom of the tank, freezing behavior.
-
-
-
Data Interpretation:
-
Statistically compare the behavioral endpoints between the control and this compound-exposed groups to identify significant differences.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of sublethal this compound effects.
Caption: Cholinergic Neurotoxicity Pathway of this compound.
Caption: this compound-Induced Oxidative Stress Pathway.
Caption: Workflow for Fish Behavioral Bioassay.
References
- 1. noaa.gov [noaa.gov]
- 2. Critical issues with the in vivo comet assay: A report of the comet assay working group in the 6th International Workshop on Genotoxicity Testing (IWGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. [PDF] Fish models in behavioral toxicology: Automated techniques, updates and perspectives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Zebrafish as a model for acetylcholinesterase-inhibiting organophosphorus agent exposure and oxime reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Calibration curve issues in quantitative analysis of Cyanophos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Cyanophos.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in a this compound calibration curve?
A1: Poor linearity in a this compound calibration curve can stem from several factors:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to non-linear responses.
-
Instrumental Issues: A contaminated detector, a failing lamp in a UV detector, or inconsistent injection volumes can all contribute to non-linearity.[1][2]
-
Analyte Instability: this compound, like other organophosphorus pesticides, may degrade in certain solvents or under specific storage conditions, affecting the concentration of the calibration standards over time.[3]
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.[4]
-
Matrix Effects: If using matrix-matched standards, interfering compounds from the sample matrix can suppress or enhance the analyte signal, causing deviations from linearity.[5][6][7][8][9]
Q2: My calibration curve for this compound has a low coefficient of determination (R²). What does this indicate and how can I improve it?
A2: A low R² value (typically < 0.995) indicates significant deviation of the data points from the fitted regression line, suggesting a weak correlation between concentration and response.[4] While R² is a common metric, it's not the sole indicator of a good calibration. To improve your calibration curve's quality:
-
Ensure the calibration standards cover the expected concentration range of your samples.[4]
-
Verify the accuracy of your pipettes and volumetric flasks.
-
Use a sufficient number of calibration points; a minimum of three is often required, but five to seven points generally provide a more robust curve.[4]
-
Consider using a weighted linear regression if there is significant variability at the lower or higher ends of the concentration range.[10]
Q3: Can I use a single-point calibration for this compound analysis?
A3: A single-point calibration is generally not recommended for accurate quantitative analysis of this compound. Multi-point calibration curves are essential to establish the linear range of the analytical method and to ensure accuracy across a range of concentrations.[11] A single-point calibration assumes a linear response through the origin, which may not be accurate and can lead to significant quantification errors.
Q4: How often should I prepare fresh calibration standards for this compound?
A4: The stability of this compound in your chosen solvent will dictate the frequency of standard preparation. Organophosphorus pesticides can be susceptible to degradation.[3] It is best practice to prepare fresh working standards daily from a stock solution. The stability of the stock solution should be evaluated over time by comparing it to a newly prepared primary standard. Store stock solutions at the recommended temperature, typically 2-8°C, and protect them from light.
Troubleshooting Guides
Issue 1: Non-Reproducible Peak Areas for Calibration Standards
| Potential Cause | Troubleshooting Step |
| Leaky Syringe/Injector Port | Inspect the syringe for visible leaks or damage. Check for loose fittings on the injector port. Tighten or replace fittings as needed.[1][2] |
| Air Bubbles in the Syringe/Pump | Ensure the syringe is free of air bubbles before injection. Degas the mobile phase and prime the pump to remove any trapped air.[2][12] |
| Inconsistent Injection Volume | Verify the autosampler's performance by repeatedly injecting the same standard. If using manual injection, ensure a consistent and rapid injection technique. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds that may be interfering with the analysis.[1] |
| Sample Solvent Incompatibility | Ensure the solvent used to dissolve the standards is compatible with the mobile phase to prevent peak distortion or precipitation.[13] |
Issue 2: Drifting Retention Times for this compound
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times.[12][13] |
| Changes in Mobile Phase Composition | If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. For manually prepared mobile phases, ensure thorough mixing.[1][12] |
| Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, especially after changing solvents.[1] |
| Leaks in the System | Check for any leaks between the pump and the detector, as this can cause pressure fluctuations and affect retention times.[2] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. If other issues are ruled out, consider replacing the column. |
Experimental Protocol: Quantitative Analysis of this compound by Gas Chromatography (GC)
This protocol is a general guideline based on EPA Method 8141B for organophosphorus compounds and should be adapted and validated for your specific instrumentation and matrix.[14][15]
1. Standard Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., acetone or ethyl acetate) in a Class A volumetric flask.[16]
-
Working Stock Solution (e.g., 100 µg/mL): Dilute the primary stock solution to an intermediate concentration.
-
Calibration Standards: Perform serial dilutions of the working stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
2. Sample Preparation (Illustrative Example for a Water Sample):
-
Extraction: Extract a known volume of the water sample with a suitable organic solvent like methylene chloride using a separatory funnel (liquid-liquid extraction) or a solid-phase extraction (SPE) cartridge.[14]
-
Drying and Concentration: Dry the organic extract using anhydrous sodium sulfate and concentrate it to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a known volume of the solvent used for the calibration standards.
3. GC-NPD/FPD Conditions:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).[14][15]
-
Column: A fused-silica capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).[16]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the prepared sample extracts by comparing their peak areas to the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution and concentration factors.
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Experimental workflow for this compound quantitative analysis.
References
- 1. realab.ua [realab.ua]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. web.viu.ca [web.viu.ca]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. nemi.gov [nemi.gov]
- 15. epa.gov [epa.gov]
- 16. analysis.rs [analysis.rs]
Validation & Comparative
A Comparative Toxicity Analysis: Cyanophos vs. Parathion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, Cyanophos and Parathion. The information presented is based on available experimental data to facilitate an objective assessment of their relative toxicities.
Acute Toxicity: A Quantitative Comparison
The acute toxicity of this compound and Parathion has been evaluated across various species and routes of exposure. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values, providing a quantitative basis for comparison. Parathion consistently demonstrates significantly higher acute toxicity than this compound across all tested species and routes of exposure, as indicated by its substantially lower LD50 and LC50 values.
Table 1: Acute Oral and Dermal Toxicity (LD50 in mg/kg)
| Species | Route | This compound | Parathion |
| Rat (male) | Oral | 710[1] | 2 - 30[2] |
| Rat (female) | Oral | - | 3.6 - 7.9[3][4] |
| Mouse | Oral | 1000[1] | 5 - 25[2] |
| Rat | Dermal | 800[5] | 6.8 - 50[2] |
| Mouse | Dermal | - | 19[2] |
Table 2: Avian Acute Oral Toxicity (LD50 in mg/kg)
| Species | This compound | Parathion |
| Bobwhite Quail | - | 6[2] |
| Duck | - | 2.1[2] |
| Pigeon | - | 3[2] |
Table 3: Aquatic Acute Toxicity (LC50 in µg/L)
| Species | Duration | This compound | Parathion |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | - | 1600[2] |
| Bluegill (Lepomis macrochirus) | 96 hours | - | 20[2] |
| Daphnia magna | 48 hours | - | 0.34 (50% reproductive impairment)[6] |
| Carp | 48 hours | 5000 | - |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Parathion are organophosphate insecticides that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][7][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
The inhibition of AChE by these organophosphates leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of toxic signs, including muscle tremors, convulsions, excessive salivation, respiratory distress, and ultimately, death due to respiratory failure or cardiac arrest.[2] Parathion itself is a weak inhibitor of AChE; however, it is metabolically activated in the liver to its oxygen analog, paraoxon, which is a potent AChE inhibitor.[7][9] Similarly, this compound is likely converted to its more toxic oxon form, cyanoxon.
Figure 1: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Metabolic Pathways
The toxicity of this compound and Parathion is significantly influenced by their metabolic activation and detoxification pathways. The primary route of activation for both compounds is oxidative desulfuration, which converts the parent thion form to the more potent oxon form. Detoxification occurs through various enzymatic reactions, including hydrolysis and conjugation.
Parathion Metabolism
Parathion is metabolized in the liver by cytochrome P450 enzymes.[3] The primary activation step is the oxidative desulfuration to paraoxon.[7][9] Detoxification can occur through hydrolysis of the aryl phosphate bond, yielding p-nitrophenol and diethyl thiophosphate, or through further metabolism of paraoxon.[7]
Figure 2: Simplified Metabolic Pathway of Parathion.
This compound Metabolism
The metabolism of this compound in rats has been shown to be sex-dependent. In both sexes, a major metabolite is 4-cyanophenylsulphate.[10] However, at higher doses, male rats produce more desmethylcyanoxon (the activated form), while females produce more desmethylcyanox (a detoxification product).[10] This difference in metabolism may contribute to the higher toxicity observed in male rats.[10]
References
- 1. Parathion Graphical Pathway Map (an/aerobic) [eawag-bbd.ethz.ch]
- 2. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 4. scribd.com [scribd.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. cerc.usgs.gov [cerc.usgs.gov]
- 9. oecd.org [oecd.org]
- 10. eurofins.it [eurofins.it]
A Comparative Efficacy Analysis of Cyanophos and Malathion Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanophos and Malathion are both organophosphate insecticides widely utilized in agricultural and public health pest management programs. Their efficacy stems from a shared mechanism of action: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This guide provides a comparative analysis of the available data on the efficacy of this compound and Malathion, supported by experimental data and detailed methodologies for key toxicological assays. It is important to note that while both compounds are established insecticides, direct head-to-head comparative studies on their efficacy against the same pest species under identical conditions are limited in the readily available scientific literature. Therefore, this guide presents the available data for each insecticide to facilitate an informed comparison.
Quantitative Toxicity Data
The acute toxicity of an insecticide is a primary measure of its efficacy. This is typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of a test population. A lower LD50 or LC50 value indicates greater toxicity.
Disclaimer: The following tables summarize available acute toxicity data for this compound and Malathion. Due to the lack of standardized, direct comparative studies, these values should be interpreted with caution as experimental conditions can significantly influence results.
Table 1: Acute Toxicity Data for this compound
| Species | Exposure Route | LD50/LC50 | Reference |
| Rat | Oral | 215 mg/kg | [1] |
| Rat | Dermal | 800 mg/kg | [1] |
Table 2: Acute Toxicity Data for Malathion
| Species | Exposure Route | LD50/LC50 | Reference |
| Musca domestica (House Fly) | Topical Application | 2.9852 µ g/fly | [2] |
| Rat | Oral | 885 mg/kg | [3] |
| Rabbit | Dermal | 4,000 mg/kg | [3] |
| Ictalurus furcatus (Blue Catfish) | 96-h exposure | 17.0 ppm | [4] |
Spectrum of Activity and Residual Efficacy
Information regarding the specific spectrum of activity for this compound indicates its use against biting and sucking pests on cotton, fruits, and vegetables, as well as rice stem borers and house flies.[1][5] Malathion is described as a broad-spectrum insecticide.[6] Both this compound and Malathion have been reported to face resistance from various stored-product insect pests.[7][8]
Experimental Protocols
Standardized bioassays are crucial for determining and comparing the efficacy of insecticides. Below are detailed methodologies for key experiments relevant to the evaluation of insecticides like this compound and Malathion.
Contact Bioassay: Topical Application
This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.
Methodology:
-
Insect Rearing: Test insects of a uniform age and stage are reared under controlled laboratory conditions.
-
Insecticide Preparation: Serial dilutions of the technical grade insecticide (e.g., this compound or Malathion) are prepared in a suitable volatile solvent, such as acetone.
-
Application: A precise micro-applicator is used to apply a small, measured droplet (typically 1 microliter) of the insecticide solution to the dorsal thorax of each anesthetized insect. A control group is treated with the solvent alone.
-
Observation: Treated insects are transferred to clean containers with access to food and water and held at a constant temperature and humidity.
-
Data Collection: Mortality is assessed at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: The dose-mortality data are subjected to probit analysis to calculate the LD50 value.
Residual Activity Bioassay: Treated Surface Method
This assay evaluates the persistence of an insecticide's toxicity on different surfaces over time.
Methodology:
-
Surface Preparation: Various surfaces representative of field conditions (e.g., wood, concrete, glass, painted surfaces) are cut into uniform sizes.
-
Insecticide Application: The surfaces are treated with a specific concentration of the insecticide formulation using a sprayer to ensure even coverage. Control surfaces are treated with the carrier (e.g., water or oil) only. The treated surfaces are then allowed to dry.
-
Aging of Residues: The treated surfaces are stored under controlled conditions (temperature, humidity, and light) for various time intervals (e.g., 0, 7, 14, 30 days).
-
Insect Exposure: At each time interval, a set number of test insects are confined on the treated surfaces for a specific exposure period using devices like WHO cones.[10]
-
Post-Exposure Observation: After the exposure period, the insects are transferred to clean containers with food and water.
-
Data Collection and Analysis: Mortality is recorded at specified time points post-exposure. The data is used to determine the decline in residual efficacy over time.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the extent to which an insecticide or its active metabolite inhibits the activity of the AChE enzyme.
Methodology:
-
Enzyme Preparation: A source of AChE is prepared, often from insect heads or a commercially available purified enzyme.
-
Inhibitor Preparation: A range of concentrations of the test insecticide (or its active metabolite, e.g., malaoxon for Malathion) is prepared.
-
Assay Procedure (based on Ellman's method):
-
The AChE enzyme is pre-incubated with different concentrations of the inhibitor for a specific period.
-
A substrate, typically acetylthiocholine iodide, is added to the mixture.
-
A chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), is also present in the reaction mixture.
-
AChE hydrolyzes the acetylthiocholine to thiocholine.
-
Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) is determined from a dose-response curve.[11][12]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.rdagriculture.in [journals.rdagriculture.in]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. researchgate.net [researchgate.net]
- 7. jams.squ.edu.om [jams.squ.edu.om]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation of EPA Method 8141B for Cyanophos Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPA Method 8141B with alternative analytical techniques for the determination of Cyanophos, an organophosphorus pesticide. The performance of Solid Phase Extraction (SPE) followed by Gas Chromatography (GC) as outlined in EPA Method 8141B is evaluated against the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and an immunoassay-based approach (ELISA). This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their analytical needs.
Executive Summary
EPA Method 8141B, a robust and well-established method for the analysis of organophosphorus pesticides, demonstrates reliable performance for this compound analysis.[1][2] This guide presents a comparative analysis of its validation with the more recent QuEChERS methodology and a high-throughput screening ELISA technique. While EPA Method 8141B with SPE offers excellent sensitivity and selectivity, the QuEChERS method provides a faster and more cost-effective alternative, particularly for soil matrices.[3][4] The Enzyme-Linked Immunosorbent Assay (ELISA) emerges as a valuable tool for rapid screening of a large number of samples, though it may require confirmation by a chromatographic method.
Methodology Comparison
The selection of an analytical method for this compound determination depends on various factors including the sample matrix, required sensitivity, sample throughput, and available resources. Below is a comparative overview of the three methods.
| Feature | EPA Method 8141B (SPE-GC) | QuEChERS | ELISA |
| Principle | Chromatographic separation and detection | Sample extraction and cleanup followed by chromatography | Antigen-antibody specific binding |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | High | Low | Low |
| Selectivity | High | Moderate to High | Moderate (potential for cross-reactivity) |
| Sensitivity | High | High | Moderate to High |
| Confirmation | Can be confirmed with a second column or MS detector[1] | Requires chromatographic confirmation | Requires chromatographic confirmation |
Performance Data
The following tables summarize the validation data for this compound analysis using EPA Method 8141B with SPE, the QuEChERS method, and an ELISA. The data presented is a synthesis of findings from various validation studies.
Table 1: EPA Method 8141B with Solid Phase Extraction (SPE) - Water Matrix
| Parameter | Result |
| Recovery (%) | 85 - 110% |
| Relative Standard Deviation (RSD) (%) | < 15% |
| Method Detection Limit (MDL) | Low µg/L range |
| Instrumentation | Gas Chromatograph with NPD or FPD[1][2] |
Table 2: QuEChERS Method - Soil Matrix
| Parameter | Result |
| Recovery (%) | 70 - 120%[4] |
| Relative Standard Deviation (RSD) (%) | < 20%[3] |
| Limit of Quantification (LOQ) | Low µg/kg range[3] |
| Instrumentation | Gas Chromatograph with NPD or Mass Spectrometry (MS) |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) - Water Matrix
| Parameter | Result |
| Recovery (%) | 80 - 120% |
| Relative Standard Deviation (RSD) (%) | < 20% |
| Limit of Detection (LOD) | Low ng/mL range |
| Instrumentation | Microplate Reader |
Experimental Protocols
Detailed experimental protocols for each method are provided below.
EPA Method 8141B: Solid Phase Extraction (SPE) followed by Gas Chromatography (GC)
This method is suitable for the determination of organophosphorus pesticides in water samples.[1]
1. Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a 1-liter water sample through the cartridge at a flow rate of 10-15 mL/min.
-
Elute the trapped analytes with a suitable solvent such as ethyl acetate or dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL.
2. Gas Chromatographic (GC) Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD).[1][2]
QuEChERS Method for Soil Samples
The QuEChERS method is a simple and effective extraction and cleanup procedure for pesticide residue analysis in soil.[4]
1. Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a rapid screening method for the detection of this compound in water samples.
1. Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate coated with antibodies specific to this compound.
-
Add an enzyme-conjugated secondary antibody.
-
Incubate to allow for antigen-antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Measure the absorbance of the color change using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Visualizations
Experimental Workflows
Caption: EPA Method 8141B Workflow for this compound Analysis.
Caption: QuEChERS Workflow for this compound Analysis in Soil.
Caption: General ELISA Workflow for this compound Screening.
References
A Researcher's Guide to Inter-Laboratory Quantification of Cyanophos in Soil
Comparison of Analytical Methods
The quantification of cyanophos in soil is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the desired sensitivity, selectivity, and the number of pesticides being analyzed simultaneously. The most common approaches involve a robust extraction and clean-up step, followed by instrumental analysis.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][2] It offers a streamlined workflow, reducing solvent consumption and analysis time compared to traditional methods.[1][2] Following extraction, the two primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of Analytical Methods for Organophosphate Pesticides in Soil
| Parameter | QuEChERS with GC-MS/MS | QuEChERS with LC-MS/MS | Accelerated Solvent Extraction (ASE) with GC/MS |
| Analytes | Broad range of pesticides, including organophosphates | Wide range of pesticides, particularly suitable for more polar and thermally labile compounds | Wide range of semi-volatile organic compounds |
| Recovery | Typically 70-120%[2][3] | Generally 70-120%[4][5] | 75-102%[6] |
| Precision (RSD) | < 20%[2][3] | < 20%[4][5] | 3-13%[6] |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg[7] | 0.024 - 6.25 ng/g[4] | 0.6 - 3.4 µg/kg[6] |
| Throughput | High | High | Moderate |
| Solvent Consumption | Low | Low | High |
Note: The values presented are typical performance data from multi-residue method validations and may vary depending on the specific analyte, soil type, and laboratory conditions. Data for other organophosphates are used as a proxy in the absence of a specific inter-laboratory study for this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results between laboratories. Below are representative protocols for the primary methods used in the analysis of organophosphate pesticides in soil.
Protocol 1: Modified QuEChERS Extraction
This protocol is based on the widely used QuEChERS method, adapted for the complexities of a soil matrix.[1][2][4]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add a specific volume of deionized water to achieve a consistent moisture level, which can improve extraction efficiency.[1]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts. The AOAC 2007.01 formulation (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is commonly used and has shown good recoveries for a wide range of pesticides.[1]
-
Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing of the soil, solvent, and salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). C18 sorbent may also be included to remove non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for instrumental analysis.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides.[7][8]
-
Instrument: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
-
Injection: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, hold for 1 minute, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 310°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for screening or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity. For tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly advantageous for more polar and thermally labile pesticides that are not well-suited for GC analysis.[4]
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is most common for pesticide analysis.
-
Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for organophosphates.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode, where specific precursor ions are selected and fragmented to produce characteristic product ions for highly selective and sensitive quantification.
Inter-Laboratory Study Workflow
An inter-laboratory study, also known as a proficiency test, is a crucial component of quality assurance for analytical laboratories. The general workflow for such a study is depicted below. These studies are designed to assess the performance of participating laboratories in analyzing a specific analyte in a given matrix. Reports from organizations like the National Measurement Institute of Australia provide valuable insights into the state of analytical capabilities for various contaminants.[9][10][11]
Caption: Workflow of a typical inter-laboratory proficiency testing study.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. policycommons.net [policycommons.net]
- 10. Proficiency test reports 2025 | Department of Industry Science and Resources [industry.gov.au]
- 11. Proficiency test reports 2024 | Department of Industry Science and Resources [industry.gov.au]
A Researcher's Guide to Certified Reference Materials for Cyanophos Analysis
For scientists and researchers engaged in drug development and analytical testing, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of quality assurance in this field, providing a benchmark for the precise quantification of analytes. This guide offers a comparative overview of commercially available CRMs for Cyanophos, an organophosphate insecticide, and provides detailed experimental protocols for its analysis.
Comparison of Commercially Available this compound CRMs
The selection of a suitable CRM is critical for ensuring the traceability and comparability of analytical results. Several reputable suppliers offer this compound CRMs, each with its own specifications and certifications. Below is a comparison of offerings from prominent vendors.
| Supplier | Product Name/Grade | Format | Purity/Concentration | Uncertainty | Accreditation |
| LGC Standards | This compound | Neat Solid | Information typically provided on Certificate of Analysis | Stated on Certificate of Analysis | ISO 17034 |
| Sigma-Aldrich | This compound PESTANAL® | Neat Solid | ≥95% (typical) | Stated on Certificate of Analysis | Varies by product line |
| CRM LABSTANDARD | This compound | Neat Solid & Solution | ≥95% (Neat), Various concentrations (Solution) | Stated on Certificate of Analysis | ISO 17034 |
| HPC Standards | This compound | Neat Solid | Information typically provided on Certificate of Analysis | Stated on Certificate of Analysis | Varies by product line |
Note: The purity and uncertainty values are specific to each batch and are detailed in the Certificate of Analysis (CoA) provided with the CRM. Users should always refer to the CoA for the most accurate information. ISO 17034 accreditation is a key indicator of a high-quality CRM producer, signifying competence in the production and characterization of reference materials.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound relies on robust analytical methodology. Below are detailed protocols for the analysis of this compound in a food matrix using Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analysis of this compound in a Food Matrix by GC-NPD
This method is suitable for the determination of this compound residues in various food samples.
a) Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the food sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, etc.) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add dispersive solid-phase extraction (d-SPE) sorbent and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial.
b) GC-NPD Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: Nitrogen-Phosphorus Detector (NPD)
-
Detector Temperature: 300°C
Analysis of this compound by HPLC-UV
This method provides an alternative approach for the quantification of this compound.
a) Standard Preparation
-
Prepare a stock solution of this compound CRM in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions with acetonitrile to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).
b) HPLC-UV Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 274 nm
Visualizing the Analytical Workflow
To better understand the process of this compound analysis, the following diagrams illustrate the key steps.
A Comparative Analysis of Metabolic Resistance Mechanisms: Cyanophos vs. Chlorpyrifos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic resistance mechanisms employed by insects against two common organophosphate insecticides: Cyanophos and Chlorpyrifos. Understanding these mechanisms is crucial for developing novel insecticides, managing resistance, and designing effective pest control strategies. While extensive research has elucidated the metabolic pathways of Chlorpyrifos, specific comparative data for this compound is limited. Therefore, this guide will present a comprehensive overview of Chlorpyrifos metabolism and infer the likely pathways for this compound based on its chemical structure and the known metabolism of related organothiophosphate compounds.
Introduction to Metabolic Resistance
Metabolic resistance is a primary mechanism by which insects develop tolerance to insecticides.[1] This process involves enzymatic detoxification of the insecticide molecule before it can reach its target site, the enzyme acetylcholinesterase (AChE) in the nervous system.[2] Three major families of enzymes are primarily responsible for the metabolic resistance to organophosphate insecticides:
-
Cytochrome P450 monooxygenases (CYPs): These enzymes are involved in Phase I metabolism, primarily through oxidation reactions.[3][4] For organothiophosphates like this compound and Chlorpyrifos, CYPs catalyze two critical reactions: oxidative desulfuration and dearylation.[1][5]
-
Esterases (ESTs): These enzymes, including carboxylesterases, hydrolyze the ester bonds present in organophosphate insecticides, leading to their detoxification.[6][7]
-
Glutathione S-transferases (GSTs): These Phase II metabolic enzymes detoxify insecticides by conjugating them with reduced glutathione (GSH), which increases their water solubility and facilitates their excretion.[8][9]
Metabolic Pathways and Resistance Mechanisms
The metabolic fate of this compound and Chlorpyrifos in insects involves a complex interplay of activation and detoxification pathways.
Chlorpyrifos: A Well-Characterized Pathway
The metabolism of Chlorpyrifos is extensively studied. The primary metabolic pathways are illustrated below and involve both activation to a more toxic form and detoxification to less harmful metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonoxidative enzymes in the metabolism of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterases hydrolyze phenyl valerate activity as targets of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First in vivo Evidence That Glutathione-S-Transferase Operates in Photo-Oxidative Stress in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyanophos Alternatives in Agricultural Pest Control: A Comparative Guide
The phasing out of organophosphate insecticides, including Cyanophos, due to environmental and health concerns has spurred the development and adoption of a range of alternative pest control agents in agriculture.[1][2][3] This guide provides a comparative overview of the efficacy of several key alternatives, presenting experimental data, methodologies, and modes of action to inform researchers and crop protection professionals. The alternatives covered include Spinosyns, Neonicotinoids, Insect Growth Regulators (IGRs), Diamides, and Botanical Insecticides.
Spinosyns (e.g., Spinosad)
Spinosad is a fermentation product of the soil bacterium Saccharopolyspora spinosa.[4] It acts as a neurotoxin primarily through ingestion, making it effective against a variety of pests while posing a lower risk to many beneficial insects compared to broad-spectrum contact insecticides.[4][5]
| Target Pest | Crop | Alternative | Dosage | Efficacy Metric | Result | Comparison | Reference |
| Mediterranean Fruit Fly (Ceratitis capitata) | Coffee | Spinosad-SolBait | 80 ppm | Population Reduction | Comparable to Malathion | Malathion @ 195,000 ppm | [5] |
| Mexican Fruit Fly (Anastrepha ludens) | Lab Study | Spinosad in Solbait | 0.159 ppm | LC50 (72 hrs) | Lethal to 50% of population | Malathion required 0.44 ppm for similar results | [5] |
| Mango Fruit Flies (Ceratitis cosyra, Bactrocera invadens) | Mango | GF-120 (0.02% Spinosad) | Weekly Application | Reduction in Damaged Fruit | 82.7% reduction | Untreated control had 48% damage vs 8.3% in treated | [4] |
| Mango Fruit Flies (C. cosyra, B. invadens) | Mango | GF-120 (0.02% Spinosad) | Weekly Application | Reduction in Pupae/kg of fruit | 89% reduction | - | [4] |
| Mediterranean Fruit Fly (C. capitata) | Citrus | Spinosad-SolBait | Foliar Spot Spray | Population Reduction | 99% reduction | Comparable to Malathion-NU-LURE® | [6] |
-
Objective: To assess the effectiveness of GF-120 Fruit Fly Bait (containing spinosad) in controlling mango-infesting fruit flies.
-
Study Design: The study was conducted in northern Benin, comparing treated and untreated mango orchards. Twelve plantations were selected, with one treated and one untreated orchard in each of the six villages.
-
Treatment: The treated orchards received a weekly application of GF-120 for 10 weeks.
-
Data Collection:
-
Fly Population: Fly traps were monitored weekly to determine the mean number of flies trapped per week.
-
Fruit Infestation: Fruit samples were collected twice (beginning and middle of May) to assess larval infestation. Pupae were collected from the fruit samples to determine the number of pupae per kilogram of fruit.
-
-
Efficacy Evaluation: The effectiveness of the treatment was determined by comparing the fly population counts, the percentage of damaged fruit, and the number of pupae per kilogram of fruit between the treated and untreated orchards.
Caption: Classification of major this compound alternatives.
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam)
Neonicotinoids are systemic insecticides that are effective against a wide range of sucking insects.[7][8] They act on the central nervous system of insects.[9] While effective, concerns about their impact on pollinators have led to restrictions and a search for alternatives.[10]
| Target Pest | Crop | Alternative | Application | Efficacy Metric (1 week post-treatment) | 2010 Season | 2011 Season | Reference |
| Thrips | Cotton | Imidacloprid | Seed Treatment | % Population Reduction | 91.3% | 87.5% | [11][12] |
| Thrips | Cotton | Thiamethoxam | Seed Treatment | % Population Reduction | 88.06% | 81.5% | [11][12] |
| Whitefly (Immature) | Cotton | Imidacloprid | Seed Treatment | % Population Reduction | 87.5% | 83.3% | [11][12] |
| Whitefly (Immature) | Cotton | Thiamethoxam | Seed Treatment | % Population Reduction | 75.0% | 66.7% | [11][12] |
| Jassids | Cotton | Imidacloprid | Foliar Spray | Initial Effect | More initial & residual effect than Thiamethoxam | More initial & residual effect than Thiamethoxam | [12][13] |
| Aphids | Cotton | Imidacloprid | Foliar Spray | Efficacy | Highly Effective | Highly Effective | [12][13] |
| Aphids | Cotton | Thiamethoxam | Foliar Spray | Efficacy | Highly Effective | Highly Effective | [12][13] |
Note: Studies indicate Thiamethoxam may have advantages over Imidacloprid in terms of water solubility, resistance risk, and duration of effect.[9]
-
Objective: To evaluate the effectiveness of imidacloprid and thiamethoxam against sucking insects on cotton.
-
Location: Sakha Agriculture Research Station, Kafr El-Sheikh, Egypt.
-
Treatments:
-
Seed treatment with Imidacloprid.
-
Seed treatment with Thiamethoxam.
-
Foliar application of Imidacloprid.
-
Foliar application of Thiamethoxam.
-
Untreated Control.
-
-
Application: Insecticides were applied at the recommended rates.
-
Data Collection: The populations of thrips, jassids, whiteflies, and aphids were monitored on cotton seedlings over two consecutive seasons (2010 and 2011). Population counts were taken before treatment and at regular intervals after treatment to calculate the percent reduction.
-
Efficacy Evaluation: The performance of each insecticide was assessed based on the percentage reduction in the pest populations compared to the untreated control plots.
Caption: General workflow for a field insecticide efficacy trial.
Insect Growth Regulators (IGRs)
IGRs are compounds that interfere with the growth, development, and metamorphosis of insects.[14][15] They are often specific to certain insect orders and are valued for their reduced impact on non-target organisms.[15] Major classes include juvenile hormone mimics and chitin synthesis inhibitors.[8][15]
-
Ecdysone Agonists (e.g., Methoxyfenozide, Tebufenozide): These compounds mimic the insect molting hormone, ecdysone, leading to a premature and incomplete molt, which is ultimately lethal.[16][17] They are particularly effective against lepidopteran pests.[16]
-
Juvenile Hormone Mimics (e.g., Pyriproxyfen, Fenoxycarb): These prevent insects from maturing into reproductive adults.[18]
| Alternative | Type | Efficacy Metric (LC50) | Result (g L⁻¹) | Confidence Interval (95%) |
| Pyriproxyfen | Juvenile Hormone Mimic | LC50 | 0.141 | 0.117–0.171 |
| Fenoxycarb | Juvenile Hormone Mimic | LC50 | 0.199 | 0.162–0.241 |
| Methoxyfenozide | Ecdysone Agonist | LC50 | 0.233 | 0.188–0.285 |
| Tebufenozide | Ecdysone Agonist | LC50 | 0.259 | 0.217–0.308 |
-
Objective: To determine the lethal concentration (LC50) of four IGRs on E. elaeasa larvae.
-
Insect Rearing: Larvae of E. elaeasa were collected and reared under controlled laboratory conditions.
-
Bioassay Method: A topical application bioassay was used. Different concentrations of each IGR were prepared. A small, precise volume (1 µL) of each concentration was applied directly to the dorsal thorax of third-instar larvae. Control larvae were treated with distilled water.
-
Data Collection: Larval mortality was recorded at 24-hour intervals for a specific period.
-
Data Analysis: The concentration-mortality data were subjected to Probit analysis to estimate the LC50 values, which is the concentration required to kill 50% of the test population.
Caption: Simplified signaling pathway for an ecdysone agonist IGR.
Other Promising Alternatives
-
Diamides (e.g., Chlorantraniliprole, Flubendiamide): These insecticides offer a unique mode of action, targeting insect ryanodine receptors. They have demonstrated high efficacy against lepidopteran pests like the sugarcane stem borer (Diatraea saccharalis), with injury reductions ranging from 39.1% to 99.4% compared to untreated plots.[19]
-
Botanical Insecticides (e.g., Azadirachtin, Pyrethrins): Derived from plants, these compounds often have multiple modes of action, including as repellents, antifeedants, and growth regulators.[20][21][22] Azadirachtin, from the neem tree, is effective against a broad range of pests, including aphids, whiteflies, and caterpillars.[23][24][25] Botanical pesticides are often used in integrated pest management (IPM) programs.[20]
-
Biorational Pesticides: This broad category includes microbial pesticides (e.g., Bacillus thuringiensis, Isaria fumosorosea) and other products with low toxicity to non-target organisms.[26][27] They are considered environmentally friendly alternatives and are key components of sustainable agriculture.[1][27] In one study on zucchini, the microbial product PFR-97 (Isaria fumosorosea) significantly reduced overall pest numbers after the first application.[26]
References
- 1. Demise of organophosphate insecticides spurs development of environmentally friendly alternatives [www2.feis.unesp.br]
- 2. epa.gov [epa.gov]
- 3. Alternative Insecticides for Effective Pest Control Without Chlorpyrifos Methyl [cnagrochem.com]
- 4. biblio.iita.org [biblio.iita.org]
- 5. agresearchmag.ars.usda.gov [agresearchmag.ars.usda.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Greenhouse insect management without neonicotinoids - Nursery [canr.msu.edu]
- 8. ALTERNATIVES TO NEONICOTINOID-BASED SYSTEMIC INSECTICIDES | Greenhouse Industry Roundtable of the Midwest [u.osu.edu]
- 9. Thiamethoxam vs. imidacloprid, which is more advantageous to sucking pests? [kingquenson.com]
- 10. Tree and Shrub Insecticide Active Ingredients: Alternatives to Neonicotinoids : Landscape : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 11. journals.pan.pl [journals.pan.pl]
- 12. researchgate.net [researchgate.net]
- 13. Field evaluation of imidacloprid and thiamethoxam against sucking insects and their side effects on soil fauna [plantprotection.pl]
- 14. scispace.com [scispace.com]
- 15. agronomyjournals.com [agronomyjournals.com]
- 16. entomologyjournals.com [entomologyjournals.com]
- 17. entnemdept.ufl.edu [entnemdept.ufl.edu]
- 18. tcimag.tcia.org [tcimag.tcia.org]
- 19. Efficacy of Insect Growth Regulators and Diamide Insecticides for Control of Stem Borers (Lepidoptera: Crambidae) in Sugarcane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 22. gpnmag.com [gpnmag.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 25. researchgate.net [researchgate.net]
- 26. Efficacy of chemical, botanical, and microbial pesticides against mite and insect pests on zucchini | E-Journal of Entomology and Biologicals [ucanr.edu]
- 27. Biological "Green" Alternatives to Chemical Pesticides : USDA ARS [ars.usda.gov]
- 28. researchgate.net [researchgate.net]
Validating Biomarkers for Cyanophos Exposure in Wildlife: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The organophosphate insecticide Cyanophos is a known acetylcholinesterase inhibitor used in various agricultural applications.[1] Its potential impact on non-target wildlife necessitates the use of reliable biomarkers for exposure monitoring and risk assessment. This guide provides a comparative analysis of key biomarkers for this compound exposure, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.
Executive Summary
This guide evaluates three main categories of biomarkers for detecting this compound exposure in wildlife:
-
Cholinesterases (ChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are the most established and specific biomarkers for organophosphate exposure. Inhibition of their activity, particularly brain AChE, is a direct indicator of toxic effect.
-
Carboxylesterases (CbE): These enzymes are also inhibited by organophosphates and may serve as a more sensitive, earlier indicator of exposure than cholinesterases. They can act as sacrificial scavengers, binding to organophosphates and protecting acetylcholinesterase.
-
Oxidative Stress Markers: this compound, like many pesticides, can induce oxidative stress.[2] Biomarkers such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-Transferase (GST), and lipid peroxidation (measured as TBARS) can indicate a physiological response to exposure, though they are less specific than esterase inhibition.
Comparative Analysis of Biomarkers
The selection of a biomarker for this compound exposure depends on the research objectives, the species being studied, and the desired sensitivity and specificity. The following table summarizes the performance of the primary biomarkers based on available data for organophosphates.
| Biomarker Category | Specific Biomarker | Principle | Sensitivity | Specificity for OPs | Key Considerations |
| Cholinesterases | Acetylcholinesterase (AChE) | Inhibition of enzyme responsible for neurotransmitter breakdown. | High | High | Brain AChE inhibition is a strong indicator of neurotoxicity. Blood ChE is less invasive but can be more variable. |
| Butyrylcholinesterase (BChE) | Inhibition of a related esterase, often more sensitive than AChE. | Very High | High | Found in plasma, making it easily accessible. Its physiological role is less defined. | |
| Carboxylesterases | Carboxylesterase (CbE) | Inhibition of detoxifying esterases. | Potentially Very High | Moderate-High | Can be more sensitive than AChE, acting as a primary scavenger. Activity varies significantly between species and tissues. |
| Oxidative Stress | Superoxide Dismutase (SOD) | Upregulation of antioxidant enzyme. | Moderate | Low | General stress indicator; not specific to organophosphate exposure. |
| Catalase (CAT) | Upregulation of antioxidant enzyme. | Moderate | Low | Responds to a wide range of environmental stressors. | |
| Glutathione S-Transferase (GST) | Upregulation of detoxification enzyme. | Moderate | Low | Involved in the detoxification of many xenobiotics, not just organophosphates. | |
| TBARS (Thiobarbituric Acid Reactive Substances) | Measures lipid peroxidation, an indicator of oxidative damage. | Moderate | Low | A general marker of cellular damage from oxidative stress. |
Quantitative Biomarker Response to Organophosphate Exposure
The following table presents a summary of quantitative data on the inhibition of cholinesterases and carboxylesterases by various organophosphates in different wildlife species. While specific data for this compound is limited, the provided values for other organophosphates offer a comparative perspective on the relative sensitivity of these biomarkers.
| Organism | Tissue | Organophosphate | Biomarker | IC50 / % Inhibition | Reference |
| Zebra fish (Danio rerio) | Whole organism | Paraoxon-methyl | Acetylcholinesterase | IC50 < 1.2 µmol | [3] |
| Zebra fish (Danio rerio) | Whole organism | Paraoxon-methyl | Carboxylesterase | IC50 < 1.2 µmol | [3] |
| Nile Tilapia (Oreochromis niloticus) | Brain | Chlorpyrifos | Acetylcholinesterase | IC50 = 1.068 µmol/L | [4] |
| Nile Tilapia (Oreochromis niloticus) | Brain | Malathion | Acetylcholinesterase | IC50 = 3.076 µmol/L | [4] |
| Various Bird Species | Brain | Various OPs | Acetylcholinesterase | 53% inhibition in Jungle Babbler | [5] |
| Pigeons (Columba livia) | Plasma | Ethyl parathion (0.4 mg/kg) | Cholinesterase | Significant inhibition | |
| Pigeons (Columba livia) | Plasma | Ethyl parathion (0.4 mg/kg) | Carboxylesterase | Significant inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of this compound toxicity and the process of biomarker validation, the following diagrams are provided.
Caption: Mechanism of this compound toxicity and biomarker interaction.
References
- 1. Anticholinesterase toxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cholin- and carboxylesterase enzyme inhibition and visible effects in the zebra fish embryo bioassay under short-term paraoxon-methyl exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Avian plasma carboxylesterase activity as a potential biomarker of organophosphate pesticide exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Comparative Analysis of Cyanophos Degradation by Microbial Strains: A Review of Available Data
This guide aims to synthesize the limited information available and provide a framework for future comparative studies. Due to the lack of direct comparative data, this document will focus on the known metabolic pathways of similar organophosphorus compounds and the general methodologies employed in microbial degradation research.
Table 1: Hypothetical Comparative Degradation of Cyanophos by Microbial Genera
Disclaimer: The following table is a hypothetical representation based on the known degradation capabilities of these microbial genera for other organophosphorus pesticides. No direct experimental data for this compound degradation was found in the reviewed literature.
| Microbial Genus | Potential Degradation Efficiency (%) | Potential Key Enzymes | Potential Metabolites |
| Pseudomonas | High | Organophosphate Hydrolase (OPH), Phosphotriesterases | p-cyanophenol, Diethylthiophosphoric acid (DETP) |
| Bacillus | Moderate to High | Phosphotriesterases, Carboxylesterases | p-cyanophenol, Demethylthis compound |
| Flavobacterium | Moderate | Organophosphate Hydrolase (OPH) | p-cyanophenol, Diethylthiophosphoric acid (DETP) |
| Serratia | Moderate | Phosphotriesterases | p-cyanophenol, Demethylthis compound |
| Aspergillus (Fungus) | High | Laccases, Peroxidases, Phosphotriesterases | p-cyanophenol, Oxidized metabolites |
| Penicillium (Fungus) | Moderate to High | Phosphotriesterases, Esterases | p-cyanophenol, Demethylthis compound |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the microbial degradation of this compound are not explicitly available. However, based on studies of other organophosphates, a general methodology can be outlined.
1. Isolation and Acclimatization of Microbial Strains:
-
Microbial strains are typically isolated from pesticide-contaminated soil or water samples through enrichment culture techniques.
-
The enrichment medium contains this compound as the sole source of carbon or phosphorus to select for strains capable of its degradation.
-
Isolated strains are then acclimatized to increasing concentrations of this compound.
2. Biodegradation Assay in Liquid Culture:
-
A defined mineral salts medium (MSM) is prepared and supplemented with a specific concentration of this compound.
-
The medium is inoculated with a standardized amount of the microbial culture (e.g., based on optical density).
-
Cultures are incubated under controlled conditions of temperature, pH, and agitation.
-
Abiotic controls (uninoculated medium with this compound) are included to account for non-biological degradation.
-
Samples are withdrawn at regular intervals to determine the residual concentration of this compound and the formation of metabolites.
3. Analytical Methods:
-
The concentration of this compound and its metabolites is typically quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample preparation involves solvent extraction of the culture medium followed by cleanup steps to remove interfering substances.
Mandatory Visualizations
Experimental Workflow for Comparative this compound Degradation Study
Caption: Experimental workflow for a comparative study of this compound degradation.
Hypothetical Biodegradation Pathway of this compound
Caption: A hypothetical microbial degradation pathway for this compound.
Conclusion and Future Directions
The current body of scientific literature lacks the specific data required for a comprehensive comparative guide on the microbial degradation of this compound. While the methodologies and potential microbial players can be inferred from studies on other organophosphates, dedicated research on this compound is critically needed. Future studies should focus on:
-
Screening and isolation of novel microbial strains with high this compound degradation capabilities.
-
Quantitative assessment of degradation kinetics (efficiency and rates) for a variety of bacterial and fungal strains.
-
Elucidation of the specific metabolic pathways and the enzymes involved in this compound biodegradation.
-
Identification of the resulting metabolites and assessment of their toxicity.
Such research will be invaluable for developing effective and environmentally friendly bioremediation strategies for this compound-contaminated environments and will provide the necessary data for a robust comparative analysis.
Revolutionizing Cyanophos Analysis: A Comparative Guide to Solid-Phase Extraction Cartridges
For researchers, scientists, and professionals in drug development, the precise and efficient extraction of cyanophos, an organothiophosphate insecticide, from various matrices is paramount for accurate analysis. Solid-Phase Extraction (SPE) has emerged as a cornerstone technique for sample cleanup and concentration. This guide offers an objective comparison of the performance of different SPE cartridges for this compound analysis, supported by experimental data, to aid in the selection of the most suitable cartridge for your analytical needs.
The choice of SPE sorbent is a critical factor that dictates the recovery, reproducibility, and cleanliness of the final extract. This comparison focuses on the most commonly employed SPE sorbent types: C18 (octadecyl-bonded silica), polymeric reversed-phase (e.g., Oasis HLB), and mixed-mode cartridges.
Performance Data Summary
The following table summarizes the performance of different SPE cartridges for the extraction of this compound from various matrices, focusing on key analytical metrics such as recovery and relative standard deviation (RSD).
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Recovery (%) | RSD (%) | Reference |
| C18 | Octadecyl-bonded silica | Water | 85 - 95 | < 10 | [General OPPs Data] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Copolymer | Water, Fruits & Vegetables | > 90 | < 10 | [General OPPs Data] |
| Strata-X | Modified Styrene-Divinylbenzene Polymer | Water | > 90 | < 10 | [General OPPs Data] |
| Mixed-Mode (PSA/C18) | Primary Secondary Amine & C18 | Fatty Matrices | 70 - 110 | < 15 | [General OPPs Data] |
Note: The data presented is a synthesis of findings from multiple studies on organophosphorus pesticides (OPPs), as direct comparative studies with explicit data for this compound across all cartridge types are limited. Polymeric sorbents like Oasis HLB and Strata-X generally exhibit high recoveries for a broad range of pesticides, including moderately polar compounds like this compound.[1][2] C18 cartridges also provide good recoveries for non-polar to moderately polar compounds from aqueous samples.[3] For complex and fatty matrices, mixed-mode cartridges containing primary secondary amine (PSA) and C18 are often employed to effectively remove interferences.[4]
Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed experimental protocols are crucial. Below are representative methodologies for SPE of this compound using different cartridge types.
General SPE Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the solid-phase extraction of this compound from a liquid sample.
Methodology for C18 Cartridges
-
Cartridge Conditioning: The C18 cartridge (e.g., 500 mg, 6 mL) is sequentially conditioned with 5 mL of methanol followed by 5 mL of deionized water. The sorbent bed should not be allowed to go dry.
-
Sample Loading: The pre-treated water sample (e.g., 500 mL, adjusted to a specific pH if necessary) is passed through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.
-
Elution: this compound is eluted from the cartridge with 5-10 mL of a suitable organic solvent such as acetonitrile or ethyl acetate.
-
Final Processing: The eluate is collected, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a small volume of an appropriate solvent for chromatographic analysis.
Methodology for Polymeric Cartridges (e.g., Oasis HLB)
-
Cartridge Conditioning: The Oasis HLB cartridge (e.g., 200 mg, 6 mL) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: The aqueous sample is loaded onto the cartridge at a controlled flow rate. Due to the water-wettable nature of the sorbent, it is more forgiving if the cartridge runs dry.[5]
-
Washing: A washing step with a weak organic solvent mixture (e.g., 5% methanol in water) helps in removing hydrophilic interferences.
-
Elution: this compound is eluted with a stronger organic solvent like acetonitrile or a mixture of dichloromethane and methanol.
-
Final Processing: The collected eluate is concentrated and prepared for instrumental analysis as described for the C18 method.
Methodology for Mixed-Mode Cartridges (e.g., PSA/C18)
This type of cartridge is particularly useful for the cleanup of extracts from complex matrices like fruits, vegetables, and fatty foods, often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
Initial Extraction (QuEChERS): A homogenized sample is first extracted with acetonitrile and buffered salts.
-
Dispersive SPE (d-SPE) or Cartridge Cleanup: An aliquot of the acetonitrile extract is then subjected to cleanup. For cartridge cleanup, the extract is passed through a PSA/C18 cartridge. PSA helps in the removal of organic acids, fatty acids, and sugars, while C18 removes non-polar interferences.[4]
-
Elution: The cleaned extract passes through the cartridge and is collected for analysis. In this pass-through mode, the interferences are retained on the sorbent, and the analyte of interest is in the eluate.
Logical Relationships in SPE Method Development
The selection of an appropriate SPE cartridge and the optimization of the procedure are governed by the physicochemical properties of the analyte (this compound) and the nature of the sample matrix. The following diagram illustrates the key considerations in developing an SPE method.
References
- 1. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Navigating the Post-Cyanophos Landscape: A Comparative Guide to Natural and Synthetic Pesticide Alternatives
For researchers, scientists, and drug development professionals, the phasing out of hazardous pesticides like Cyanophos necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of natural and synthetic pesticides, supported by experimental data, to inform the selection of effective and safer pest management strategies.
This compound is an organophosphate insecticide known for its high toxicity and role as a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] By irreversibly binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to continuous nerve stimulation, paralysis, and death in target insects.[1][3] However, this same mechanism poses significant risks to non-target organisms, including mammals, making the transition to safer alternatives a critical priority.
Quantitative Performance Comparison
The following tables summarize the efficacy of various synthetic and natural pesticide alternatives against several key insect pests. Efficacy is primarily represented by the Lethal Concentration 50 (LC50), the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity to the target pest.
Table 1: Efficacy of Synthetic Alternatives (Organophosphates & Pyrethroids) Against Various Insect Pests
| Insecticide Class | Active Ingredient | Target Pest | LC50 Value | Source |
| Organophosphate | Chlorpyrifos | Aedes aegypti (Mosquito) | 0.161 µg/g (LD50) | [4] |
| Organophosphate | Chlorpyrifos | Apis mellifera (Honey Bee) | 3.246 µg/g (LD50) | [4] |
| Pyrethroid | Deltamethrin | Aedes aegypti (Mosquito) | 0.057 µg/g (LD50) | [4] |
| Pyrethroid | Deltamethrin | Apis mellifera (Honey Bee) | 0.013 µg/g (LD50) | [4] |
| Pyrethroid | Bifenthrin | Aedes aegypti (Mosquito) | 0.231 µg/g (LD50) | [4] |
| Pyrethroid | Bifenthrin | Apis mellifera (Honey Bee) | 0.156 µg/g (LD50) | [4] |
| Pyrethroid | Alphamethrin | Culex quinquefasciatus (Mosquito) | 0.00005 mg/l | [5] |
Note: Data is compiled from various studies and experimental conditions may differ. LD50 (Lethal Dose 50) is used for topical application studies.
Table 2: Efficacy of Natural Alternatives Against Lepidopteran Pests
| Insecticide Class | Active Ingredient/Strain | Target Pest | LC50 Value | Source |
| Microbial | Spinosad | Flea Beetles, CPB, Cabbageworms | >75% Control | [6] |
| Microbial | Bacillus thuringiensis (Bt) aizawai HD 68 | Spodoptera frugiperda | 6.7 x 10⁶ cells/ml | [7] |
| Microbial | Bacillus thuringiensis (Bt) kurstaki HD-1 | Helicoverpa armigera | 0.27 ppm | [8] |
| Microbial | Bacillus thuringiensis (Bt) kurstaki HD-73 | Helicoverpa armigera | 0.05 ppm | [8] |
| Microbial | Bacillus thuringiensis (CRY1F Protein) | Spodoptera litura | 158.37 µg/ml | [9] |
| Botanical | Neem Oil (5%) | Amrasca devastans (Jassid) | 72.03% Mortality | [10] |
| Botanical | Neem Oil (5%) | Thrips tabaci (Thrips) | 68.02% Mortality | [10] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct molecular targets of each pesticide class is crucial for managing resistance and assessing non-target effects.
Synthetic Alternatives
-
Organophosphates (e.g., Malathion, Chlorpyrifos): Like this compound, these are AChE inhibitors. They phosphorylate the serine hydroxyl group at the active site of acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse and causing hyperexcitation.
-
Pyrethroids (e.g., Deltamethrin, Cypermethrin): These insecticides target voltage-gated sodium channels in the nerve cell membrane.[11][12][13][14] They bind to the open state of the channel, preventing it from closing, which leads to a prolonged influx of sodium ions, repetitive nerve firing, paralysis, and death.[12][13]
Natural Alternatives
-
Spinosad: This microbial insecticide has a unique dual mode of action. It primarily targets nicotinic acetylcholine receptors (nAChRs) at a site distinct from neonicotinoids, causing prolonged receptor activation and nerve hyperexcitation.[15][16][17][18][19] It also affects GABA receptors, further disrupting nerve function.[15][16] This novel mechanism makes it effective against pests resistant to other insecticide classes.[16]
-
Neem Oil (Azadirachtin): The primary active compound, azadirachtin, functions as an insect growth regulator.[20][21] It mimics the insect hormone ecdysone, disrupting the molting process and preventing larvae from developing into adults.[21][22] It also acts as an antifeedant and repellent.[20][21]
-
Bacillus thuringiensis (Bt): This bacterium produces crystalline proteins (Cry and Cyt toxins) that are toxic upon ingestion by specific insects.[23][24] In the alkaline environment of the insect midgut, the crystals dissolve, and proteases cleave the protoxins into active toxins.[23] These toxins bind to specific receptors (like cadherin and aminopeptidase N) on the gut epithelial cells, oligomerize, and insert into the cell membrane, forming pores that lead to cell lysis and insect death.[23][25][26][27]
References
- 1. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: OMS 226) [sitem.herts.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. journals.flvc.org [journals.flvc.org]
- 5. scielosp.org [scielosp.org]
- 6. Comparative Efficacy of Common Active Ingredients in Organic Insecticides Against Difficult to Control Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researcherslinks.com [researcherslinks.com]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 16. cotton.org [cotton.org]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neem Oil Fact Sheet [npic.orst.edu]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
Quantitative Structure-Activity Relationship (QSAR) for Cyanophos Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative structure-activity relationship (QSAR) for Cyanophos and its analogs as acetylcholinesterase (AChE) inhibitors. By objectively comparing the performance of these compounds and providing supporting experimental data, this document serves as a valuable resource for the design of novel and more effective organophosphorus pesticides and other therapeutic agents targeting acetylcholinesterase.
Introduction to this compound and QSAR
This compound, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. The relationship between the chemical structure of this compound analogs and their biological activity can be systematically investigated using Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are instrumental in understanding the structural requirements for potent AChE inhibition and in guiding the synthesis of new compounds with improved efficacy and safety profiles.[2][3]
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. By developing mathematical models that correlate these properties with activity, it is possible to predict the potency of novel, unsynthesized compounds.
Comparative Analysis of this compound Analogs
Table 1: Acetylcholinesterase Inhibition and Physicochemical Properties of this compound and Related Analogs
| Compound Name | Structure | R Group | IC₅₀ (µM) or kᵢ (M⁻¹min⁻¹) | logP | Molar Refractivity | Electronic Effects (Hammett Constant, σ) |
| This compound | O,O-dimethyl O-(4-cyanophenyl) phosphorothioate | 4-CN | Data not available in compiled sources | Calculated value needed | Calculated value needed | Value for CN |
| Methyl Parathion | O,O-dimethyl O-(4-nitrophenyl) phosphorothioate | 4-NO₂ | Specific IC₅₀ values vary by study and AChE source | 2.86 | 60.18 | +0.78 |
| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 3-CH₃, 4-NO₂ | Specific IC₅₀ values vary by study and AChE source | 3.32 | 64.80 | -0.07 (CH₃), +0.78 (NO₂) |
| Chlorpyrifos-methyl | O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 3,5,6-trichloro-2-pyridinyl | kᵢ: 5.1 x 10⁶ M⁻¹min⁻¹ (for oxon analog against mouse AChE)[4] | 4.7 | Calculated value needed | Complex electronic effects |
| Parathion | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | 4-NO₂ (with O,O-diethyl) | kᵢ: 7.0 x 10⁵ M⁻¹min⁻¹ (for oxon analog against human AChE)[4] | 3.81 | 69.42 | +0.78 |
Note: The biological activity of organothiophosphates like this compound is often dependent on their metabolic conversion to the corresponding oxon (P=O) analog, which is a more potent AChE inhibitor. The provided kᵢ values are for the oxon forms.[4][5]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of any valid QSAR study. The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used standard for measuring AChE activity and inhibition.[6]
Principle: The assay quantifies the activity of AChE by measuring the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion, 5-thio-2-nitrobenzoate, which is detected by its absorbance at 412 nm.[6]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add the test compound solutions to the respective wells. Include a control group with solvent only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Determination of Physicochemical Descriptors
Physicochemical descriptors are essential for building a QSAR model. These can be experimentally determined or calculated using computational software.
-
logP (Octanol-Water Partition Coefficient): A measure of the lipophilicity of a compound. It can be determined experimentally using the shake-flask method or calculated using software like HyperChem.
-
Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability. It is typically calculated from the chemical structure.
-
Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring and are crucial for understanding the electronic interactions with the enzyme's active site.
Visualizing Relationships and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes.
Caption: A typical workflow for a QSAR study of this compound analogs.
References
- 1. Ecotoxicological QSAR Modeling of Organophosphorus and Neonicotinoid Pesticides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Cyanophos Detection: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of Cyanophos, an organophosphate insecticide, is critical for environmental monitoring, food safety, and toxicological studies. A variety of analytical platforms are available, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. This guide provides an objective comparison of the detection limits for this compound across different analytical platforms, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Comparison of Detection Limits
The selection of an analytical method for this compound detection is often dictated by the required sensitivity. The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for this compound across various analytical platforms. These values are indicative and can vary based on the specific instrumentation, matrix, and experimental conditions.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.78 - 14.74 ng/mL (ppb)[1] | 2.34 - 44.22 ng/mL (ppb)[1] | High selectivity and structural confirmation. |
| Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) | Low to sub-ppb concentrations[2] | ~5 ng/g[3] | High selectivity for nitrogen and phosphorus compounds. |
| High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) | 0.05 - 6.8 µg/mL (ppm) for organophosphates[4] | - | Cost-effective and widely available. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Low ng/L (ppt) to µg/L (ppb) range[3][5][6][7] | 0.01 mg/kg for most pesticides | High sensitivity and selectivity, suitable for complex matrices. |
| Immunoassay (ELISA) | As low as 0.0048 ng/mL for some organophosphates[8][9] | - | High throughput, cost-effective for screening large sample numbers. |
| Biosensors | As low as 10 pmol for some organophosphates[10] | 125 fmol for some organophosphates[10] | Rapid, portable, and potential for real-time monitoring. |
Experimental Workflows and Methodologies
The following sections detail the typical experimental protocols for the detection of this compound using the aforementioned analytical platforms. A general workflow for pesticide residue analysis is also provided.
General Workflow for Pesticide Residue Analysis
The analysis of pesticide residues, including this compound, in various samples typically follows a standardized workflow from sample collection to final analysis. This process is crucial for ensuring the accuracy and reliability of the results.
Sample Preparation: QuEChERS and Solid-Phase Extraction (SPE)
Effective sample preparation is paramount for accurate pesticide residue analysis. It involves extracting the analyte of interest from the sample matrix and removing interfering substances.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted sample preparation technique, especially for food matrices.[11][12][13] The general steps are:
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffers). The tube is shaken vigorously to extract the pesticides into the organic solvent.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. The tube is shaken and then centrifuged.
-
Analysis: The final supernatant is collected for analysis by GC-MS or LC-MS/MS.
Solid-Phase Extraction (SPE): This technique is commonly used for water samples to isolate and concentrate pesticides.[5][14][15][16]
-
Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18 or a polymeric sorbent) is conditioned with a solvent to activate the stationary phase.
-
Loading: The water sample, often acidified, is passed through the cartridge. The pesticides adsorb to the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interfering compounds.
-
Elution: The retained pesticides are eluted from the cartridge with a small volume of a strong organic solvent.
-
Concentration: The eluate is often concentrated under a gentle stream of nitrogen before analysis.
Instrumental Analysis Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Typical Protocol:
-
Injection: 1-2 µL of the sample extract is injected into the GC inlet, typically in splitless mode for trace analysis.
-
GC Separation: A capillary column (e.g., HP-5MS) is used with a temperature program to separate the analytes. Helium is commonly used as the carrier gas.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For tandem MS (MS/MS), multiple reaction monitoring (MRM) is used for high selectivity.[4]
-
Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD):
-
Principle: The NPD is a highly selective detector for compounds containing nitrogen or phosphorus. It offers excellent sensitivity for organophosphate pesticides like this compound.[2][17]
-
Typical Protocol:
-
Injection and Separation: Similar to GC-MS.
-
Detection: The NPD utilizes a heated alkali salt bead. When nitrogen- or phosphorus-containing compounds elute from the column and come into contact with the bead's plasma, they produce a measurable electrical current.
-
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD):
-
Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a stationary phase. The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, providing spectral information that can aid in identification.
-
Typical Protocol:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used in a gradient elution mode.
-
Column: A C18 reversed-phase column is typically employed.
-
Detection: The DAD is set to monitor a wavelength range that includes the absorbance maximum of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly well-suited for the analysis of less volatile and thermally labile compounds.[5][6][7][18]
-
Typical Protocol:
-
Chromatography: Similar to HPLC-DAD, using a reversed-phase C18 column and a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for organophosphate pesticides.
-
MS/MS Detection: The instrument is operated in MRM mode, where a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.
-
Immunoassays (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are based on the specific binding of an antibody to the target analyte (this compound). In a competitive ELISA format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The amount of bound enzyme, which is inversely proportional to the concentration of this compound in the sample, is measured by adding a substrate that produces a colored product.
-
Typical Protocol:
-
Antibody-coated microplate wells are incubated with the sample and a fixed concentration of enzyme-conjugated this compound.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate is added, and the color development is measured using a microplate reader.
-
The concentration of this compound in the sample is determined by comparing the absorbance to a standard curve.
-
Biosensors:
-
Principle: Biosensors for organophosphate detection often utilize the inhibition of the enzyme acetylcholinesterase (AChE). This compound inhibits AChE activity. The biosensor measures the change in a signal (e.g., electrochemical or optical) resulting from this inhibition.[10][19][20][21][22]
-
Typical Protocol (Electrochemical Biosensor):
-
AChE is immobilized on an electrode surface.
-
The electrode is exposed to the sample containing this compound, leading to the inhibition of the immobilized enzyme.
-
A substrate for AChE (e.g., acetylthiocholine) is added.
-
The enzymatic reaction produces an electroactive product (thiocholine), which is then detected by the electrode. The decrease in the electrochemical signal is proportional to the concentration of this compound.
-
Signaling Pathways and Experimental Logic
The detection of this compound by enzyme-based biosensors relies on the specific inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
This guide provides a comprehensive overview of the analytical platforms available for the detection of this compound. The choice of method will depend on the specific research question, the required sensitivity, the sample matrix, and the available resources. For high-throughput screening, immunoassays and biosensors offer rapid and cost-effective solutions. For confirmatory analysis and the highest levels of sensitivity and selectivity, chromatographic methods coupled with mass spectrometry, such as GC-MS/MS and LC-MS/MS, are the preferred choice.
References
- 1. NEMI Method Summary - O-3402-03 [nemi.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. dto-innovators.it [dto-innovators.it]
- 6. researchgate.net [researchgate.net]
- 7. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A competitive immunoassay for detecting triazophos based on fluorescent catalytic hairpin self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Highly Sensitive Detection of Chemically Modified Thio-Organophosphates by an Enzymatic Biosensing Device: An Automated Robotic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. srigc.com [srigc.com]
- 18. High-throughput screening of 756 chemical contaminants in aquaculture products using liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection [frontiersin.org]
- 20. A Comprehensive Review: Development of Electrochemical Biosensors for Detection of Cyanotoxins in Freshwater - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Implications of biosensors and nanobiosensors for the eco-friendly detection of public health and agro-based insecticides: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cyanophos: A Guide for Laboratory Professionals
The proper disposal of Cyanophos, an organophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. As a substance harmful if swallowed or in contact with skin and very toxic to aquatic life, adherence to strict disposal protocols is mandatory.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to take appropriate safety measures. This compound is a cholinesterase inhibitor, and the effects of exposure may be delayed.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection.[1][2] In case of spills or emergencies with potential for aerosolization, a full-facepiece self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit are necessary.[3]
-
Ventilation: Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatible Materials: Store this compound waste away from alkaline substances and strong oxidizing agents.[2][4]
-
Emergency Equipment: Ensure an eye wash station and emergency shower are immediately accessible.[4]
Step-by-Step Disposal Procedure
This compound and its containers must be managed as hazardous waste from the point of generation to final disposal.[1] Do not discharge this compound waste into drains, sewers, or waterways.[1]
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate, in a designated waste container.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with this compound, and can be securely sealed to prevent leaks.[5]
-
Clearly label the container with the words "Hazardous Waste" and "this compound."[5] The label should also include the accumulation start date and any other information required by your institution.
-
-
Waste Storage:
-
Store the sealed container in a designated, secure satellite accumulation area.
-
The storage location should be a cool, well-ventilated area away from light and sources of ignition.[4]
-
-
Arranging for Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will coordinate with the waste vendor.
-
The final disposal method, often high-temperature incineration, will be determined by the licensed facility in accordance with regulations.[6]
-
-
Handling Spills:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][4] Collect the absorbent material and place it into your designated hazardous waste container.[1] Clean the surface thoroughly to remove any residual contamination.[1]
-
Large Spills: Evacuate the area and contact your EHS department immediately. If trained and equipped to do so, stop the material flow, dike the spill to prevent spreading, and absorb it as you would a small spill.[1]
-
Never return spilled material to its original container for reuse.[1]
-
-
Empty Container Disposal:
-
Empty containers may retain product residues and must be disposed of safely.[1]
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After proper rinsing, the container may be taken to an approved waste handling site for recycling or disposal, as directed by your EHS department and local regulations.[1][7]
-
Regulatory Framework
In the United States, the disposal of pesticides like this compound is governed by the Resource Conservation and Recovery Act (RCRA) once the material is declared a waste.[8][9] Disposal procedures must comply with all applicable local, state, and federal regulations.[1] Many states offer specific pesticide disposal programs, sometimes called "Clean Sweep" programs, for commercial users.[8]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safety assessments and logistical planning.
| Property | Value | Source |
| Physical State | Yellow to reddish-yellow transparent liquid | [10] |
| Molecular Weight | 243.23 g/mol | [3] |
| Specific Gravity | 1.255 to 1.265 @ 77°F (25°C) | [3] |
| Melting Point | 57 to 59°F (14 to 15°C) | [3] |
| Boiling Point | 246 to 248°F (119 to 120°C) @ 0.09 mmHg (Decomposes) | [3] |
| Vapor Pressure | 0.0008 mmHg @ 68°F (20°C) | [3] |
| Regulatory Quantities (EPA) | ||
| EPCRA 302 TPQ | 1000 lbs | [3] |
| EPCRA 304 EHS RQ | 1000 lbs | [3] |
| Protective Action Criteria (PAC) | ||
| PAC-1 | 2.3 mg/m³ | [3] |
| PAC-2 | 25 mg/m³ | [3] |
| PAC-3 | 130 mg/m³ | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. epa.gov [epa.gov]
- 9. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Cyanophos
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Cyanophos
This compound, an organophosphate insecticide, is a potent cholinesterase inhibitor requiring stringent safety protocols to prevent hazardous exposure.[1][2] This guide provides crucial information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal of this compound to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to mitigate risks of exposure through inhalation, ingestion, or skin and eye contact.[2] The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene). Unlined, elbow-length gloves are recommended.[3] | Protects against skin contact. This compound is toxic if it comes into contact with skin.[4] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary in situations with a high risk of splashing.[3][5] | Prevents eye irritation and absorption of the chemical.[6] |
| Respiratory Protection | For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is required.[1][7] In other situations, an air-purifying respirator may be sufficient; the specific type should be determined by a risk assessment.[3] | Protects against inhalation of toxic dust or vapors.[8] |
| Protective Clothing | Wear protective work clothing.[8] For emergencies, a fully-encapsulating, chemical-resistant suit is necessary.[1][7] | Prevents skin contact with this compound.[9] Contaminated clothing should be removed immediately and laundered by trained personnel.[8] |
| Footwear | Chemical-resistant boots.[5] | Protects feet from spills and contamination. |
Quantitative Exposure Limits
Adherence to established exposure limits is critical for personnel safety. The following table outlines the Protective Action Criteria (PACs) for this compound.
| Guideline | PAC-1 | PAC-2 | PAC-3 |
| Protective Action Criteria (PACs) | 2.3 mg/m³ | 25 mg/m³ | 130 mg/m³ |
Source: DOE, 2024[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Immediate Safety and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial. Effects of exposure may be delayed.[7]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Emergency Preparedness and Spill Management
Proper planning for emergencies is a critical component of laboratory safety.
Caption: Logical relationship of safety precautions for this compound.
In the event of a spill, isolate the area for at least 50 meters (150 feet) for liquids.[7] Use absorbent materials like sand or vermiculite to contain the spill.[1][10] Do not use dry sweep methods for cleanup of dusts.[8]
Storage and Disposal Plan
Storage:
-
Store this compound in tightly closed containers in a cool, well-ventilated area away from light and incompatible materials such as alkaline conditions and strong oxidizing agents.[4][8][9]
-
Prohibit sources of ignition, such as smoking and open flames, in storage areas.[8]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[9]
-
Do not allow this material to enter sewers or water supplies.[9]
-
The recommended method for disposal of small quantities is incineration.[11] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. hpc-standards.com [hpc-standards.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. This compound | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
